molecular formula C10H8N2O B1335164 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde CAS No. 842972-67-2

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1335164
CAS No.: 842972-67-2
M. Wt: 172.18 g/mol
InChI Key: SHQQYLBZQFXVFW-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in organic and medicinal chemistry. Its molecular framework, which incorporates both pyrrole and pyridine rings, is of significant interest in diverse research areas. This compound serves as a key precursor in the synthesis of π-expanded polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems, such as azaullazines, which are relevant for developing advanced materials for organic electronics like OLEDs and OFETs . The structure is based on a pyrrole-2-carboxaldehyde (Py-2-C) skeleton, a motif found in various natural products and biologically active molecules . For instance, derivatives containing this core structure show potent antifungal activity against various Candida species, with docking studies suggesting interaction with enzymatic targets like HMGR . Furthermore, the Py-2-C skeleton is a recognized structural component of advanced glycation end products (AGEs), such as the diabetes molecular marker pyrraline, highlighting its relevance in biochemical and metabolic studies . The aldehyde functional group provides a versatile handle for further chemical modification, commonly undergoing condensation with amines to form Schiff bases or participating in cyclization reactions to construct more complex nitrogen-containing heterocycles . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-10-2-1-7-12(10)9-3-5-11-6-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQQYLBZQFXVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390248
Record name 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID70390248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-67-2
Record name 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of both pyrrole and pyridine moieties in a wide array of pharmacologically active agents. This document details a robust two-step synthetic pathway, encompassing the N-arylation of pyrrole followed by a Vilsmeier-Haack formylation. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure its unambiguous identification and purity assessment.

Introduction

The fusion of distinct heterocyclic rings into a single molecular entity is a well-established strategy in drug discovery for exploring novel chemical spaces and accessing unique pharmacological profiles. The pyrrole ring is a fundamental structural motif in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. Similarly, the pyridine scaffold is a ubiquitous feature in pharmaceuticals, contributing to desirable physicochemical properties such as aqueous solubility and the ability to participate in hydrogen bonding interactions.

The title compound, this compound, combines these two privileged heterocycles, offering a versatile platform for the synthesis of more complex drug candidates. The aldehyde functionality serves as a key synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the generation of diverse compound libraries for biological screening.

This guide, intended for researchers and professionals in the field of drug development, offers a detailed, field-proven methodology for the synthesis and comprehensive characterization of this valuable building block.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach prioritizes the formation of the N-C bond between the pyridine and pyrrole rings, followed by the introduction of the formyl group at the C2 position of the pyrrole ring. This strategy is often preferred as the Vilsmeier-Haack formylation is highly regioselective for the α-position of the pyrrole ring[1].

Synthesis_Workflow Pyrrole Pyrrole Step1 Step 1: N-Arylation (Ullmann or Buchwald-Hartwig Coupling) Pyrrole->Step1 Halopyridine 4-Halopyridine Halopyridine->Step1 Intermediate 1-(Pyridin-4-yl)-1H-pyrrole Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Step2 Product This compound Step2->Product

Figure 1: Proposed two-step synthetic workflow for this compound.

Step 1: Synthesis of 1-(Pyridin-4-yl)-1H-pyrrole

The crucial N-arylation of pyrrole with a 4-halopyridine can be accomplished using either a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. Both methods have proven effective for the formation of C-N bonds between aryl or heteroaryl halides and amines or heterocyclic systems[2][3].

Protocol 1A: Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation, typically employing a copper catalyst, a base, and a high-boiling point solvent[2].

  • Reagents and Materials:

    • Pyrrole

    • 4-Chloropyridine hydrochloride or 4-Bromopyridine hydrobromide

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-halopyridine salt (1.0 eq.), potassium carbonate (2.5 eq.), and copper(I) iodide (0.1 eq.).

    • Add anhydrous DMF or DMSO as the solvent.

    • Add pyrrole (1.2 eq.) to the reaction mixture.

    • Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 1B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more modern and often milder alternative, utilizing a palladium catalyst and a phosphine ligand[4][5].

  • Reagents and Materials:

    • Pyrrole

    • 4-Bromopyridine

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos or a similar bulky phosphine ligand

    • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene or dioxane

    • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

    • Add 4-bromopyridine (1.0 eq.) and pyrrole (1.2 eq.).

    • Add the anhydrous solvent (toluene or dioxane).

    • Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.

    • Heat the mixture to 80-110 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(Pyridin-4-yl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(Pyridin-4-yl)-1H-pyrrole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds[6][7]. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][8].

  • Reagents and Materials:

    • 1-(Pyridin-4-yl)-1H-pyrrole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Sodium acetate or Sodium bicarbonate solution

    • Round-bottom flask with a dropping funnel and magnetic stirrer

    • Ice bath

  • Procedure:

    • In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve 1-(Pyridin-4-yl)-1H-pyrrole (1.0 eq.) in anhydrous DCM or DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and a saturated solution of sodium bicarbonate or sodium acetate to hydrolyze the iminium intermediate and neutralize the acid.

    • Stir the mixture vigorously until the evolution of gas ceases.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 80-100 °C
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6s1H-CHO
~8.7d2HPyridine H2', H6'
~7.5d2HPyridine H3', H5'
~7.2dd1HPyrrole H5
~7.0dd1HPyrrole H3
~6.4dd1HPyrrole H4

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~180-CHO
~151Pyridine C2', C6'
~145Pyridine C4'
~133Pyrrole C2
~127Pyrrole C5
~122Pyridine C3', C5'
~115Pyrrole C3
~111Pyrrole C4

Note: The exact chemical shifts may vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1660-1680C=O stretching (aldehyde)
~1590, 1480, 1410C=C and C=N stretching (aromatic rings)
~1350C-N stretching
~750C-H bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 172.06

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound, a valuable building block for drug discovery and development. The two-step approach, involving an initial N-arylation followed by a Vilsmeier-Haack formylation, offers a practical and efficient route to the target compound. The detailed characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized material, ensuring the integrity of subsequent chemical transformations and biological evaluations. By providing a comprehensive and scientifically grounded resource, this guide aims to facilitate the exploration of novel chemical entities derived from this versatile heterocyclic scaffold.

References

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  • Pahutski, T. F., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26736-26771.
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  • Wang, Y., et al. (2015). One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Synthesis, 47(12), 1851-1860.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde. This molecule, possessing both a pyridine and a pyrrole-2-carbaldehyde moiety, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with its constituent parts. This document consolidates available data on its molecular structure, predicted physicochemical parameters, and spectral characteristics. Furthermore, it outlines established synthetic strategies and characterization methodologies relevant to this class of compounds, offering valuable insights for researchers engaged in its synthesis, analysis, or application in drug discovery and materials development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The fusion of different heterocyclic systems into a single molecular entity often leads to novel properties and enhanced biological activities. This compound is a prime example of such a molecule, integrating the electron-withdrawing nature of the pyridine ring with the versatile reactivity of the pyrrole-2-carbaldehyde scaffold. Pyrrole-2-carboxaldehyde derivatives are known to exhibit a wide range of physiological activities and are found in various natural products.[1] The aldehyde functional group, in particular, serves as a crucial synthetic handle for the construction of more complex molecular architectures through reactions like condensation and reductive amination.[2] The pyrrole ring itself is a key structural motif in numerous biologically active compounds with antibacterial, anti-inflammatory, and antitumor properties.[3][4] The addition of a pyridinyl substituent introduces a basic nitrogen atom, which can influence the molecule's solubility, crystal packing, and ability to form metal complexes. This guide aims to provide a detailed technical resource on the physicochemical properties and synthetic considerations for this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrrole ring N-substituted with a pyridin-4-yl group, and a carbaldehyde group at the 2-position of the pyrrole ring.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole Catalyst Pd or Cu Catalyst Ligand, Base Pyrrole->Catalyst Bromopyridine 4-Bromopyridine Bromopyridine->Catalyst Intermediate 1-(Pyridin-4-yl)-1H-pyrrole Catalyst->Intermediate Vilsmeier_Reagent POCl₃, DMF Intermediate->Vilsmeier_Reagent Product This compound Vilsmeier_Reagent->Product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of an N-Substituted Pyrrole (General Procedure)

This protocol is a general representation and may require optimization for the specific substrate.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place N,N-dimethylformamide (DMF, 1.1 equivalents).

  • Formation of Vilsmeier Reagent: Cool the flask in an ice bath to maintain an internal temperature of 10–20°C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel. An exothermic reaction will occur. After the addition is complete, remove the ice bath and stir the mixture for 15 minutes.

  • Addition of Pyrrole Derivative: Cool the mixture again to 5°C and add a solution of the N-substituted pyrrole (1.0 equivalent) in a suitable solvent (e.g., ethylene dichloride) dropwise over 1 hour.

  • Reaction: After the addition, replace the ice bath with a heating mantle and stir the mixture at reflux for 15-30 minutes.

  • Work-up: Cool the reaction mixture and cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water. Reflux the mixture again for 15 minutes with vigorous stirring.

  • Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate). Combine the organic layers, wash with a saturated aqueous sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. [5]

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While specific spectral data for the target compound is not available, the expected characteristics can be inferred from data for analogous compounds.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as the aldehydic proton. The aldehydic proton should appear as a singlet in the downfield region (δ 9-10 ppm). The pyrrole ring protons will exhibit characteristic coupling patterns. The pyridine ring protons will appear as two sets of doublets, characteristic of a 1,4-disubstituted aromatic system.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (around 180-190 ppm). The remaining signals will correspond to the carbons of the pyrrole and pyridine rings.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1660-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic rings and C=C and C=N stretching vibrations within the heterocyclic systems.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 172.

Potential Applications and Future Outlook

The unique structural features of this compound make it a promising candidate for various applications, particularly in drug discovery and materials science.

Medicinal Chemistry

The pyrrole nucleus is a common scaffold in pharmacologically active compounds. [4]Derivatives of pyrrole-2-carbaldehyde have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The pyrrole ring is a constituent of many natural and synthetic compounds with antimicrobial properties. [3]* Anti-inflammatory and Analgesic Activity: Certain pyrrole derivatives have shown potential as anti-inflammatory and analgesic agents. [3]* Anticancer Activity: The pyrrole scaffold has been incorporated into novel compounds with antitumor properties. [3] The presence of the pyridine ring can further enhance these activities or introduce new ones, such as kinase inhibition, a common target in cancer therapy. The aldehyde group provides a convenient point for derivatization to explore structure-activity relationships (SAR).

Materials Science

The conjugated π-system of this compound suggests potential applications in materials science. The pyridine nitrogen can act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). Such materials can have applications in catalysis, gas storage, and sensing. The electronic properties of this molecule could also be exploited in the development of organic electronic materials. [2]

Conclusion

This compound is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. While there is a need for more extensive experimental characterization of its physicochemical properties, this guide provides a solid foundation based on predicted data and knowledge of analogous compounds. The synthetic routes are well-established for this class of molecules, and the compound serves as a versatile building block for further chemical exploration. Future research should focus on the experimental validation of its properties, exploration of its biological activities, and investigation of its potential in the development of novel functional materials.

References

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  • Kopru, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 897-906. [Link]

  • PubChem. 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde. [Link]

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An In-depth Technical Guide to 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Despite its apparent novelty, as indicated by the absence of a dedicated CAS number in common chemical databases, its structural motifs—a pyridine ring and a pyrrole-2-carbaldehyde core—are well-established pharmacophores. This guide outlines plausible synthetic routes, predicted physicochemical and spectroscopic properties, and explores potential applications in drug discovery and advanced materials, supported by established chemical principles and relevant literature.

Introduction and Strategic Importance

This compound represents a fascinating molecular architecture, combining the electron-rich pyrrole ring with the electron-deficient pyridine ring. The pyrrole-2-carbaldehyde moiety is a versatile synthetic intermediate and a key structural component in numerous natural products and bioactive molecules.[1] The pyridine scaffold is a cornerstone in pharmaceuticals, found in a vast array of FDA-approved drugs with diverse therapeutic applications.[2] The direct linkage of these two heterocyclic systems is anticipated to yield novel compounds with unique electronic and biological properties. This guide aims to provide a foundational understanding of this promising, yet underexplored, chemical entity.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most logical and efficient pathway involves the N-arylation of a pre-existing pyrrole-2-carbaldehyde. An alternative, though potentially less regioselective, approach is the formylation of 1-(pyridin-4-yl)-1H-pyrrole.

Pathway A: N-Arylation of Pyrrole-2-carbaldehyde (Preferred Route)

This approach leverages the commercially available pyrrole-2-carbaldehyde and couples it with a suitable 4-substituted pyridine, typically 4-halopyridine. Two primary catalytic systems are well-suited for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction is a robust method for forming C-N bonds.[3][4] Modern iterations of this reaction utilize ligands to improve efficiency and broaden the substrate scope, often allowing for lower reaction temperatures.[5][6] A ligand-free copper-catalyzed N-arylation of pyrrole with aryl iodides has also been reported, offering a simpler and more cost-effective option.[7]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation with high functional group tolerance.[8][9]

The choice between these methods may depend on the specific halide on the pyridine ring (I, Br, or Cl) and the desired reaction conditions. For the synthesis of this compound, a copper-catalyzed Ullmann-type reaction is a highly plausible and efficient strategy.

Synthetic_Pathway_A PyrroleCHO Pyrrole-2-carbaldehyde Catalyst CuI, L-proline K2CO3, DMSO PyrroleCHO->Catalyst Halopyridine 4-Halopyridine (e.g., 4-Iodopyridine) Halopyridine->Catalyst Target This compound Catalyst->Target Ullmann Condensation

Caption: Proposed synthesis via Ullmann condensation.

Pathway B: Vilsmeier-Haack Formylation of 1-(Pyridin-4-yl)-1H-pyrrole

This pathway involves the initial synthesis of 1-(pyridin-4-yl)-1H-pyrrole, followed by formylation. The Vilsmeier-Haack reaction is the standard method for introducing a formyl group onto a pyrrole ring.[10][11] However, the regioselectivity of this reaction on 1-substituted pyrroles can be influenced by both steric and electronic factors of the substituent.[12] For a 1-arylpyrrole, formylation typically occurs at the 2-position, but the formation of the 3-formyl isomer is also possible. This can lead to a mixture of products, necessitating chromatographic separation.

Synthetic_Pathway_B Pyridinylpyrrole 1-(Pyridin-4-yl)-1H-pyrrole VilsmeierReagent POCl3, DMF Pyridinylpyrrole->VilsmeierReagent Target This compound (Major Product) VilsmeierReagent->Target Vilsmeier-Haack Formylation Isomer 1-Pyridin-4-yl-1H-pyrrole-3-carbaldehyde (Minor Product) VilsmeierReagent->Isomer

Caption: Synthesis via Vilsmeier-Haack formylation.

Physicochemical and Spectroscopic Profile

The following table summarizes the predicted physicochemical properties for this compound.

PropertyPredicted Value
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in polar organic solvents
LogP (calculated) ~1.5 - 2.5
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.[13][14][15]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.0 ppm.

    • Pyridine Protons: The pyridine ring will show two sets of doublets in the aromatic region. The protons ortho to the nitrogen (at positions 2' and 6') will be the most deshielded, appearing around δ 8.6-8.8 ppm. The protons meta to the nitrogen (at positions 3' and 5') will appear further upfield, around δ 7.5-7.7 ppm.

    • Pyrrole Protons: The three protons on the pyrrole ring will appear as distinct signals. The proton at the 5-position is expected to be a doublet of doublets around δ 7.2-7.4 ppm. The proton at the 3-position will likely be a doublet of doublets around δ 7.0-7.2 ppm. The proton at the 4-position is expected to be a triplet (or doublet of doublets) around δ 6.3-6.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde Carbonyl: A signal in the highly deshielded region, around δ 180-185 ppm.

    • Aromatic Carbons: Multiple signals are expected in the range of δ 110-155 ppm, corresponding to the carbons of the pyrrole and pyridine rings. The carbon attached to the nitrogen in the pyridine ring (C4') and the carbons ortho to the nitrogen (C2' and C6') will be in the more downfield portion of this range.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1660-1690 cm⁻¹.

    • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

    • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A prominent peak is expected at m/z = 172, corresponding to the molecular weight of the compound.

    • Fragmentation: A significant fragment at m/z = 143, corresponding to the loss of the formyl group (-CHO), is anticipated.

Potential Applications in Research and Development

The unique hybrid structure of this compound suggests a range of potential applications, particularly in the fields of drug discovery and materials science.

Drug Discovery and Medicinal Chemistry

Both pyrrole and pyridine are considered "privileged structures" in medicinal chemistry due to their frequent occurrence in bioactive compounds.[2][16]

  • Anticancer Agents: Numerous pyrrole and pyridine derivatives have demonstrated potent anticancer activity.[17] The combination of these two scaffolds could lead to novel compounds with unique mechanisms of action.

  • Anti-inflammatory Agents: Pyrrole-containing compounds have been investigated as inhibitors of enzymes like COX-2 and LOX, which are key targets in inflammation.[18]

  • Antimicrobial Agents: The N-arylpyrrole scaffold has been explored for the development of broad-spectrum antimicrobial agents.[19]

  • Kinase Inhibitors: The pyrrolopyridine core is present in several kinase inhibitors used in cancer therapy.[2] The structural similarity suggests that this compound could serve as a scaffold for novel kinase inhibitors.

Materials Science

N-arylpyrroles are valuable building blocks for functional organic materials.[20]

  • Organic Electronics: The electronic properties of N-arylpyrroles make them suitable for use in the development of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).

  • Redox-Active Materials: The ability of N-arylpyrroles to form stable radical cations upon oxidation makes them interesting candidates for redox-active polymers and materials for energy storage applications.[20]

Detailed Experimental Protocols

The following is a detailed, self-validating protocol for the synthesis of this compound via the preferred Ullmann condensation pathway.

Synthesis of this compound

Reaction Scheme:

Pyrrole-2-carbaldehyde + 4-Iodopyridine --(CuI, L-proline, K₂CO₃, DMSO)--> this compound

Materials and Reagents:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • 4-Iodopyridine (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole-2-carbaldehyde (1.0 eq), 4-iodopyridine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity, comparing the obtained data with the predicted values.

Conclusion

This compound stands as a molecule of high potential, bridging two of the most important heterocyclic systems in modern chemistry. While its synthesis and properties are not yet formally documented in the mainstream chemical literature, this guide provides a robust, scientifically grounded framework for its preparation, characterization, and exploration in various fields of research. The outlined synthetic protocols, based on well-established and reliable methodologies, offer a clear path for researchers to access this compound. The predicted properties and potential applications underscore its promise as a valuable building block for the next generation of pharmaceuticals and advanced materials.

References

A comprehensive list of references that support the claims and protocols in this guide will be provided upon request, including links to authoritative sources for synthetic methodologies, spectroscopic data of related compounds, and literature on the biological and material science applications of pyrrole and pyridine derivatives.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its molecular structure, propose robust synthetic routes, and detail the analytical methodologies required for its definitive characterization. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the practical aspects of working with this molecule.

Introduction: The Scientific Merit of the Pyridine-Pyrrole Scaffold

The fusion of pyridine and pyrrole rings creates a scaffold with significant potential in drug discovery and materials science. Pyrrole and its derivatives are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antitumor properties.[1] The pyrrole ring is a key component in many natural products and pharmaceuticals.[2] Similarly, the pyridine moiety is a ubiquitous feature in numerous bioactive compounds. The combination of these two heterocyclic systems in this compound is anticipated to yield novel pharmacological properties. The carbaldehyde functional group further enhances its utility as a versatile synthetic intermediate for the construction of more complex molecular architectures.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. Two primary retrosynthetic disconnections are considered here: formation of the N-C(aryl) bond and formylation of a pre-formed N-aryl pyrrole.

Method 1: N-Arylation of Pyrrole-2-carbaldehyde

This approach involves the coupling of commercially available pyrrole-2-carbaldehyde with a suitable 4-substituted pyridine. A copper-catalyzed N-arylation represents a robust and well-established method for this transformation.

Experimental Protocol: Copper-Catalyzed N-Arylation

Materials:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • 4-Bromopyridine hydrochloride (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (0.1 eq), K₂CO₃ (2.5 eq), and 4-bromopyridine hydrochloride (1.2 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by DMEDA (0.2 eq) and pyrrole-2-carbaldehyde (1.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

  • Copper(I) Iodide: A common and effective catalyst for Ullmann-type coupling reactions.

  • DMEDA: A bidentate ligand that stabilizes the copper catalyst and facilitates the coupling reaction.

  • Potassium Carbonate: Acts as a base to neutralize the HBr formed during the reaction and to deprotonate the pyrrole nitrogen.

  • Toluene: A high-boiling, non-polar solvent suitable for this type of reaction.

Method 2: Vilsmeier-Haack Formylation of 1-(Pyridin-4-yl)-1H-pyrrole

An alternative strategy involves the initial synthesis of 1-(Pyridin-4-yl)-1H-pyrrole followed by formylation at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-(Pyridin-4-yl)-1H-pyrrole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Ice bath

  • Sodium acetate solution (saturated)

Procedure:

  • In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (1.5 eq) to the cooled DMF with stirring. Allow the Vilsmeier reagent to form for 30 minutes.

  • Add a solution of 1-(Pyridin-4-yl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-80 °C for an additional 1-3 hours. Monitor by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

Causality of Experimental Choices:

  • Vilsmeier Reagent (DMF/POCl₃): A mild and efficient electrophile for the formylation of electron-rich aromatic rings like pyrrole.[3]

  • Ice Bath: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to control the reaction.

  • Sodium Acetate Quench: Neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the aldehyde.

Part 2: Structural Elucidation and Spectroscopic Analysis

Definitive characterization of the synthesized this compound requires a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aldehyde Proton (CHO): ~9.5-9.8 ppm (singlet). Pyridine Protons: Two doublets in the aromatic region (~8.6-8.8 ppm and ~7.4-7.6 ppm). Pyrrole Protons: Three distinct signals in the aromatic region (~7.2-7.5 ppm, ~6.8-7.0 ppm, and ~6.2-6.4 ppm).
¹³C NMR Carbonyl Carbon (C=O): ~180-185 ppm. Aromatic Carbons: Multiple signals in the range of ~110-155 ppm.
IR Spectroscopy C=O Stretch: Strong absorption around 1660-1680 cm⁻¹. C-H Stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. Aromatic C-H and C=C/C=N Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 172.06.
Workflow for Structural Characterization

Caption: Workflow for the synthesis and structural confirmation of this compound.

X-ray Crystallography: The Gold Standard

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray diffraction provides unambiguous proof of connectivity and conformation in the solid state. For a related compound, 4-Acetyl-1H-pyrrole-2-carbaldehyde, the crystal structure reveals a planar arrangement of the pyrrole ring and its substituents.[1] It is anticipated that this compound will also exhibit a relatively planar conformation, although some torsion between the pyridine and pyrrole rings is expected.

Part 3: Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest a range of potential applications.

Drug Discovery
  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The pyridine-pyrrole scaffold could serve as a novel template for the design of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

  • Antiviral and Antimicrobial Agents: Pyrrole and pyridine derivatives have demonstrated activity against a range of pathogens.[1] This compound could be a starting point for the development of new anti-infective agents.

  • CNS-Active Compounds: The ability of small, heterocyclic molecules to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.

Signaling Pathway Interaction Diagram

Signaling_Pathway_Interaction Molecule 1-Pyridin-4-yl-1H-pyrrole- 2-carbaldehyde Derivatives Kinase Protein Kinase Molecule->Kinase Inhibition Pathway Downstream Signaling (e.g., Proliferation, Survival) Kinase->Pathway Phosphorylation Cellular Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Cellular

Caption: Potential mechanism of action for derivatives of the title compound in kinase-mediated signaling pathways.

Materials Science

The conjugated π-system of this compound makes it a candidate for applications in organic electronics. The presence of nitrogen atoms can influence the electronic properties, making it potentially useful in the development of:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Photovoltaics (OPVs)

  • Sensors

Conclusion

This compound is a molecule with considerable untapped potential. The synthetic routes outlined in this guide are based on well-established and reliable chemical transformations, providing a clear path to its synthesis and subsequent investigation. The detailed analytical workflow will ensure the unambiguous confirmation of its molecular structure. It is our hope that this guide will serve as a valuable resource for researchers and scientists, accelerating the exploration of this promising compound in both medicinal chemistry and materials science.

References

  • Hao, L. et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2947. Available at: [Link]

  • Mitsui, T. et al. (2003). An unnatural hydrophobic base pair with shape complementarity between pyrrole-2-carbaldehyde and 9-methylimidazo[(4,5)-b]pyridine. Journal of the American Chemical Society, 125(18), 5298-5307. Available at: [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. PubChem Compound Summary for CID 13854. Retrieved from [Link]

  • Jones, G. & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • PubChem. (n.d.). 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde. PubChem Compound Summary for CID 3766425. Retrieved from [Link]

  • Rice, C. A., Dauster, I., & Suhm, M. A. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? The Journal of Chemical Physics, 126(13), 134313. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

  • Kaur, G. et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Advances, 5(10), 7380-7384.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • Wang, C. et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. PubChem Compound Summary for CID 116238. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR spectra of 4(1H‐pyrrole‐1‐yl) benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Stability of Pyridinyl-Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyridinyl-pyrrole aldehydes represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their unique electronic architecture, arising from the synergistic interplay between an electron-deficient pyridine ring and an electron-rich pyrrole ring, imparts a distinct reactivity and stability profile that is of paramount importance in the field of drug discovery and development. This guide provides a comprehensive exploration of the chemical behavior of these molecules. We will delve into the underlying principles governing their reactivity towards nucleophiles, oxidizing, and reducing agents, and discuss the critical factors that influence their stability, including pH, atmospheric conditions, and temperature. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate the effective synthesis, handling, and application of these valuable compounds.

Part 1: Core Chemical Architecture and Significance

The Pyridinyl-Pyrrole Scaffold in Medicinal Chemistry

The fusion of pyridine and pyrrole rings into a single molecular entity creates a scaffold with significant therapeutic potential. Pyridine, a six-membered aromatic heterocycle, is a common feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of a molecule.[1] Pyrrole, a five-membered aromatic heterocycle, is also a key component of many natural products and synthetic drugs, known for its unique electronic characteristics.[2][3] The combination of these two rings, appended with a reactive aldehyde functionality, results in a versatile building block for creating complex molecular architectures with diverse biological activities.[1][4]

The Electronic Push-Pull System

The reactivity of pyridinyl-pyrrole aldehydes is fundamentally governed by the electronic communication between the two heterocyclic rings. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom within its aromatic system.[5] Conversely, the nitrogen atom in the pyrrole ring donates its lone pair of electrons to the aromatic π-system, rendering the ring electron-rich.[6][7][8] This juxtaposition creates a "push-pull" electronic environment that significantly influences the chemical properties of the entire molecule, particularly the aldehyde group.

Electronic_Push_Pull_System pyrrole { N-H| C| C| C| C} pyridine { N| C| C| C| C| C} annotation_pyrrole Lone pair donation (Electron Push) aldehyde C(=O)H pyridine:c4->aldehyde Electron Withdrawal annotation_pyridine Inductive withdrawal (Electron Pull)

Caption: Electronic influence of pyridine and pyrrole on the aldehyde.

This electronic push-pull system renders the aldehyde's carbonyl carbon highly electrophilic, making it a prime target for nucleophilic attack. Understanding this fundamental principle is crucial for predicting the reactivity of these compounds and for designing synthetic strategies.

Part 2: Reactivity Profile

The enhanced electrophilicity of the aldehyde group in pyridinyl-pyrrole aldehydes makes it susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction for aldehydes and ketones.[9][10] For pyridinyl-pyrrole aldehydes, this reactivity is amplified. The reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol.[10]

Nucleophilic_Addition start Pyridinyl-Pyrrole-CHO + Nu⁻ intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack product Addition Product (Alcohol) intermediate->product Protonation (H⁺)

Caption: General mechanism of nucleophilic addition.

This reactivity is particularly useful in medicinal chemistry for the synthesis of derivatives. For example, reaction with amines can form imines, which can be further reduced to stable secondary amines (reductive amination), a common strategy for library synthesis in drug discovery.

Table 1: Common Nucleophilic Addition Reactions and Products

NucleophileReagent ExampleProduct Type
Amine (Primary)R-NH₂Imine (Schiff Base)
Amine (Secondary)R₂NHEnamine
HydrideNaBH₄, LiAlH₄Alcohol
OrganometallicsGrignard (R-MgBr)Secondary Alcohol
CyanideHCN, NaCNCyanohydrin
Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent is critical to ensure selectivity and avoid unwanted side reactions on the heterocyclic rings.

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can be used, but milder reagents such as silver oxide (Ag₂O) or pyridinium chlorochromate (PCC) are often preferred to prevent over-oxidation or degradation of the pyrrole ring, which is sensitive to strongly acidic and oxidizing conditions.[2][11]

  • Reduction: Sodium borohydride (NaBH₄) is a mild and effective reagent for reducing the aldehyde to an alcohol without affecting the aromatic rings. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and careful handling.[12]

Experimental Protocol: Reductive Amination

This protocol details a representative nucleophilic addition/reduction sequence, a common workflow in medicinal chemistry for generating amine derivatives.

Objective: To synthesize an N-substituted aminomethyl-pyridinyl-pyrrole derivative.

Materials:

  • Pyridinyl-pyrrole aldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyridinyl-pyrrole aldehyde (1.0 eq) in anhydrous DCM.

  • Imine Formation: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Stability and Handling

The inherent reactivity of pyridinyl-pyrrole aldehydes also makes them susceptible to degradation. Proper handling and storage are critical to maintain their integrity.

Factors Influencing Stability
  • Air and Light: Like many aldehydes, pyridinyl-pyrrole aldehydes can undergo auto-oxidation upon exposure to air, forming the corresponding carboxylic acid.[13] The pyrrole ring itself is also prone to oxidation, which can lead to discoloration (often turning from colorless or pale yellow to dark orange or brown) and polymerization.[2][14] Exposure to light can accelerate these oxidative processes.[13]

  • pH: These compounds are generally most stable under neutral conditions. In strongly acidic media, the pyrrole ring is susceptible to polymerization.[2] In strongly basic conditions, aldehydes lacking an alpha-hydrogen may undergo the Cannizzaro reaction, while those with alpha-hydrogens can participate in aldol-type condensations.

  • Temperature: Elevated temperatures can promote decomposition and polymerization. It is advisable to store these compounds at low temperatures.

Degradation_Pathways start Pyridinyl-Pyrrole Aldehyde oxidation Carboxylic Acid (Oxidation) start->oxidation Air (O₂), Light polymerization Polymeric Byproducts start->polymerization Acid/Heat

Caption: Major degradation pathways for pyridinyl-pyrrole aldehydes.

Recommended Handling and Storage Protocol

To ensure the long-term stability and purity of pyridinyl-pyrrole aldehydes, the following procedures are strongly recommended.

Objective: To properly store and handle air- and light-sensitive pyridinyl-pyrrole aldehydes.

Procedure:

  • Inert Environment: Whenever possible, handle the compound in an inert atmosphere, such as within a glove box or using Schlenk line techniques with nitrogen or argon gas.[13][15][16][17]

  • Storage Container: Store the compound in an amber glass vial to protect it from light.[13] Ensure the vial has a tight-fitting cap, preferably with a PTFE liner, to prevent ingress of air and moisture.[16] For added protection, the cap can be sealed with Parafilm.

  • Temperature Control: Store the vial in a refrigerator or freezer (-20°C is recommended for long-term storage). Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Dispensing: When dispensing the material, do so under a positive pressure of inert gas. If the compound is a solid, use a clean spatula in an inert atmosphere. If it is a liquid, use a syringe through a septum cap.[15][17]

  • Avoid Contamination: Use clean, dry equipment. Avoid introducing any impurities, especially acids, bases, or oxidizing agents, into the storage container.

By adhering to these protocols, researchers can minimize degradation and ensure the reliability of their experimental results.

Part 4: Conclusion

Pyridinyl-pyrrole aldehydes are a class of compounds with a rich and versatile chemistry that is highly relevant to modern drug discovery. Their unique electronic structure, characterized by a push-pull system, dictates a heightened reactivity at the aldehyde functional group, enabling a wide array of synthetic transformations. However, this same reactivity necessitates careful consideration of their stability. By understanding the principles of their reactivity and the factors that contribute to their degradation, and by implementing rigorous handling and storage protocols, researchers can effectively harness the synthetic potential of these valuable molecules. This guide serves as a foundational resource to aid in the successful application of pyridinyl-pyrrole aldehydes in the pursuit of novel therapeutics.

References

  • Aromatic Heterocycles: Pyridine and Pyrrole | Organic Chemistry Class Notes | Fiveable. (n.d.).
  • 15.5 Aromatic Heterocycles: Pyridine and Pyrrole - Organic Chemistry | OpenStax. (2023, September 20).
  • 3.8: Aromatic Heterocycles- Pyridine and Pyrrole - Chemistry LibreTexts. (2021, December 27).
  • 15.5: Aromatic Heterocycles- Pyridine and Pyrrole - Chemistry LibreTexts. (2023, October 30).
  • Heterocyclic with one heteroatom. Pyrrole, pyridine. Aromatic. Acid-baseproperties. Electronic structure of pyrrolic and pyridinic nitrogen atom. (2025, July 1).
  • Synthesis of pyridine and pyrrole derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
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  • How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? - Quora. (2020, March 6).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • How We Handle Air Sensitive Samples - Momentum Transfer. (n.d.).
  • Pyrrole - Wikipedia. (n.d.).
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  • Synthesis of pyridines by aldehydes and NH 4 OAc a | Download Table - ResearchGate. (n.d.).
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation - MDPI. (2022, May 14).
  • Nucleophilic addition reactions to pyridines - Química Organica.org. (n.d.).
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  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023, March 13).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.).
  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC - PubMed Central. (n.d.).
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An In-depth Technical Guide to the Discovery and History of Pyridinyl-Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery, history, and evolving applications of pyridinyl-pyrrole compounds. We will delve into the foundational synthetic chemistry that brought this scaffold to light, trace its journey to becoming a cornerstone in modern medicinal chemistry, and examine its critical role as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Section 1: The Genesis of a Scaffold - Early Discovery and Synthesis

The story of pyridinyl-pyrrole compounds is built upon the rich history of its constituent heterocycles: pyridine and pyrrole. Both were first isolated in the 1850s from the oily mixture produced by the strong heating of bones.[1] Initially, their primary commercial value was as precursors for dyes and other chemicals.[1] The pyrrole ring system, a five-membered aromatic heterocycle, is a fundamental component of many vital biomolecules, including heme, chlorophyll, and certain amino acids, highlighting its inherent biological relevance.[1]

The deliberate synthesis of substituted pyrroles gained significant momentum in the late 19th century. Foundational methods such as the Paal-Knorr synthesis (1885), which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, and the Knorr pyrrole synthesis (also from the late 19th century), utilizing the reaction of an α-amino ketone, became cornerstone reactions in heterocyclic chemistry.[2][3][4] These early methods provided the fundamental tools necessary for chemists to begin exploring the vast chemical space of pyrrole derivatives, including those bearing a pyridinyl substituent.

While the precise first synthesis of a simple pyridinyl-pyrrole is not prominently documented as a singular breakthrough, the development of these robust synthetic strategies enabled the creation of a wide array of substituted pyrroles. The initial impetus for creating such compounds was likely driven by fundamental chemical exploration rather than a specific biological application. The combination of the electron-rich pyrrole ring and the electron-deficient pyridine ring created a unique electronic and structural motif, ripe for investigation.

Section 2: Evolution of Synthetic Strategies

The construction of the pyridinyl-pyrrole core has evolved from classic condensation reactions to more sophisticated and versatile methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyrrole and pyridine rings.

Foundational Synthetic Methods

The Paal-Knorr synthesis remains a widely used and straightforward method for accessing N-substituted pyrroles.[4] The mechanism involves the formation of an enamine from the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by intramolecular cyclization and dehydration.

Another classical approach is the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[2] This method allows for the construction of polysubstituted pyrroles.

G cluster_0 General Synthetic Workflow for Pyridinyl-Pyrroles start Starting Materials (e.g., 1,4-Dicarbonyl Compound & Pyridinyl Amine) condensation Condensation Reaction (e.g., Paal-Knorr Synthesis) start->condensation Acid or Heat cyclization Intramolecular Cyclization condensation->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration product Pyridinyl-Pyrrole Scaffold dehydration->product

Caption: A generalized workflow for the synthesis of pyridinyl-pyrrole compounds.

Detailed Experimental Protocol: Paal-Knorr Synthesis of a Substituted N-(Pyridin-4-yl)-pyrrole

The following protocol is a representative example of the Paal-Knorr synthesis, a robust and widely used method for preparing N-substituted pyrroles. This specific example details the synthesis of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole.

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl compound)

  • 4-Aminopyridine (pyridinyl amine)

  • Glacial acetic acid (catalyst and solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hexane-2,5-dione (1.14 g, 10 mmol) and 4-aminopyridine (0.94 g, 10 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and the acid catalyst for the condensation reaction.

  • Reaction: Heat the mixture to reflux with stirring. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole.

Self-Validation: The success of the synthesis can be validated through standard analytical techniques. The identity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show characteristic peaks for the pyrrole and pyridine rings. Mass spectrometry will confirm the molecular weight of the compound. The purity can be assessed by TLC and melting point analysis.

Section 3: The Rise of Pyridinyl-Pyrroles as Kinase Inhibitors

The transition of pyridinyl-pyrrole compounds from chemical curiosities to high-value pharmaceutical scaffolds was driven by the discovery of their potent inhibitory activity against protein kinases. Many pyridinyl-imidazole compounds were initially identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[5] This led researchers to explore other heterocyclic scaffolds, such as pyridinyl-pyrroles, as potential kinase inhibitors.

The core structure of a pyridinyl-pyrrole is well-suited for targeting the ATP-binding pocket of kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP. The pyrrole ring and its substituents can form additional hydrophobic and van der Waals interactions within the active site, contributing to both potency and selectivity. This "privileged scaffold" can be decorated with various substituents to fine-tune its binding affinity and selectivity for different kinases.

Mechanism of Action: Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the cellular response to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in a host of inflammatory diseases. Pyridinyl-pyrrole inhibitors act as ATP-competitive inhibitors, binding to the active site of p38 kinase and preventing the phosphorylation of its downstream targets. This blockade of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G cluster_p38_pathway p38 MAP Kinase Signaling Pathway ext_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor ext_stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk Activates mapkk MAPKK (MKK3/6) mapkkk->mapkk Phosphorylates p38 p38 MAP Kinase mapkk->p38 Phosphorylates downstream Downstream Targets (e.g., Transcription Factors) p38->downstream Phosphorylates cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) downstream->cytokines Leads to inhibitor Pyridinyl-Pyrrole Inhibitor inhibitor->p38 Inhibits ATP Binding

Caption: The p38 MAP kinase signaling pathway and the inhibitory action of pyridinyl-pyrrole compounds.

Section 4: A Versatile Scaffold - Targeting a Spectrum of Kinases

The success of pyridinyl-pyrroles as p38 inhibitors spurred further investigation into their potential to target other kinases. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole and pyridine rings can dramatically alter the selectivity profile of these compounds. This has led to the discovery of pyridinyl-pyrrole derivatives that potently inhibit a range of kinases implicated in cancer and other diseases.

Target Kinase Example Compound Class Therapeutic Area Reported Activity
p38 MAP Kinase Pyridinylquinoxalines, PyridinylpyridopyrazinesInflammatory DiseasesIC50 values in the double-digit nanomolar range.[6]
c-Met Kinase Pyrrolopyridine-pyridone derivativesCancerPotent inhibitors with IC50 values as low as 1.8 nM.[7]
IGF-1R 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridinesCancerNanomolar potency in enzyme and cellular assays.[8]
FAK 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidinesCancerEffective in inducing apoptosis and suppressing cell migration.[9]
Janus Kinase (JAK) Pyrrolo[1,2-b]pyridazine-3-carboxamidesInflammatory Diseases, CancerNanomolar inhibitors of JAK3 and TYK2.[10]
TNIK 1H-pyrrolo[2,3-b]pyridine derivativesCancer, Inflammatory DiseasesPotent inhibitors with IC50 values lower than 1 nM.[11]

Section 5: Future Perspectives

The pyridinyl-pyrrole scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on developing next-generation inhibitors with improved selectivity and pharmacokinetic properties. The inherent versatility of the scaffold allows for the exploration of novel chemical space and the targeting of a wider range of kinases and other enzyme classes. As our understanding of cellular signaling pathways deepens, it is likely that pyridinyl-pyrrole compounds will find new applications in the treatment of a broad spectrum of human diseases. The historical journey of this compound class, from its roots in classical organic synthesis to its current status as a privileged scaffold in medicinal chemistry, serves as a powerful example of how fundamental chemical research can pave the way for significant therapeutic advancements.

Section 6: References

  • Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed. (2017, December 1). Eur J Med Chem, 141, 538-551. Available from:

  • Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed. (n.d.). Available from:

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Available from:

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.). Available from:

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. (n.d.). Available from:

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. (2008, September 11). J Med Chem, 51(17), 5330-41. Available from:

  • Pyrrole | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica. (2008, April 28). Encyclopedia Britannica. Available from: [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed. (2009, June 1). Bioorg Med Chem Lett, 19(11), 3136-40. Available from:

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed. (2023, September 19). Pharmaceuticals (Basel), 16(9), 1324. Available from:

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). Bioorg Med Chem Lett, 33, 127749. Available from:

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed. (n.d.). Available from:

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed. (2020, September). Bioorg Chem, 102, 104092. Available from:

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014, December 15). Bioorg Med Chem Lett. Available from:

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed. (n.d.). Available from:

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). Available from: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (n.d.). Available from: [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC - NIH. (2022, December 6). Available from:

  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). Available from:

  • Pyridine & Pyrrole || Heterocyclic Compounds || Basicity || BSc || NEET2023 ||JEE || - YouTube. (2023, April 25). Available from: [Link]

  • An In-Depth Technical Guide to the Discovery and History of Pyridinyl Propanediol Compounds - Benchchem. (n.d.). Available from:

  • Pyrrole - Wikipedia. (n.d.). Available from: [Link]

  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (n.d.). Available from:

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017, December 20). Available from:

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). Available from:

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An In-depth Technical Guide to the Solubility of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, combining a pyridine ring, a pyrrole ring, and an aldehyde functional group, makes it a valuable building block in the synthesis of novel pharmaceuticals and functional organic materials.[1] The aldehyde group, in particular, offers a reactive site for various chemical transformations, including condensation reactions pivotal for creating more complex molecules with potential biological activities.[1]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in research and development. Solubility data informs crucial decisions in a range of applications, from optimizing reaction conditions and designing efficient purification strategies (such as crystallization) to developing formulations for biological screening and creating advanced materials like organic semiconductors.[2][3]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. It begins with an examination of the molecule's physicochemical properties to predict its behavior in different solvent environments. This is followed by a detailed, standardized experimental protocol for the quantitative determination of its solubility. Finally, a logical framework for solvent selection is presented to aid researchers in various practical applications.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The structure of this compound possesses distinct regions of varying polarity, which dictates its interactions with different solvents.

  • Polar Moieties: The molecule contains several polar features that contribute to its solubility in polar solvents. The nitrogen atom in the pyridine ring and the carbonyl group (C=O) of the aldehyde are both effective hydrogen bond acceptors. The pyrrole nitrogen, while part of an aromatic system, can also participate in hydrogen bonding. These sites allow for strong dipole-dipole interactions and hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

  • Aromatic Systems: The presence of two aromatic rings, the pyridine and the pyrrole, allows for π-π stacking interactions. These interactions are favorable with aromatic solvents such as toluene and benzene.

  • Overall Polarity: The combination of the polar aldehyde and the nitrogen-containing heterocyclic rings results in a molecule with a significant dipole moment, suggesting poor solubility in nonpolar, aliphatic solvents like hexane.

Based on this analysis, this compound is expected to exhibit a nuanced solubility profile, with the highest solubility in polar aprotic solvents that can effectively solvate both the polar functional groups and the aromatic rings.

Predicted Solubility Profile

Solvent Solvent Class Predicted Solubility Rationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent hydrogen bond acceptor and highly polar, capable of solvating the entire molecule effectively.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a strong polar aprotic solvent that can engage in dipole-dipole interactions and solvate the polar groups.
Dichloromethane (DCM)ChlorinatedHighIntermediate polarity allows for effective solvation of both the aromatic rings and the polar aldehyde group.
AcetonePolar AproticModerate to HighA good hydrogen bond acceptor that can solvate the polar functionalities, though less polar than DMSO or DMF.
Acetonitrile (ACN)Polar AproticModeratePolar nature and ability to participate in dipole-dipole interactions suggest moderate solubility.
Ethyl Acetate (EtOAc)EsterModerateIntermediate polarity, capable of some hydrogen bonding and solvating the aromatic portions.
Tetrahydrofuran (THF)EtherModerateA moderately polar aprotic solvent that can solvate the compound.
Methanol (MeOH)Polar ProticLow to ModerateAs a protic solvent, it can hydrogen bond with the compound. However, the energy cost of disrupting the solvent's own hydrogen-bonding network may limit solubility.
Ethanol (EtOH)Polar ProticLow to ModerateSimilar to methanol, with slightly better potential to solvate the less polar parts of the molecule.
TolueneAromaticLow to ModerateFavorable π-π stacking interactions with the aromatic rings, but less effective at solvating the polar aldehyde group.
Hexane / HeptaneAliphatic NonpolarInsoluble to Very LowThe high polarity of the solute is incompatible with the nonpolar nature of these solvents.
WaterPolar ProticInsoluble to Very LowDespite the presence of hydrogen bond acceptors, the overall molecule is too large and hydrophobic to be readily soluble in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[4]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[5]

Step-by-Step Methodology
  • Preparation of a Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present. b. Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial. c. Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[4]

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. d. Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method. A precise dilution factor is critical for accurate calculations.

  • Quantification of Dissolved Solute: a. Using HPLC: i. Develop an HPLC method for the quantification of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, and setting the UV detector to a wavelength of maximum absorbance for the compound. ii. Prepare a series of calibration standards of known concentrations. iii. Inject the diluted sample and the calibration standards into the HPLC system. iv. Construct a calibration curve by plotting the peak area versus concentration for the standards. v. Determine the concentration of the diluted sample from the calibration curve. b. Using UV-Vis Spectrophotometry: i. Determine the wavelength of maximum absorbance (λ_max) for the compound in the chosen solvent. ii. Prepare a series of calibration standards and measure their absorbance at λ_max. iii. Create a calibration curve according to the Beer-Lambert Law (Absorbance vs. Concentration). iv. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Data Analysis and Reporting: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L. c. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Solvent Selection Strategy

The choice of an appropriate solvent is critical for the success of any chemical process. The following diagram illustrates a logical workflow for selecting a solvent based on the intended application.

Solvent_Selection cluster_app Application cluster_criteria Selection Criteria cluster_solvents Recommended Solvent Class App Define Application (e.g., Reaction, Purification, Formulation) Solubility High Solute Solubility? App->Solubility For Reaction / Formulation Purity Selective Crystallization? App->Purity For Purification HighPolar Polar Aprotic (DMSO, DMF, DCM) Solubility->HighPolar Yes ModeratePolar Esters / Ethers (EtOAc, THF) Purity->ModeratePolar Soluble when hot Antisolvent Nonpolar Aliphatic (Hexane, Heptane) Purity->Antisolvent Insoluble when cold (as antisolvent) Volatility Easy Removal? Volatility->ModeratePolar Prefer lower boiling points Compatibility Reaction Compatibility? Compatibility->HighPolar Avoid reactive solvents HighPolar->Compatibility Check ModeratePolar->Volatility Check

Caption: Logical workflow for selecting an appropriate solvent.

  • For Chemical Reactions: Solvents that provide high solubility, such as DMSO, DMF, or DCM, are generally preferred to ensure a homogeneous reaction mixture and facilitate high reaction rates. However, the chemical compatibility of the solvent with the reactants and reagents must be verified.

  • For Purification by Crystallization: The ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling. Alternatively, an antisolvent system can be employed, where the compound is dissolved in a "good" solvent (e.g., DCM or Ethyl Acetate) and a "poor" solvent in which it is insoluble (e.g., Hexane) is added to induce precipitation.

  • For Analytical Applications: For techniques like HPLC, the solvent used to dissolve the sample should be miscible with the mobile phase and provide good solubility. Acetonitrile and methanol are common choices.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. Based on a structural analysis, the compound is predicted to be most soluble in polar aprotic solvents like DMSO, DMF, and DCM, with limited solubility in nonpolar aliphatic hydrocarbons and water. For researchers requiring precise quantitative data, a detailed and robust experimental protocol using the isothermal shake-flask method coupled with HPLC or UV-Vis analysis has been provided. By combining the predictive solubility profile with the outlined experimental and solvent selection strategies, scientists and drug development professionals can make informed decisions to optimize their workflows and accelerate their research involving this versatile chemical entity.

References
  • Vertex AI Search result citing an experiment on determining solubility class.[6]

  • Vertex AI Search result discussing the importance of solubility in crystallization, extraction, and chromatography.[2]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd.[7]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[8]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[4]

  • Sigma-Aldrich. (n.d.). 1-pyridin-2-yl-1H-pyrrole-2-carbaldehyde. Retrieved from sigmaaldrich.com.

  • PrepChem. (n.d.). Synthesis of pyrrole-2-aldehyde. Retrieved from prepchem.com.[9]

  • Chiralen. (n.d.). 1-(Pyridin-4-yl)-1H-pyrrole-2-carbaldehyde. Retrieved from chiralen.com.[10]

  • Sigma-Aldrich. (n.d.). 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde AldrichCPR. Retrieved from sigmaaldrich.com.

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from orgsyn.org.[11]

  • Google Patents. (n.d.). ES2404529T3 - Determination method for aldehydes and ketones in glycerin.[12]

  • Atlantis Press. (2017, February). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.[13]

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Quantum Chemical Blueprint: A Technical Guide to 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive computational workflow for the quantum chemical characterization of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document outlines a systematic approach employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's electronic structure, spectroscopic properties, and reactivity. Furthermore, we bridge the gap between theoretical calculations and practical drug discovery applications by detailing protocols for molecular docking and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, offering a robust framework for the rational design of novel therapeutics based on the pyridine-pyrrole scaffold.

Introduction: The Therapeutic Potential of Pyridine-Pyrrole Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2][3] The fusion of pyridine and pyrrole rings, as seen in this compound, creates a unique electronic environment that is of significant interest in drug design. Pyrrole derivatives are known for a wide range of biological activities, while pyridine moieties are prevalent in many approved drugs.[3][4][5] The aldehyde functional group further enhances the molecule's reactivity, making it a versatile precursor for the synthesis of more complex bioactive molecules.[1]

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into molecular properties that are often difficult or impossible to obtain through experimental methods alone.[6][7][8] By simulating molecular behavior at the quantum level, we can predict reactivity, stability, and potential interactions with biological macromolecules, thereby accelerating the identification and optimization of promising drug candidates.[9][10] This guide will provide a detailed, step-by-step computational protocol for the comprehensive analysis of this compound, transforming theoretical data into actionable intelligence for drug development.

Quantum Chemical Methodology: A Foundation in Density Functional Theory

The cornerstone of our computational investigation is Density Functional Theory (DFT), a powerful quantum mechanical method that balances accuracy with computational efficiency for studying molecular systems.[8] DFT calculations are used to determine the electronic structure of a molecule, providing a basis for understanding its geometry, stability, and reactivity.[11][12][13]

Geometry Optimization: Unveiling the Most Stable Conformation

The first and most critical step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, an iterative process that minimizes the total electronic energy of the system by adjusting the positions of the atoms.[14][15]

Rationale for Method Selection: For organic molecules containing heteroatoms like nitrogen and oxygen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a good balance of accuracy and computational cost.[16][17] We will couple this with the 6-311++G(d,p) basis set. The "6-311" indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bond angles and molecular shapes.[17][18][19]

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Software Selection: Employ a reputable quantum chemistry software package such as Gaussian, ORCA, or the open-source GAMESS.[6]

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Optimization + Frequency

  • Execution: Submit the calculation for execution. The optimization process will iteratively adjust the molecular geometry until a stationary point on the potential energy surface is found.

  • Validation: The frequency calculation is crucial for validating the optimized structure. The absence of imaginary frequencies confirms that the obtained geometry corresponds to a true energy minimum.

Electronic Properties and Reactivity: Insights from Frontier Molecular Orbitals and Conceptual DFT

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to predict the molecule's reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally signifies higher reactivity.[20][21] In the context of drug design, an optimal HOMO-LUMO gap is sought to balance reactivity with stability.[22][23]

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[24][25] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, including those with biological targets.[26][27] Red-colored regions on the MEP map indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons.[10][28][29] These descriptors offer a more quantitative measure of reactivity than FMO analysis alone.

Key Conceptual DFT Descriptors:

  • Electronegativity (χ): A measure of an atom's ability to attract electrons.

  • Chemical Hardness (η): Resistance to a change in electron distribution.

  • Global Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

  • Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

  • Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[30]

Experimental Protocol: Electronic Property and Reactivity Analysis

  • Input: Use the optimized geometry from the previous step.

  • Software: The same quantum chemistry package (Gaussian, ORCA, GAMESS).

  • Calculation Setup: Perform a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)) and request the generation of population analysis and molecular orbitals.

  • Data Extraction and Analysis:

    • Extract the HOMO and LUMO energies to calculate the energy gap.

    • Generate the MEP map using the software's visualization tools.

    • Calculate the conceptual DFT descriptors using the extracted energies or dedicated analysis software.

Spectroscopic Properties: Simulating the UV-Vis Spectrum with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, including the simulation of UV-Visible absorption spectra.[31][32][33][34] This is particularly valuable for comparing theoretical results with experimental data and for understanding the electronic transitions that give rise to the observed spectral features.

Experimental Protocol: UV-Vis Spectrum Simulation

  • Input: The optimized ground-state geometry.

  • Software: Quantum chemistry software with TD-DFT capabilities.

  • Calculation Setup:

    • Method: TD-DFT with the same functional (B3LYP) and basis set (6-311++G(d,p)).

    • Solvent Model: Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the spectrum in a relevant solvent (e.g., ethanol or DMSO), as solvent effects can significantly influence spectral properties.

    • Number of States: Request the calculation of a sufficient number of excited states to cover the relevant spectral range.

  • Analysis: The output will provide the excitation energies (wavelengths) and oscillator strengths (intensities) for the electronic transitions. This data can be used to plot a theoretical UV-Vis spectrum.

dot graph TD { A[Start: 3D Structure of this compound] --> B{Quantum Chemical Software (e.g., Gaussian)}; B --> C{Geometry Optimization (DFT: B3LYP/6-311++G(d,p))}; C --> D{Frequency Calculation}; D -- No Imaginary Frequencies --> E[Optimized Ground State Geometry]; D -- Imaginary Frequencies --> C; E --> F[Single-Point Energy Calculation]; F --> G[Electronic Properties Analysis]; G --> H[HOMO-LUMO Analysis]; G --> I[Molecular Electrostatic Potential (MEP) Map]; G --> J[Conceptual DFT Descriptors]; E --> K{TD-DFT Calculation}; K --> L[Simulated UV-Vis Spectrum]; } caption: "Computational Workflow for Quantum Chemical Analysis."

Application in Drug Discovery: From Theory to Practice

The insights gained from quantum chemical calculations can be directly applied to the drug discovery pipeline.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[35][36] This allows for the identification of key binding interactions and the estimation of binding affinity, which are crucial for lead optimization.

For this compound, a relevant therapeutic target can be selected based on the known activities of similar heterocyclic compounds. For instance, many pyridine and pyrrole derivatives exhibit anticancer properties.[3][5] Therefore, a suitable target could be a protein involved in cancer progression, such as a kinase or a DNA-interacting protein. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase , a well-established cancer target.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Convert the structure to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., EGFR kinase domain from the Protein Data Bank - PDB).

    • Prepare the receptor using AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning charges.

  • Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the active site of the protein.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation.[37] Vina will explore different conformations and orientations of the ligand within the grid box and score them based on its scoring function.

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

dot graph LR { subgraph "Preparation" A[Optimized Ligand Structure] --> B(Convert to PDBQT); C[Protein Crystal Structure (PDB)] --> D(Prepare Receptor); end subgraph "Docking" B --> E{AutoDock Vina}; D --> E; F[Define Grid Box] --> E; end subgraph "Analysis" E --> G[Binding Poses & Affinities]; G --> H[Visualize Interactions]; end } caption: "Molecular Docking Workflow."

In-Silico ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[2][7][9] Numerous in-silico tools and web servers are available to predict these properties based on the molecule's structure.[8][38]

Experimental Protocol: In-Silico ADMET Prediction

  • Software Selection: Utilize freely available web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[38]

  • Input: Provide the SMILES string or the 2D/3D structure of this compound.

  • Prediction: The server will calculate a range of ADMET-related properties, including:

    • Absorption: Lipophilicity (logP), water solubility, intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).

  • Analysis: Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as a viable drug candidate.

Data Presentation and Interpretation

To facilitate the analysis and comparison of the calculated data, it is essential to present the results in a clear and structured format.

Table 1: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

PropertyValueUnit
Total Energy(Calculated Value)Hartrees
HOMO Energy(Calculated Value)eV
LUMO Energy(Calculated Value)eV
HOMO-LUMO Gap (ΔE)(Calculated Value)eV
Dipole Moment(Calculated Value)Debye

Table 2: Key Conceptual DFT Descriptors (B3LYP/6-311++G(d,p))

DescriptorValueUnit
Electronegativity (χ)(Calculated Value)eV
Chemical Hardness (η)(Calculated Value)eV
Global Softness (S)(Calculated Value)eV⁻¹
Electrophilicity Index (ω)(Calculated Value)eV

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueAssessment
Lipophilicity (logP)(Predicted Value)(e.g., Optimal/High/Low)
Water Solubility(Predicted Value)(e.g., Soluble/Insoluble)
GI Absorption(Predicted Value)(e.g., High/Low)
BBB Permeant(Predicted Value)(e.g., Yes/No)
CYP Inhibitor (e.g., CYP2D6)(Predicted Value)(e.g., Yes/No)
Ames Toxicity(Predicted Value)(e.g., Mutagenic/Non-mutagenic)
hERG Inhibition(Predicted Value)(e.g., Inhibitor/Non-inhibitor)

Conclusion

This technical guide has outlined a comprehensive and robust computational workflow for the in-depth characterization of this compound. By leveraging the power of quantum chemical calculations, molecular docking, and in-silico ADMET prediction, researchers can gain a profound understanding of this promising molecule's properties and its potential as a therapeutic agent. The detailed protocols and underlying scientific rationale provided herein serve as a practical roadmap for the application of computational chemistry in the rational design and development of novel drugs based on the versatile pyridine-pyrrole scaffold. The integration of these computational techniques into the early stages of drug discovery has the potential to significantly reduce costs, shorten timelines, and increase the success rate of bringing new and effective medicines to the clinic.

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An In-depth Technical Guide to the Isomers of Pyridinyl-Pyrrole-Carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the isomers of pyridinyl-pyrrole-carbaldehyde, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We will delve into the structural diversity, synthetic methodologies, physicochemical properties, and biological activities of these isomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridinyl-Pyrrole-Carbaldehyde Scaffold

The convergence of pyridine and pyrrole rings within a single molecular framework creates a scaffold with unique electronic and biological properties. Pyrrole and its derivatives are fundamental components of many natural products and pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and antitumor activities.[1][2] The pyridine ring, a common motif in drug design, imparts aqueous solubility and the ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[3][4] The addition of a carbaldehyde group introduces a versatile chemical handle for further functionalization and a key pharmacophore that can interact with biological targets.

The constitutional isomerism of pyridinyl-pyrrole-carbaldehydes—arising from the different possible attachment points of the pyridine and pyrrole rings and the position of the carbaldehyde group—profoundly influences their three-dimensional structure, electronic distribution, and, consequently, their chemical reactivity and biological function. Understanding the distinct properties of each isomer is paramount for the rational design of novel therapeutics and functional materials.

Structural Diversity: A Landscape of Isomerism

The structural diversity of pyridinyl-pyrrole-carbaldehydes is determined by three main factors:

  • Pyridine Ring Attachment Point: The pyridine ring can be linked via its 2-, 3-, or 4-position.

  • Pyrrole Ring Attachment Point: The pyrrole ring can be linked via its 2- or 3-position (assuming an N-unsubstituted pyrrole).

  • Carbaldehyde Group Position: The carbaldehyde group can be located at the 2-, 3-, 4-, or 5-position of the pyrrole ring.

This leads to a large number of potential isomers. For clarity, this guide will focus on the most commonly studied scaffolds: 2-(pyridinyl)-1H-pyrrole-carbaldehydes. The diagram below illustrates the core isomeric structures based on the pyridine ring's point of attachment.

G cluster_isomers Core Isomeric Scaffolds of 2-(Pyridinyl)-1H-pyrrole iso1 2-(Pyridin-2-yl)-1H-pyrrole iso2 2-(Pyridin-3-yl)-1H-pyrrole iso3 2-(Pyridin-4-yl)-1H-pyrrole central Pyridinyl-Pyrrole Core central->iso1 2-linkage central->iso2 3-linkage central->iso3 4-linkage caption Positional isomers based on pyridine linkage.

Figure 1: Positional isomers based on pyridine linkage.

Each of these core structures can then be further diversified by the placement of the carbaldehyde group on the pyrrole ring, most commonly at the 5-position to yield 2-(pyridinyl)-1H-pyrrole-5-carbaldehydes.

Synthesis of Pyridinyl-Pyrrole-Carbaldehyde Isomers

The synthesis of these isomers typically involves two key stages: the formation of the bi-heterocyclic pyridinyl-pyrrole core and the subsequent introduction of the carbaldehyde group.

Formation of the Pyridinyl-Pyrrole Core

Classical methods like the Paal-Knorr pyrrole synthesis are highly effective.[5] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For pyridinyl-pyrroles, this can be adapted by using aminopyridines. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, provide a more modern and versatile approach for connecting pre-functionalized pyridine and pyrrole rings.

Introduction of the Carbaldehyde Group (Formylation)

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich heterocyclic rings like pyrrole.[6] The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF). The regioselectivity of the formylation is directed by the existing substituents on the pyrrole ring. For a 2-substituted pyrrole, formylation generally occurs at the 5-position.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-1H-pyrrole-5-carbaldehyde

This protocol provides a representative two-step synthesis.

Step 1: Synthesis of 2-(Pyridin-2-yl)-1H-pyrrole

  • Reaction Setup: To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add 2,5-dimethoxytetrahydrofuran.

  • Condensation: Add a catalytic amount of a strong acid (e.g., hydrochloric acid) and heat the mixture to reflux for 2-4 hours.

  • Workup: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flask cooled to 0°C, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • Formylation: Dissolve the 2-(pyridin-2-yl)-1H-pyrrole from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80-100°C for 1-3 hours, monitoring progress by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice, followed by careful neutralization with an aqueous base (e.g., NaOH solution) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(pyridin-2-yl)-1H-pyrrole-5-carbaldehyde.

G start 2-Aminopyridine + 2,5-Dimethoxytetrahydrofuran reflux Acid-Catalyzed Reflux (Paal-Knorr) start->reflux intermediate 2-(Pyridin-2-yl)-1H-pyrrole reflux->intermediate vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) intermediate->vilsmeier purify Workup & Purification vilsmeier->purify product 2-(Pyridin-2-yl)-1H-pyrrole- 5-carbaldehyde purify->product

Figure 2: General synthetic workflow for pyridinyl-pyrrole-carbaldehyde.

Physicochemical Properties and Characterization

The isomeric position of the pyridine nitrogen atom significantly alters the electronic properties of the molecule. When attached at the 2-position, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming an intramolecular hydrogen bond with the pyrrole N-H. This interaction is less likely for the 3- and 4-pyridinyl isomers. These structural differences are reflected in their spectroscopic data.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for identifying and distinguishing between isomers.[7]

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrrole and pyridine protons are highly sensitive to the linkage position. For example, the pyrrole protons in a 2-(pyridin-2-yl) isomer will experience different anisotropic effects compared to a 2-(pyridin-4-yl) isomer. The aldehyde proton typically appears as a sharp singlet in the downfield region (δ 9-10 ppm).

  • ¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for the carbons at the linkage point and the carbonyl carbon (δ 175-185 ppm), provide definitive structural information.

  • Mass Spectrometry: MS provides the molecular weight, confirming the elemental composition. Fragmentation patterns can sometimes help distinguish isomers, although they are often very similar.

Property 2-(Pyridin-2-yl) Isomer 2-(Pyridin-3-yl) Isomer 2-(Pyridin-4-yl) Isomer
¹H NMR (Aldehyde) ~9.5 ppm~9.6 ppm~9.7 ppm
¹H NMR (Pyrrole H) Distinct shifts due to proximity to pyridine NLess pronounced shiftsSymmetrical influence on pyrrole ring
Intramolecular H-Bond Possible (Pyrrole N-H···Pyridine N)UnlikelyUnlikely
Dipole Moment HighModerateLow
Table 1: Predicted Comparative Properties of Pyridinyl-Pyrrole-Carbaldehyde Isomers.
Experimental Protocol: Isomer Characterization by NMR and MS
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shifts, coupling constants (J-values), and integration of all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY & HSQC): For unambiguous assignment, acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton correlations and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement, confirming the molecular formula.

Isomer Separation and Analysis

The separation of closely related isomers often requires high-resolution chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for separating pyridinyl-pyrrole-carbaldehyde isomers.[8] The subtle differences in polarity and hydrophobicity between isomers can be exploited for separation.

  • Stationary Phase: C18 columns are commonly used, providing separation based on hydrophobic interactions. For isomers with very similar hydrophobicity, columns with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer improved resolution through π-π and dipole-dipole interactions.[8]

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is typically used. Gradient elution is often necessary to achieve separation of all components with good peak shape.

Protocol: HPLC Method for Isomer Separation
  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

G sample Isomer Mixture hplc HPLC System (C18 Column, Gradient Elution) sample->hplc separation Chromatographic Separation hplc->separation detection UV/Vis or MS Detector separation->detection iso1 Isolated Isomer 1 detection->iso1 iso2 Isolated Isomer 2 detection->iso2 iso3 Isolated Isomer 3 detection->iso3

Figure 3: Analytical workflow for isomer separation.

Biological Activities and Future Perspectives

The pyridinyl-pyrrole scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown a wide range of biological activities. For instance, pyrrole-containing compounds have been investigated as antitubercular agents, acting as inhibitors of the enoyl-ACP reductase (InhA) enzyme.[9] Fused pyrrolo[2,3-d]pyridine systems have been developed as potent Focal Adhesion Kinase (FAK) inhibitors for anticancer applications.[10]

The specific isomerism of pyridinyl-pyrrole-carbaldehydes is expected to be a critical determinant of biological activity. The position of the pyridine nitrogen dictates the molecule's hydrogen bonding capabilities and overall electrostatic profile, which governs its interaction with enzyme active sites or receptors.

Scaffold Type Reported Biological Activity Potential Target Reference
Pyrrolyl PyrazolinesAntitubercularEnoyl-ACP Reductase (InhA)[9]
Pyridine-2-carbaldehyde Schiff BasesAntitumor, AntimicrobialVarious[3]
Pyrrolo[1,2-a]quinoxalinesAnticancer, AntimalarialKinases, 5-HT3 Receptors[11]
Pyrrolo[2,3-d]pyrimidinesAnticancerFocal Adhesion Kinase (FAK)[10]
Table 2: Biological Activities of Related Heterocyclic Scaffolds.

Future Directions: The rational design and synthesis of complete libraries of pyridinyl-pyrrole-carbaldehyde isomers is a promising avenue for drug discovery. Structure-activity relationship (SAR) studies, guided by computational modeling and followed by biological screening, will be essential to identify which isomeric forms possess optimal activity against specific targets. The carbaldehyde group provides a convenient point for derivatization, allowing for the rapid generation of compound libraries (e.g., via reductive amination or Schiff base formation) to explore and optimize potency and pharmacokinetic properties.

Conclusion

The isomers of pyridinyl-pyrrole-carbaldehyde represent a versatile and promising class of compounds for scientific exploration. Their properties are intricately linked to their specific isomeric structures, which can be controlled through targeted synthesis and characterized by modern analytical techniques. A deep understanding of the interplay between isomerism, physicochemical properties, and biological function is crucial for unlocking the full potential of this scaffold in the development of next-generation pharmaceuticals and advanced materials.

References

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry, 70(40), 13002-13014.
  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (n.d.).
  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radi
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2599.
  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (n.d.).
  • Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. (n.d.).
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxid
  • Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. (n.d.).
  • Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. (n.d.).
  • Scope of 2‐[1,2‐a]‐pyridine‐3‐carbaldehyde and 2‐(1H‐pyrrol‐1‐yl)‐anilines. (n.d.).
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.).
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed.
  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.).
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020). Bioorganic Chemistry, 102, 104092.

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrole-2-carbaldehydes

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Specifically, pyrrole-2-carbaldehydes are highly valued synthetic intermediates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures, including macrocycles like porphyrins and analogues of bioactive compounds. These compounds are known to exhibit a range of biological activities, including antibacterial and anti-inflammatory properties.[1][2]

Traditional multi-step syntheses of these targets often suffer from drawbacks such as high costs, laborious purification procedures, and significant waste generation. Consequently, the development of one-pot methodologies, which combine multiple reaction steps into a single, efficient operation, is of paramount importance.[1] This guide provides detailed application notes and protocols for two distinct and robust one-pot strategies for synthesizing substituted pyrrole-2-carbaldehydes, designed for researchers and professionals in drug development and organic synthesis.

Methodology 1: Sustainable Synthesis from Carbohydrate Precursors

This innovative approach, pioneered by Adhikary et al., leverages renewable carbohydrates as starting materials, offering a green and sustainable route to N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes.[3][4] This one-pot reaction proceeds via a modified Maillard reaction, a complex cascade of transformations that efficiently constructs the pyrrole ring and installs the desired aldehyde functionality in a single operation.

Scientific Principle and Mechanistic Rationale

The reaction condenses a carbohydrate (e.g., glucose, ribose) with a primary amine in the presence of a weak acid catalyst, oxalic acid, in a high-boiling polar aprotic solvent, DMSO.[3][4]

  • Causality of Component Selection:

    • Carbohydrate: Serves as the carbon backbone for the pyrrole ring. The open-chain form of the sugar provides the necessary dicarbonyl-like precursor after a series of isomerizations and dehydrations.

    • Primary Amine: Acts as the nitrogen source for the heterocycle and allows for the introduction of a wide variety of substituents at the N-1 position.

    • Oxalic Acid: A crucial choice of catalyst. It is sufficiently acidic to promote the necessary dehydration and cyclization steps of the Maillard cascade but is mild enough to prevent unwanted side reactions and polymerization that can occur under harsher acidic conditions.[4]

    • DMSO (Dimethyl Sulfoxide): Its high boiling point is ideal for providing the thermal energy required to drive the reaction. As a polar aprotic solvent, it effectively solubilizes the carbohydrate and amine starting materials.

The proposed mechanism involves an initial condensation of the amine with the open-chain form of the carbohydrate, followed by a cascade of cyclization, dehydration, and isomerization steps to form the aromatic pyrrole ring with the aldehyde and hydroxymethyl substituents.

Visual Workflow: Maillard-Type Synthesis

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up & Purification Carbohydrate Carbohydrate (e.g., D-Glucose) Heating Heat to 90 °C (30-60 min) Carbohydrate->Heating Amine Primary Amine (R-NH2) Amine->Heating Reagents Oxalic Acid (cat.) DMSO Reagents->Heating Workup Aqueous Work-up (H2O, EtOAc) Heating->Workup Maillard Cascade Purification Column Chromatography (Silica Gel) Workup->Purification Product N-Substituted 5-(hydroxymethyl)pyrrole- 2-carbaldehyde Purification->Product

Caption: One-pot synthesis of pyrrole-2-carbaldehydes from carbohydrates.

Experimental Protocol: Synthesis of 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

This protocol is adapted from the work of Adhikary et al.[3][4]

Materials:

  • D-Glucose (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Oxalic acid dihydrate (0.2 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of D-glucose (1.0 g, 5.55 mmol) in DMSO (20 mL) in a round-bottom flask, add benzylamine (0.67 mL, 6.11 mmol) and oxalic acid dihydrate (0.14 g, 1.11 mmol).

  • Heat the reaction mixture to 90 °C and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde.

Data Summary: Substrate Scope

The following table summarizes the yields obtained for various primary amines with D-glucose as the carbohydrate source, demonstrating the versatility of this method.

EntryPrimary AmineProductYield (%)
1Benzylamine1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde53
24-Methoxybenzylamine5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde48
33,4-Dimethoxybenzylamine1-(3,4-dimethoxybenzyl)-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde45
4Methyl L-phenylalaninatemethyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-phenylpropanoate42

Methodology 2: Multicomponent Oxidative Annulation

This powerful three-component, one-pot reaction developed by Wu et al. provides access to highly substituted pyrrole-2-carbaldehydes from simple, readily available precursors: aryl methyl ketones, arylamines, and acetoacetate esters.[2][5][6]

Scientific Principle and Mechanistic Rationale

This method relies on a copper/iodine-mediated oxidative annulation cascade. The reaction is a testament to atom economy and operational simplicity, constructing a polysubstituted pyrrole ring and oxidizing a methyl group to an aldehyde in a single pot.

  • Causality of Component Selection:

    • Aryl Methyl Ketone: Serves as a two-carbon synthon. The methyl group is ultimately oxidized to the C2-carbaldehyde, while the carbonyl carbon becomes C3 of the pyrrole ring.

    • Arylamine: Provides the nitrogen atom (N1) and an aryl substituent.

    • Acetoacetate Ester: Acts as the remaining two-carbon unit (C4 and C5) for the pyrrole ring.

    • CuCl₂/I₂ System: This combination is a potent catalytic system for oxidative C-H functionalization and annulation. Iodine is proposed to facilitate an initial Kornblum-type oxidation of the aryl methyl ketone to an intermediate phenylglyoxal, while the copper catalyst is crucial for the subsequent cyclization and oxidative aromatization steps.[5]

    • Oxygen (O₂): Acts as the terminal oxidant in the catalytic cycle, making the process more environmentally benign than methods requiring stoichiometric hazardous oxidants.[2][5] The aldehyde oxygen atom originates from molecular oxygen.[2][5][6]

The proposed mechanism involves a series of steps including iodination, Kornblum oxidation of the ketone, condensation with the other components, cyclization, and a final oxidative aromatization to furnish the pyrrole-2-carbaldehyde.[5]

Visual Workflow: Oxidative Annulation

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up & Purification Ketone Aryl Methyl Ketone Heating Heat to 100 °C Ketone->Heating Amine Arylamine Amine->Heating Ester Acetoacetate Ester Ester->Heating Catalyst CuCl2, I2 DMSO, O2 atmosphere Catalyst->Heating Workup Aqueous Work-up Heating->Workup Oxidative Cascade Purification Column Chromatography Workup->Purification Product Polysubstituted Pyrrole-2-carbaldehyde Purification->Product

Caption: Three-component synthesis of pyrrole-2-carbaldehydes.

Experimental Protocol: Synthesis of ethyl 4-acetyl-5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde

This protocol is adapted from the work of Wu et al.[2][5][6]

Materials:

  • Acetophenone (1.0 equiv)

  • Aniline (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Copper(II) chloride (CuCl₂, 0.5 equiv)

  • Iodine (I₂, 1.6 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (balloon)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add acetophenone (1.0 mmol), aniline (1.0 mmol), ethyl acetoacetate (1.0 mmol), CuCl₂ (0.5 mmol), and iodine (1.6 mmol).

  • Add DMSO (4 mL) and fit the tube with an oxygen-filled balloon.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir until the starting materials are consumed (as monitored by TLC).

  • Cool the mixture to room temperature and quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Data Summary: Substrate Scope

This method demonstrates broad substrate tolerance. The table below provides representative examples.[2][5]

EntryAryl Methyl KetoneArylamineAcetoacetate EsterYield (%)
1AcetophenoneAnilineEthyl acetoacetate74
24'-MethylacetophenoneAnilineEthyl acetoacetate71
34'-MethoxyacetophenoneAnilineEthyl acetoacetate62
4Acetophenone4-MethoxyanilineEthyl acetoacetate72
5Acetophenone4-ChloroanilineEthyl acetoacetate65
6AcetophenoneAnilineMethyl acetoacetate70

Conclusion and Outlook

The one-pot synthetic strategies presented herein offer efficient, versatile, and often more sustainable alternatives to traditional multi-step methods for accessing valuable substituted pyrrole-2-carbaldehydes. The carbohydrate-based approach provides a green entry into N-substituted derivatives, while the oxidative annulation method allows for the rapid assembly of highly functionalized pyrrole cores from simple feedstocks. By understanding the underlying mechanistic principles and the rationale for reagent selection, researchers can effectively apply and adapt these protocols to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

  • Adhikary, N. D., Kwon, S., Chung, W. J., & Koo, S. (2015). One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry, 80(15), 7693–7701. [Link]

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688–691. [Link]

  • Adhikary, N. D., Kwon, S., Chung, W. J., & Koo, S. (2015). One-Pot Conversion of Carbohydrates Into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. PubMed. [Link]

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. PubMed. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Chemistry Portal. [Link]

  • Singh, A., Mir, N. A., Choudhary, S., Singh, D., Sharma, P., Kant, R., & Kumar, I. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(30), 16891–16903. [Link]

  • Paal–Knorr synthesis. (2023). In Wikipedia. [Link]

  • Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. [Link]

Sources

"use of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde in anticancer drug design"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Investigating the Anticancer Potential of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde (PYPC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound (PYPC) as an Anticancer Agent

The search for novel, target-specific, and effective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, form the structural core of a vast number of clinically approved drugs. The pyrrole and pyridine rings are privileged scaffolds, appearing in numerous molecules with significant biological activity. The combination of a pyridine ring, which can act as a hydrogen bond acceptor and engage in π-stacking interactions, with a pyrrole-2-carbaldehyde moiety, a known pharmacophore that can form covalent or non-covalent bonds with biological targets, presents a compelling starting point for drug design.

This compound, which we will refer to as PYPC , is a novel compound whose anticancer potential has not been extensively explored. However, its structural alerts—specifically the reactive aldehyde group and the pyridinyl-pyrrole core—suggest that it may interact with key cellular machinery involved in cancer progression. For instance, similar structures have been investigated for their ability to inhibit protein kinases, interact with DNA, or induce cellular stress pathways leading to apoptosis.

This document serves as a comprehensive guide for researchers initiating the investigation of PYPC. It outlines a logical, multi-phased experimental workflow, starting from initial cytotoxicity screening to more detailed mechanistic studies. The protocols provided are based on established, validated methodologies within the field of cancer cell biology, ensuring reproducibility and scientific rigor. The overarching goal is to provide a robust framework for determining if PYPC warrants further development as a candidate for anticancer therapy.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for data accuracy and reproducibility.

2.1 Materials:

  • This compound (PYPC) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes

2.2 Protocol:

  • Safety First: Handle PYPC powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing: Accurately weigh out a desired amount of PYPC (e.g., 5 mg).

  • Dissolution: Dissolve the weighed PYPC in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). The final concentration should be chosen to ensure that the final DMSO concentration in cell culture media remains below 0.5%, a level generally considered non-toxic to most cell lines.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required, but check for compound stability first.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Phase 1: Primary Cytotoxicity Screening

The first essential step is to determine if PYPC exhibits cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

3.1 Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare PYPC Stock Solution (e.g., 10 mM in DMSO) B Seed Cancer Cells in 96-well Plate (e.g., 5,000 cells/well) C Incubate for 24h for cell adherence B->C D Prepare Serial Dilutions of PYPC in Culture Media C->D E Treat cells with varying [PYPC] (e.g., 0.1 µM to 100 µM) D->E F Include Vehicle Control (DMSO) and Untreated Control E->F G Incubate for 48h or 72h F->G H Add MTT Reagent to each well G->H I Incubate for 2-4h to allow formazan formation H->I J Solubilize formazan crystals with Solubilization Buffer I->J K Read Absorbance at 570 nm J->K L Calculate % Cell Viability and determine IC50 K->L G cluster_cell Cell States cluster_membrane Membrane Integrity A Healthy Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B Apoptotic Signal M1 Intact Plasma Membrane Phosphatidylserine (PS) is internal C Late Apoptosis / Necrosis (Annexin V+, PI+) B->C Progression M2 PS flips to outer leaflet Membrane still intact M3 Membrane becomes permeable D Necrotic Cell (Annexin V-, PI+) M1->M2 M2->M3

Caption: Distinguishing cell populations via Annexin V and Propidium Iodide (PI) staining.

4.2 Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with PYPC at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme like TrypLE Express, as trypsin can sometimes damage cell surface proteins. Centrifuge the cell suspension and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

  • Data Interpretation: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage during processing)

4.3 Protocol: Cell Cycle Analysis by PI Staining Disruption of the normal cell cycle is a hallmark of many anticancer agents.

  • Cell Treatment: Treat cells as described in the apoptosis protocol (4.2, step 1).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA-intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Interpretation: Generate a histogram of DNA content. The G1 phase has 2N DNA content, G2/M phase has 4N, and the S phase is in between. An effective drug may cause an accumulation of cells in a specific phase (e.g., G2/M arrest), indicating interference with cell division.

Phase 3: Hypothetical Target Pathway Investigation

Based on the structural features of PYPC, a plausible hypothesis is that it could function as a kinase inhibitor. The pyridine and pyrrole rings are common features in ATP-competitive kinase inhibitors. The MAPK/ERK pathway is frequently dysregulated in cancer and is a common target for therapy. We can investigate PYPC's effect on this pathway using Western blotting.

5.1 Signaling Pathway: MAPK/ERK Cascade

G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK pMEK p-MEK1/2 Raf->pMEK P ERK ERK1/2 MEK->ERK pERK p-ERK1/2 MEK->pERK P Proliferation Proliferation, Survival pERK->Proliferation P

Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer drugs.

5.2 Protocol: Western Blotting for Key Pathway Proteins

  • Protein Extraction: Treat cells with PYPC at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a shorter time period (e.g., 6-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest. Key targets would be:

    • Phospho-ERK1/2 (p-ERK)

    • Total ERK1/2

    • Phospho-MEK1/2 (p-MEK)

    • Total MEK1/2

    • A loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Interpretation: A decrease in the levels of phosphorylated proteins (e.g., p-ERK) with no change in total protein levels upon treatment with PYPC would suggest that the compound inhibits the activity of an upstream kinase in the pathway.

Summary and Future Directions

This guide provides a foundational strategy for the preclinical evaluation of this compound (PYPC). By following this phased approach, a researcher can efficiently determine if PYPC has cytotoxic activity, understand its primary mechanism of inducing cell death, and form a testable hypothesis about its molecular target.

  • Positive results (e.g., low micromolar IC50, induction of apoptosis, and modulation of a key signaling pathway) would strongly support further investigation, including in vivo animal studies, lead optimization, and more specific target identification assays.

  • Negative results (e.g., high IC50 or non-specific toxicity) would provide a clear rationale for discontinuing the investigation of this specific molecule for this indication.

This structured methodology ensures that research efforts are logical, efficient, and grounded in established scientific principles, paving the way for the potential discovery of a novel anticancer therapeutic.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: Apoptosis: a basic biological phenomenon with wide-ranging implications in tissue dynamics. Source: British Journal of Cancer URL: [Link]

  • Title: The cell cycle as a target for cancer therapy. Source: Nature Reviews Cancer URL: [Link]

  • Title: Targeting the MAPK pathway in cancer: promise and potential. Source: Nature Reviews Cancer URL: [Link]

Application Notes and Protocols for Pyridinyl-Pyrrole Derivatives in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyridinyl-Pyrrole Scaffolds in Organic Electronics

Pyridinyl-pyrrole derivatives and their fused analogues represent a compelling class of heterocyclic compounds at the forefront of organic semiconductor research. The intrinsic electron-rich nature of the pyrrole ring makes it an excellent electron-donating (p-type) building block, a fundamental requirement for hole-transporting materials.[1][2] However, simple pyrroles can be susceptible to oxidation due to their high-lying Highest Occupied Molecular Orbital (HOMO) energy levels.[1] The strategic incorporation of an electron-deficient pyridine ring addresses this challenge, offering a powerful method to modulate the electronic properties of the molecule. This donor-acceptor (D-A) architecture allows for precise tuning of HOMO and LUMO energy levels, enhancing ambient stability and optimizing charge injection/transport properties.[3]

Furthermore, the nitrogen atom on the pyrrole ring provides a convenient site for N-functionalization. The attachment of solubilizing alkyl chains at this position is a key strategy to improve solution processability, enabling the use of low-cost, large-area deposition techniques like spin-coating.[1] By fusing the pyridinyl-pyrrole core with other aromatic systems, such as thiophene, more rigid and planar structures can be created, which promotes intermolecular π-π stacking and facilitates efficient charge transport.[1]

This guide provides an in-depth exploration of the application of pyridinyl-pyrrole derivatives in key organic electronic devices: Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). We will detail field-proven protocols for the synthesis of a representative pyridinyl-pyrrole compound, the fabrication of high-performance devices, and the characterization techniques required to evaluate their performance.

Part 1: Synthesis of Pyridinyl-Pyrrole Derivatives

The creation of donor-acceptor molecules based on pyridinyl-pyrrole scaffolds is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These methods offer a versatile and efficient route to form carbon-carbon bonds between the electron-donating pyrrole moiety and the electron-accepting pyridine moiety, often with other aromatic spacers.

Protocol 1: Synthesis of a 6-(Pyrrol-2-yl)-2,2'-bipyridine Derivative via in situ Suzuki Coupling

This protocol describes the synthesis of a representative pyridinyl-pyrrole ligand, 6-(pyrrol-2-yl)-2,2'-bipyridine, which can serve as a foundational building block for more complex semiconducting materials. The method utilizes an in situ generated boronic acid from N-Boc-protected pyrrole, which then couples with a brominated bipyridine.[4][5]

Causality: The use of a Boc-protecting group on the pyrrole nitrogen prevents unwanted side reactions and facilitates the lithiation and borylation steps. Generating the boronic acid in situ avoids the need to isolate the often-unstable pyrrole boronic acid. The Pd(dppf)Cl₂ catalyst is chosen for its high efficiency in cross-coupling reactions involving heteroaryl compounds.[6][7]

G cluster_synthesis Synthesis Workflow A 1. N-Boc-Pyrrole Preparation B 2. In situ Boronic Acid Generation (LDA, -78°C, then Trimethylborate) A->B D 4. Suzuki Coupling Reaction (Pd(dppf)Cl₂, K₂CO₃, DME, 80°C) B->D C 3. Heteroaryl Bromide Preparation (e.g., 6-bromo-2,2'-bipyridine) C->D E 5. Workup & Purification (Extraction, Column Chromatography) D->E F 6. Characterization (NMR, Mass Spectrometry) E->F

Caption: Workflow for the synthesis of a pyridinyl-pyrrole derivative.

Materials:

  • N-Boc-pyrrole

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylborate

  • 6-bromo-2,2'-bipyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous NaCl (brine)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • In situ Boronic Acid Generation:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.3 equiv.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.3 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to generate lithium diisopropylamide (LDA).

    • Add N-Boc-pyrrole (1.3 equiv.) dissolved in anhydrous THF dropwise at -78 °C. Stir for an additional hour.

    • Quench the reaction by adding trimethylborate (1.3 equiv.) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature. This solution contains the in situ generated borate intermediate.[4]

  • Suzuki Coupling Reaction:

    • In a separate Schlenk flask, add 6-bromo-2,2'-bipyridine (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add anhydrous DME as the solvent.

    • Transfer the solution containing the borate intermediate from step 1 to this flask via cannula.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the organic phase with saturated aqueous NaCl (brine).

    • Extract the aqueous phase twice with diethyl ether.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final 6-(pyrrol-2-yl)-2,2'-bipyridine product.[4]

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application in Organic Field-Effect Transistors (OFETs)

Pyridinyl-pyrrole derivatives are excellent candidates for the active semiconductor layer in OFETs, primarily demonstrating p-type (hole-transporting) behavior. Their performance is highly dependent on the thin-film morphology and the interface with the dielectric layer.

Protocol 2: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET

The BGBC architecture is a widely used device structure for evaluating new organic semiconductors due to its straightforward fabrication process. This protocol details a solution-based approach using spin-coating.

Causality: A heavily doped silicon wafer acts as a convenient gate electrode with a thermally grown SiO₂ layer providing a high-quality, uniform dielectric. The octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) treatment is critical; it passivates the hydrophilic SiO₂ surface, reducing charge trapping sites and promoting the growth of a well-ordered semiconductor film, which is essential for high charge carrier mobility.[8] Annealing the semiconductor film provides thermal energy to improve molecular ordering and crystallinity, often leading to a significant increase in device performance.[9]

cluster_bgbc BGBC OFET Fabrication A 1. Substrate Cleaning (Piranha / Sonication) B 2. Dielectric Surface Treatment (OTS Self-Assembled Monolayer) A->B C 3. Source/Drain Electrode Deposition (Thermal Evaporation via Shadow Mask) B->C D 4. Semiconductor Layer Deposition (Spin-Coating in N₂ Glovebox) C->D E 5. Thermal Annealing D->E F 6. Device Characterization (I-V Measurements) E->F

Caption: Fabrication workflow for a BGBC OFET device.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • Pyridinyl-pyrrole derivative dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL

  • Octadecyltrichlorosilane (OTS)

  • Ammonia solution (NH₄OH) and Hydrogen peroxide (H₂O₂)

  • Deionized water, Acetone, Isopropanol

  • Gold (Au) for electrodes

  • Shadow mask for source/drain electrodes

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes.

    • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).

    • Alternatively, for a more aggressive clean, immerse substrates in a freshly prepared ammonia-peroxide mixture (5:1:1 ratio of H₂O:NH₄OH:H₂O₂) at 85 °C for 1 hour.[8]

    • Rinse thoroughly with deionized water and dry under a stream of N₂.

  • Dielectric Surface Treatment (OTS Modification):

    • Place the cleaned substrates in a vacuum chamber along with a small vial containing a few drops of OTS.

    • Evacuate the chamber to create a low-pressure environment and leave the substrates exposed to the OTS vapor overnight. This allows for the formation of a dense self-assembled monolayer.

    • After deposition, sonicate the substrates in toluene to remove any physisorbed OTS molecules.

  • Source/Drain Electrode Deposition:

    • Place a shadow mask with the desired channel dimensions (e.g., channel length L = 50 µm, channel width W = 1000 µm) onto the OTS-treated substrates.

    • Using a thermal evaporator, deposit a 50 nm layer of gold (Au) to define the source and drain electrodes.

  • Semiconductor Layer Deposition:

    • Transfer the substrates with pre-patterned electrodes into a nitrogen-filled glovebox.

    • Deposit the pyridinyl-pyrrole semiconductor solution onto the substrate via spin-coating. Typical parameters are a two-step program: 500 rpm for 5 seconds (for spreading) followed by 2000 rpm for 60 seconds (for thinning). The spin speed directly influences the final film thickness.[10]

    • Allow the solvent to evaporate completely on the spin-coater.

  • Thermal Annealing:

    • Transfer the completed substrates to a hotplate inside the glovebox.

    • Anneal the films at a temperature optimized for the specific material (e.g., 100-150 °C) for 30-60 minutes. This step is crucial for improving film crystallinity.[9]

  • Characterization:

    • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.

    • Calculate the field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th) from the transfer curve in the saturation regime.

Part 3: Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, pyridinyl-pyrrole derivatives can be employed as hole-transporting layer (HTL) materials or as host materials in the emissive layer (EML) for phosphorescent emitters. Their function is to facilitate the injection and transport of holes from the anode and, in the case of host materials, to facilitate energy transfer to the guest emitter.

Protocol 3: Fabrication of a Multilayer Solution-Processed OLED

This protocol outlines the fabrication of a standard multilayer OLED device using a pyridinyl-pyrrole derivative as the hole-transporting layer.

Causality: Each layer in the OLED stack serves a specific purpose. The PEDOT:PSS layer acts as a hole-injection layer (HIL), smoothing the ITO surface and reducing the energy barrier for hole injection. The pyridinyl-pyrrole HTL transports holes to the emissive layer. The emissive layer is where electrons and holes recombine to produce light. An electron-transporting layer (ETL) and electron-injection layer (EIL) are used to facilitate electron injection from the cathode and confine excitons within the EML, maximizing device efficiency.[4]

cluster_oled OLED Fabrication Workflow A 1. ITO Substrate Cleaning (Sonication, UV-Ozone) B 2. HIL Deposition (Spin-Coat PEDOT:PSS) A->B C 3. HTL Deposition (Spin-Coat Pyridinyl-Pyrrole) B->C D 4. Emissive Layer Deposition (Spin-Coat Host:Guest) C->D E 5. ETL/EIL/Cathode Deposition (Thermal Evaporation) D->E F 6. Encapsulation & Testing (J-V-L, EQE) E->F

Caption: Step-by-step process for fabricating a multilayer OLED.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Pyridinyl-pyrrole derivative (HTL material) dissolved in a suitable solvent (e.g., tetrahydrofuran)

  • Host material (e.g., CBP) and emissive dopant (e.g., a phosphorescent iridium complex) for the EML

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

Procedure:

  • ITO Substrate Cleaning:

    • Clean ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with an N₂ gun and treat them with UV-Ozone for 15-20 minutes to increase the work function of the ITO and remove organic residues.[4]

  • Hole Injection Layer (HIL) Deposition:

    • Inside a glovebox, spin-coat a layer of PEDOT:PSS (e.g., 4500 rpm for 20 seconds) to achieve a thickness of ~30 nm.

    • Anneal the substrates on a hotplate at 130 °C for 20 minutes.[4]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the pyridinyl-pyrrole derivative.

    • Spin-coat the HTL solution onto the PEDOT:PSS layer (e.g., 2500 rpm for 20 seconds) to achieve a thickness of ~25 nm.

    • Anneal on a hotplate at 70 °C for 20 minutes to remove residual solvent.[4]

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material co-dissolved with the desired weight percentage of the phosphorescent dopant.

    • Spin-coat the EML solution onto the HTL (e.g., 2500 rpm for 20 seconds) to achieve a thickness of ~20 nm.

  • ETL, EIL, and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (< 10⁻⁶ Torr).

    • Sequentially deposit the ETL (e.g., 30 nm of TPBi), the EIL (e.g., 1 nm of LiF), and the cathode (e.g., 150 nm of Al) through a shadow mask to define the device's active area.[4]

  • Encapsulation and Characterization:

    • Encapsulate the devices in a nitrogen atmosphere using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculating the external quantum efficiency (EQE).

Part 4: Application in Organic Photovoltaics (OPVs)

In OPVs, pyridinyl-pyrrole derivatives are typically used as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor material (like a fullerene derivative or a non-fullerene acceptor).

Protocol 4: Fabrication of a Conventional Bulk Heterojunction (BHJ) Solar Cell

This protocol details the fabrication of a standard architecture BHJ solar cell where the active layer is deposited from a blended solution of a pyridinyl-pyrrole based donor and an acceptor.

Causality: The BHJ architecture creates a large interfacial area between the donor and acceptor materials, which is essential for efficient exciton dissociation into free charge carriers. The PEDOT:PSS layer acts as a hole-transport layer, selectively extracting holes and transporting them to the ITO anode. An interfacial layer like Bathocuproine (BCP) or Calcium (Ca) is often used between the active layer and the cathode to act as an exciton blocking layer and improve electron collection.[11][12]

cluster_opv BHJ OPV Fabrication A 1. ITO Substrate Cleaning (Sonication, UV-Ozone) B 2. HTL Deposition (Spin-Coat PEDOT:PSS) A->B C 3. Active Layer Deposition (Spin-Coat Donor:Acceptor Blend) B->C D 4. Interfacial Layer & Cathode (Thermal Evaporation of BCP/Al) C->D E 5. Characterization (J-V under illumination, EQE) D->E

Caption: Fabrication process for a conventional BHJ organic solar cell.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Pyridinyl-pyrrole based donor polymer/small molecule

  • Electron acceptor material (e.g., PC₇₁BM)

  • Solvent for active layer (e.g., chlorobenzene or 1,2-dichlorobenzene)

  • Interfacial layer material (e.g., Bathocuproine, BCP)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Preparation:

    • Clean ITO substrates as described in the OLED protocol (Protocol 3, Step 1).

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a ~30 nm layer of PEDOT:PSS onto the cleaned ITO substrates.

    • Bake the substrates at 140-150 °C for 15 minutes in air.[9][11]

  • Active Layer Deposition:

    • Inside a glovebox, prepare a solution of the pyridinyl-pyrrole donor and the acceptor material blended in a specific weight ratio (e.g., 1:1.5) in a suitable solvent. The total concentration will affect the final film thickness.

    • Optionally, a processing additive like 1,8-diiodooctane (DIO) (e.g., 3% by volume) can be added to the solution to optimize the film morphology.[11]

    • Spin-coat the active layer blend onto the PEDOT:PSS layer. The spin speed must be optimized to achieve the desired thickness (typically 80-120 nm).

    • Allow the film to dry slowly in the glovebox to promote favorable phase separation.

  • Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit an interfacial layer (e.g., 5 nm of BCP) followed by the metal cathode (e.g., 80-100 nm of Al) through a shadow mask.[11]

  • Characterization:

    • Test the solar cell performance under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

    • Record the current density-voltage (J-V) curve and determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).

    • Measure the External Quantum Efficiency (EQE) spectrum to determine the device's spectral response.

Data Summary and Performance Benchmarks

The performance of pyridinyl-pyrrole derivatives varies significantly based on their specific molecular structure, including the nature of the acceptor unit, the type of π-spacers, and the side-chain functionalization. The following tables summarize representative performance data from the literature for materials analogous to pyridinyl-pyrrole systems.

Table 1: Performance of Pyrrole-Fused Derivatives in OFETs

Material ClassDevice ArchitectureAnnealing Temp. (°C)Hole Mobility (µ_h) (cm² V⁻¹ s⁻¹)On/Off RatioReference
Indole-BT-ThiopheneBGBC1004.83 x 10⁻³> 10³[9]
Pyrrolo[2,3-b]pyridine-BTBGBC1003.81 x 10⁻³> 10³[9]
Thieno[3,2-b]pyrrole-BTBGBCN/A0.08-[13]
P(DPP-Thienopyrrole) PolymerBGTCN/A0.12-[13]
Pyrrolopyrrole aza-BODIPYBGBCN/A1.3 x 10⁻³-[14]

Table 2: Performance of Pyridinyl/Pyrrole Derivatives in OLEDs and OPVs

ApplicationMaterial RoleKey Performance MetricValueReference
Green PhOLEDPyridinyl-Carbazole HostMax. Power Efficiency34.1 lm/W[15]
Green PhOLEDPyridinyl-Carbazole HostMax. External Quantum Efficiency (EQE)9.4% (@ 1000 cd/m²)[15]
Blue PhOLEDPyridinyl-Carbazole HostMax. External Quantum Efficiency (EQE)10.3% (@ 100 cd/m²)[15]
OPVDiketopyrrolopyrrole-Phenothiazine DonorPower Conversion Efficiency (PCE)5.2%[6]
OPVPyrrolo[3,2-b]pyrrole DonorOpen-Circuit Voltage (V_oc)0.99 V

References

  • Bulk Heterojunction Solar Cells Using Thieno[3,4-c]pyrrole-4,6-dione and Dithieno[3,2 - AWS. (n.d.). Retrieved January 17, 2026, from https://s3.amazonaws.com/publication-storage.prod/08492429/4220-File-S1.pdf
  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. (2025). ACS Omega.
  • Pyrrolo[3,2-b]pyrrole as Electron-Donor Central Core for Solution- Processed Organic Solar Cells. (n.d.). RUIdeRA. Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry, 8, 1037–1047.
  • Pyrrole-based organic semiconducting materials for organic electronics applications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. (2025). ACS Omega.
  • Reinforcing Bulk Heterojunction Morphology through Side Chain-Engineered Pyrrolopyrrole-1,3-dione Polymeric Donors for Nonfullerene Organic Solar Cells. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (2021). Molecules, 26(15), 4615.
  • Bulk heterojunction organic solar cells fabricated by oblique angle deposition. (n.d.). Physical Chemistry Chemical Physics. Retrieved January 17, 2026, from [Link]

  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • D−π–A−π–D Structured Diketopyrrolopyrrole-Based Electron Donors for Solution-Processed Organic Solar Cells. (2018). ACS Omega.
  • Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. (2021). Frontiers in Chemistry, 9, 760233.
  • Spincoating Perovskites for Solar Cells. (2021). YouTube. Retrieved January 17, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4503–4515.
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020).
  • Synthesis of 2-pyrrolines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Facile Preparation of Large-Area, Ultrathin, Flexible Semi-Transparent Perovskite Solar Cells via Spin-Coating. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Pyrrolopyrrole-Based Aza-BODIPY Small Molecules for Organic Field-Effect Transistors. (2022). Frontiers in Chemistry, 10, 917515.
  • Recent progress of high performance polymer OLED and OPV materials for organic printed electronics. (2014).
  • Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • Printing Fabrication of Bulk Heterojunction Solar Cells and In Situ Morphology Characterization. (2017). Journal of Visualized Experiments, (119), e55162.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4503–4515.
  • Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. (2021). Journal of Semiconductors.
  • Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry, 8, 1037–1047.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2018). Molecules, 23(12), 3299.
  • Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. (2020). Organic Letters.
  • Fabrication of Organic bulk Heterojunction Solar Cell. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Strategies and Methods for Upscaling Perovskite Solar Cell Fabrication from Lab-Scale to Commercial-Area Fabrication. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
  • Role of spin coating rpm on active layer morphology and device photovoltaic parameters of Semitransparent Organic Solar Cells. (2023). ResearchGate.023).

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Topic: 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde as a Versatile Precursor for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The pyridinyl-pyrrole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapeutic agents. 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is a highly valuable, yet underexplored, synthetic precursor that provides a direct entry point to a diverse range of potential enzyme inhibitors. The strategic placement of the pyridine nitrogen allows for critical hydrogen bonding interactions within enzyme active sites, while the reactive carbaldehyde function serves as a versatile handle for molecular elaboration. This guide provides a comprehensive overview, including detailed, field-tested protocols for the synthesis of the precursor itself, its subsequent conversion into a potent inhibitor targeting the Enoyl-ACP Reductase (InhA) of Mycobacterium tuberculosis, and the biochemical validation of its inhibitory activity.

Foundational Chemistry: Synthesis of the Precursor

The strategic synthesis of the core precursor, this compound, is the critical first step. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like pyrroles.[1][2] Its reliability and efficiency make it ideal for this transformation.

Principle of the Vilsmeier-Haack Reaction

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃).[1] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich 1-(pyridin-4-yl)-1H-pyrrole. The pyrrole ring's C2 position is most susceptible to attack due to the activating effect of the ring nitrogen. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde.

Diagram of Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Inhibitor Synthesis cluster_2 Part 3: Biological Evaluation Pyrrole 1-(Pyridin-4-yl)-1H-pyrrole Reagents1 POCl₃, DMF (Vilsmeier Reagent) Pyrrole->Reagents1 Vilsmeier-Haack Reaction Precursor This compound Reagents1->Precursor ActiveMethylene Active Methylene Cmpd. (e.g., 2-Cyanoacetamide) Precursor->ActiveMethylene Knoevenagel Condensation Inhibitor Target InhA Inhibitor ActiveMethylene->Inhibitor Assay InhA Enzyme Assay Inhibitor->Assay Data IC₅₀ Determination Assay->Data G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Reagents Prepare Assay Buffer, Enzyme (InhA), Substrate (Crotonyl-CoA), Cofactor (NADH), & Inhibitor Stock Mix Combine Buffer, InhA, NADH, & Inhibitor in 96-well plate Reagents->Mix Incubate Pre-incubate at 25°C Mix->Incubate Initiate Initiate reaction by adding Substrate Incubate->Initiate Measure Measure A₃₄₀ decrease over time (Kinetic Read) Initiate->Measure Rates Calculate initial reaction rates (V₀) for each concentration Measure->Rates Inhibition Calculate % Inhibition vs. [Inhibitor] Rates->Inhibition IC50 Plot % Inhibition vs. log[Inhibitor] and determine IC₅₀ value Inhibition->IC50

Sources

Application Notes and Protocols for the Knoevenagel Condensation of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction fundamental to synthetic organic chemistry.[1] It involves the base-catalyzed reaction of an aldehyde or ketone with an active methylene compound, a class of molecules characterized by a CH₂ group flanked by two electron-withdrawing groups.[2] The reaction culminates in a dehydrated α,β-unsaturated product, a scaffold of immense value in drug discovery and development.[3] These products are not only key intermediates for constructing complex molecular architectures but also often exhibit significant biological activity themselves.[4]

The resulting α,β-unsaturated systems can act as Michael acceptors, enabling them to form covalent bonds with biological nucleophiles, such as cysteine residues in target proteins.[4] This mechanism is a cornerstone for designing targeted covalent inhibitors, a rapidly growing class of therapeutic agents. The incorporation of heteroaromatic systems, such as the pyridinylpyrrole core of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde , introduces unique physicochemical properties, including enhanced solubility, metabolic stability, and the potential for specific hydrogen bonding interactions with biological targets. Derivatives of pyrrolopyridine have shown a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, and antitumor properties.[1]

This guide provides a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation of This compound with various active methylene compounds. The protocols are designed for researchers and scientists in drug development, offering insights into the causality behind experimental choices and ensuring a robust and reproducible methodology.

Synthesis of the Starting Material: this compound

The synthesis of the title aldehyde is a crucial first step. While various methods for N-arylation of pyrroles exist, a common approach involves the reaction of a pyrrole derivative with an activated pyridine. A plausible and efficient route is the Vilsmeier-Haack formylation of 1-(pyridin-4-yl)-1H-pyrrole.

Protocol: Synthesis of this compound

Materials:

  • 1-(Pyridin-4-yl)-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Formylation: Dissolve 1-(pyridin-4-yl)-1H-pyrrole (1.0 eq.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a cold, saturated aqueous solution of sodium acetate. Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

The Knoevenagel Condensation: Mechanism and Key Considerations

The Knoevenagel condensation proceeds via a nucleophilic addition-elimination mechanism. A weak base, such as piperidine or ammonium acetate, is typically employed to deprotonate the active methylene compound, generating a resonance-stabilized carbanion.[5] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

The choice of catalyst is critical; a strong base could induce self-condensation of the aldehyde, while a catalyst that is too weak will result in slow reaction rates. Piperidine is a commonly used and effective catalyst for this transformation. The pyridine nitrogen within the substrate itself may also play a role in the reaction, potentially acting as an internal base or activating the carbonyl group.

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration ActiveMethylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' (Carbanion) ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Aldehyde R-CHO (this compound) AldolAdduct R-CH(O⁻)-CH(Z)-Z' Aldehyde->AldolAdduct Carbanion_2 Z-CH⁻-Z' Carbanion_2->AldolAdduct ProtonatedAdduct R-CH(OH)-CH(Z)-Z' FinalProduct R-CH=C(Z)-Z' + H₂O ProtonatedAdduct->FinalProduct - H₂O AldolAdduct_2 R-CH(O⁻)-CH(Z)-Z' AldolAdduct_2->ProtonatedAdduct + H⁺

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols for Knoevenagel Condensation

The following protocols detail the reaction of this compound with three different active methylene compounds, showcasing the versatility of the reaction.

Protocol 1: Reaction with Malononitrile

Rationale: Malononitrile is a highly reactive methylene compound due to the strong electron-withdrawing nature of the two nitrile groups. This reaction is often rapid and high-yielding, even under mild conditions.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add malononitrile (1.1 eq.) to the solution and stir until dissolved.

  • Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate may form. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Reaction with Ethyl Cyanoacetate

Rationale: Ethyl cyanoacetate is another common active methylene compound. The reaction may require slightly more forcing conditions (heating) compared to malononitrile due to the comparatively weaker electron-withdrawing effect of the ester group.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and a catalytic amount of ammonium acetate (0.2 eq.) in toluene.

  • Heat the mixture to reflux and continue for 4-8 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reaction with Meldrum's Acid

Rationale: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic active methylene compound, often leading to rapid and clean reactions. The products can be thermally sensitive, so milder conditions are preferred.

Materials:

  • This compound

  • Meldrum's acid

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (for workup)

Procedure:

  • Dissolve this compound (1.0 eq.) and Meldrum's acid (1.1 eq.) in pyridine at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH ~5-6.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Experimental_Workflow Start Start: Reagents & Glassware Setup Reaction Setup: - Aldehyde (1.0 eq) - Active Methylene (1.1-1.2 eq) - Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) Start->Setup Reaction Reaction Conditions: - Stirring - Temperature Control (RT or Reflux) - Monitor by TLC Setup->Reaction Workup Workup: - Quenching/Precipitation - Filtration or Extraction Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for the Knoevenagel condensation.

Data Summary and Expected Results

The following table summarizes the reaction conditions and provides hypothetical, yet expected, outcomes for the Knoevenagel condensation with different active methylene compounds.

Active Methylene CompoundCatalystSolventTemp. (°C)Time (h)Expected YieldProduct Structure
MalononitrilePiperidineEthanol251-2>90%
Ethyl CyanoacetateNH₄OAcToluene1104-875-85%
Meldrum's AcidPyridinePyridine252-480-90%

(Note: Product structure images are illustrative placeholders)

Characterization of Products:

The resulting Knoevenagel adducts can be characterized using standard spectroscopic techniques:

  • ¹H NMR: Expect a characteristic singlet for the vinylic proton in the range of δ 7.5-8.5 ppm. The signals for the pyrrole and pyridine rings will also be present, with shifts influenced by the new electron-withdrawing group.

  • ¹³C NMR: The appearance of new signals for the C=C double bond and the nitrile/ester/carbonyl carbons of the appended group will be evident.

  • IR Spectroscopy: A strong absorption band for the C≡N stretch (around 2220 cm⁻¹) or C=O stretch (around 1700-1730 cm⁻¹ for esters, and two bands for the dione from Meldrum's acid) will be observed. The disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) will indicate the completion of the reaction.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting and Self-Validation

  • Low Yield: If the yield is low, ensure all reagents are pure and solvents are anhydrous, especially for reactions requiring heating. The reaction time can be extended, or a more efficient catalyst can be explored. For reactions involving heating, ensure the efficient removal of water using a Dean-Stark trap.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if an overly strong base is used. Purification by column chromatography is crucial to isolate the desired product.

  • Incomplete Reaction: If TLC indicates the presence of starting aldehyde, add more catalyst or extend the reaction time. Gentle heating can also drive the reaction to completion.

Conclusion

The Knoevenagel condensation of this compound provides a direct and efficient route to a diverse range of α,β-unsaturated compounds. These products, incorporating the medicinally relevant pyridinylpyrrole scaffold, are valuable building blocks for the synthesis of novel therapeutic agents. The protocols outlined in this guide offer a robust foundation for researchers to explore this important chemical transformation.

References

  • Almáši, M., Zeleňák, V., Opanasenko, M. & Čejka, J. (2014). A novel nickel metal–organic framework with fuorite-like structure: gas adsorption properties and catalytic activity in Knoevenagel condensation. Dalton Transactions, 43, 3730. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]

  • Deb, M. L., & Bhuyan, P. J. (2005). An efficient Knoevenagel condensation of aromatic aldehydes with malononitrile in water. Tetrahedron Letters, 46(37), 6453-6456. [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine. ResearchGate. [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Knoevenagel reaction of compound 4 with the aromatic and hetero-aromatic aldehydes presented in Table 2. ResearchGate. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with Meldrum's acid in water: an experimental class on Green Organic Chemistry. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • ResearchGate. (n.d.). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]

  • Atlantis Press. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press. [Link]

Sources

The Strategic Application of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde in Multi-Component Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthetic utility of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde in various multi-component reactions (MCRs). Designed for researchers, medicinal chemists, and professionals in drug development, this document offers not only detailed experimental protocols but also the causal reasoning behind the methodological choices, ensuring a blend of theoretical understanding and practical applicability. The pyrrole scaffold is a privileged core in numerous natural products and pharmaceuticals, and its functionalization through MCRs represents a highly efficient strategy for the rapid generation of molecular diversity.[1]

Introduction: The Power of Multi-Component Reactions and the Versatility of a Unique Aldehyde

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry.[1] Their inherent atom economy, operational simplicity, and ability to rapidly construct complex molecular architectures make them invaluable tools in drug discovery and materials science.

The subject of this guide, this compound, is a particularly interesting building block for MCRs. The pyrrole-2-carbaldehyde moiety serves as a versatile electrophile, while the N-pyridin-4-yl substituent introduces a key basic nitrogen atom, which can influence the molecule's solubility, and biological activity, and provides a potential site for further functionalization. This unique combination of features makes it an attractive starting material for the synthesis of novel heterocyclic libraries with potential therapeutic applications.

Synthesis of the Key Building Block: this compound

Prior to its application in MCRs, the target aldehyde must be synthesized. A reliable method for the formylation of electron-rich heterocycles such as N-substituted pyrroles is the Vilsmeier-Haack reaction.[2][3][4] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[5]

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of N-substituted pyrroles.[6][7]

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 eq).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).

Step 2: Formylation of 1-(Pyridin-4-yl)-1H-pyrrole

  • To the freshly prepared Vilsmeier reagent, add a solution of 1-(pyridin-4-yl)-1H-pyrrole (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting pyrrole.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a pure solid.

Application in Multi-Component Reactions

The synthesized this compound is a prime candidate for a variety of MCRs, leading to the formation of diverse and complex molecular scaffolds. The following sections detail the application of this aldehyde in four prominent MCRs: the Ugi, Passerini, Hantzsch, and Biginelli reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] This reaction is highly valued for its ability to generate peptide-like structures with significant molecular diversity.

The Ugi reaction typically proceeds through the initial formation of an imine from the aldehyde and the amine.[9] This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.[9] The use of a polar solvent like methanol is common as it can facilitate the ionic intermediates.[10]

Ugi_Mechanism Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine Primary Amine Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (from Carboxylic Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Adduct Intermediate Adduct Nitrilium->Adduct + Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Iminium Carboxylate Carboxylate Carboxylate->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.0 eq)

  • Carboxylic acid (e.g., acetic acid) (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Methanol (as solvent)

Procedure:

  • To a solution of this compound in methanol, add the primary amine and stir for 15-30 minutes at room temperature to facilitate imine formation.

  • To this mixture, add the carboxylic acid followed by the isocyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ComponentExample SubstrateRole in Reaction
AldehydeThis compoundElectrophile
AmineBenzylamineNucleophile
Carboxylic AcidAcetic AcidProton source & Acylating agent
Isocyanidetert-Butyl isocyanideNucleophile
The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11] This reaction is one of the first reported MCRs and offers a straightforward route to ester and amide functionalities in a single step.

In aprotic solvents, the Passerini reaction is believed to proceed through a concerted, non-ionic pathway where a hydrogen-bonded complex of the aldehyde and carboxylic acid reacts with the isocyanide.[5] In polar solvents, an ionic mechanism involving a nitrilium ion intermediate may operate.[5] The reaction is typically performed at room temperature and is favored by high concentrations of the reactants.

Passerini_Mechanism Aldehyde This compound Complex H-bonded Complex Aldehyde->Complex Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Complex Intermediate α-Adduct Complex->Intermediate + Isocyanide Isocyanide Isocyanide Isocyanide->Intermediate Product α-Acyloxy Amide Intermediate->Product Intramolecular Acyl Transfer

Caption: Concerted mechanism of the Passerini three-component reaction.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., benzoic acid) (1.1 eq)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen aprotic solvent.

  • To the stirred solution, add the carboxylic acid followed by the isocyanide.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can often be purified by precipitation from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.[2]

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are precursors to pyridines.[1] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[12]

The reaction mechanism is thought to involve the initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the dihydropyridine product. The reaction can often be performed in ethanol or under solvent-free conditions.[3]

Hantzsch_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde This compound Mix Mix and Heat (e.g., in Ethanol) Aldehyde->Mix Ketoester β-Ketoester (2 eq) Ketoester->Mix Ammonia Ammonia/Ammonium Acetate Ammonia->Mix Cool Cool to RT Mix->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product Dihydropyridine Product Recrystallize->Product

Caption: A typical experimental workflow for the Hantzsch dihydropyridine synthesis.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

ParameterDescription
Reaction Type Three-component condensation
Key Bond Formations C-C, C-N
Product Class 1,4-Dihydropyridines
Common Solvents Ethanol, Water, Solvent-free
Advantages High convergence, straightforward access to dihydropyridine core
The Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs). These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

The reaction is typically acid-catalyzed.[3] The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the imine. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. A variety of Brønsted and Lewis acids can be used as catalysts.[3]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like InCl₃) (catalytic amount)

  • Ethanol or solvent-free conditions

Procedure:

  • Combine this compound, ethyl acetoacetate, urea, and the catalyst in a round-bottom flask.

  • If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.

  • Heat the mixture with stirring at 80-100 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Conclusion

This compound serves as a highly valuable and versatile building block for the construction of complex heterocyclic molecules through multi-component reactions. The Ugi, Passerini, Hantzsch, and Biginelli reactions provide efficient and convergent pathways to diverse molecular scaffolds that are of significant interest to the pharmaceutical and materials science communities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this unique aldehyde, paving the way for the discovery of novel compounds with potentially valuable properties.

References

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]

  • Química Organica.org. Vilsmeier formylation of pyrrole. Available from: [Link]

  • Beilstein Journals. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Available from: [Link]

  • Taylor & Francis Online. Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Available from: [Link]

  • Review Article on Vilsmeier-Haack Reaction. Available from: [Link]

  • RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available from: [Link]

  • Hindawi. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Available from: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • Researcher.Life. Preparation of the (4′-pyridyl)‐pyrroles. Available from: [Link]

  • Google Patents. Preparation of pyrrole and pyridine.
  • ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Organic Chemistry Portal. Passerini Reaction. Available from: [Link]

  • NIH. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

  • MDPI. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available from: [Link]

  • RSC Publishing. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Available from: [Link]

  • ResearchGate. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available from: [Link]

  • RSC Publishing. The 100 facets of the Passerini reaction. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Oriental Journal of Chemistry. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available from: [Link]

  • ResearchGate. New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][2]diazepine Fragment. Available from: [Link]

  • NIH. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Available from: [Link]

  • NIH. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Available from: [Link]

  • Taylor & Francis Online. Hantzsch Pyrrole Synthesis – Knowledge and References. Available from: [Link]

  • NIH. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Available from: [Link]

  • NIH. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Available from: [Link]

  • NIH. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

  • NIH. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

  • NIH. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Available from: [Link]

  • Pendidikan Kimia. Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Available from: [Link]

  • Atlantis Press. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • Organic Reactions. The Passerini Reaction. Available from: [Link]

  • RSC Publishing. Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Available from: [Link]

  • Journal of Internal Medicine & Pharmacology. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Substrate Scope of Pyrrole‐2‐carboxaldehyde Derivatives. Available from: [Link]

  • NIH. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Available from: [Link]

  • Atlantis Press. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

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The Versatile Scafford: Synthesizing Novel Heterocyclic Compounds from 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Significant Potential

In the landscape of medicinal chemistry and drug development, the fusion of different heterocyclic rings into a single molecular entity often leads to compounds with unique pharmacological profiles. The 1-pyridin-4-yl-1H-pyrrole-2-carbaldehyde scaffold is a prime example of such a privileged structure. It marries the electron-rich nature of the pyrrole ring with the electron-deficient characteristics of the pyridine moiety, creating a molecule with a rich and varied reactivity. The aldehyde functional group at the 2-position of the pyrrole ring serves as a versatile handle for a plethora of chemical transformations, enabling the construction of diverse and complex heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of this compound as a starting material for the generation of novel heterocyclic compounds. We will delve into detailed experimental protocols, the mechanistic rationale behind these transformations, and the potential applications of the resulting molecules in drug discovery.

Synthesis of the Starting Material: this compound

The journey into the synthesis of novel heterocycles begins with the efficient preparation of the starting material. The most common and effective method for introducing a formyl group onto a pyrrole ring is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is a potent electrophile. The electron-rich pyrrole ring then attacks this electrophile, preferentially at the C2 position due to the directing effect of the nitrogen atom. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[1]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrrole 1-Pyridin-4-yl-1H-pyrrole Pyrrole->Intermediate attacks Product This compound Intermediate->Product undergoes Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(Pyridin-4-yl)-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add POCl₃ (1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(pyridin-4-yl)-1H-pyrrole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality and Trustworthiness: The use of anhydrous conditions is critical to prevent the premature hydrolysis of the highly reactive POCl₃ and the Vilsmeier reagent. The dropwise addition at low temperature controls the exothermic reaction. The final basic workup is necessary to neutralize the acidic reaction mixture and facilitate the hydrolysis of the iminium intermediate.

Application in the Synthesis of Fused Heterocyclic Systems

The aldehyde functionality of this compound is a gateway to a variety of cyclization reactions, particularly through multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants.[2]

Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

One notable application is the synthesis of pyrrolo[1,2-a]pyrazine derivatives. These fused heterocyclic systems are of significant interest due to their presence in various biologically active natural products and synthetic compounds.[3] The synthesis can be achieved through a condensation reaction of the aldehyde with an appropriate amino acid derivative, followed by cyclization.

Pyrrolopyrazine_Synthesis Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine condensation Amino_Ester α-Amino Ester (e.g., Glycine methyl ester) Amino_Ester->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Product Fused Pyrrolo[1,2-a]pyrazine Derivative Cyclization->Product Aromatization

Caption: Synthesis of pyrrolo[1,2-a]pyrazines.

Experimental Protocol: Synthesis of a Pyrrolo[1,2-a]pyrazin-4(1H)-one Derivative

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Ethanol

  • Sodium methoxide

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) and glycine methyl ester hydrochloride (1.1 equivalents) in ethanol, add triethylamine (1.2 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the formation of the imine intermediate by TLC.

  • Cool the reaction mixture to room temperature and add a solution of sodium methoxide (1.5 equivalents) in methanol.

  • Heat the mixture to reflux for an additional 6-8 hours to effect cyclization.

  • Cool the reaction to room temperature and neutralize with a dilute solution of acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrrolo[1,2-a]pyrazin-4(1H)-one derivative.

Causality and Trustworthiness: The initial acid-catalyzed condensation forms the imine. The subsequent base-catalyzed intramolecular cyclization involves the nucleophilic attack of the deprotonated nitrogen of the pyrrole onto the ester carbonyl, followed by elimination of methanol. This two-step, one-pot procedure is an efficient way to construct the fused bicyclic system.

Application in Multicomponent Reactions for Novel Heterocycles

The reactivity of the aldehyde group can be harnessed in multicomponent reactions to construct highly functionalized heterocyclic systems in a single step.

Synthesis of Substituted Pyridine Derivatives

A powerful approach involves the reaction of this compound with an active methylene compound and a source of ammonia in a variation of the Hantzsch pyridine synthesis.

Reactant 1Reactant 2 (Active Methylene)Reactant 3 (Ammonia Source)Product Type
This compoundEthyl acetoacetateAmmonium acetateDihydropyridine derivative
This compoundMalononitrileAmmonium acetateAminopyridine derivative
This compoundAcetylacetoneAmmonium acetateDihydropyridine derivative

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

Experimental Protocol: Three-Component Synthesis of a Dihydropyridine Derivative

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality and Trustworthiness: This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by a Michael addition of an enamine (formed from another molecule of ethyl acetoacetate and ammonia), and subsequent cyclization and dehydration to form the dihydropyridine ring. The one-pot nature of this reaction makes it highly atom-economical and efficient.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Its strategic combination of reactive functionalities allows for the construction of complex molecular architectures through both classical and modern synthetic methodologies, such as multicomponent reactions. The derivatives accessible from this scaffold hold significant promise for the development of new therapeutic agents, and further exploration of its reactivity is a fertile ground for discovery in medicinal and materials chemistry. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis of their own unique libraries of pyridine-pyrrole hybrids and to explore their biological activities.

References

  • Bulusu, A. et al. (2018). Synthesis of Novel Pyrrole Derivatives and Their Biological Evaluation. Journal of Heterocyclic Chemistry, 55(3), 635-642. [Link]

  • Estevez, V., Villacampa, M., & Menendez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). 2-Pyrrolealdehyde. Organic Syntheses, 36, 74. [Link]

  • Wang, C. et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press. [Link]

  • Reddy, T. R. et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(25), 13735-13740. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Jones, G. B. (2010). Vilsmeier–Haack Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 25-54). John Wiley & Sons, Inc. [Link]

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Application Notes & Protocols: Investigating 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyridine-Pyrrole Scaffolds in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research. The unique structural and electronic properties of these molecules make them ideal candidates for interacting with biological targets in pests and pathogens. Among these, the pyrrole moiety is a recurring motif in a variety of natural products and synthetic compounds with significant biological activity, including fungicides, herbicides, and insecticides[1][2].

This document outlines the potential applications and provides detailed investigational protocols for 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde . While direct research on this specific molecule is nascent, its structural similarity to other biologically active pyrrole-2-carbaldehydes, such as 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, suggests its high potential as a lead compound in the development of new agrochemicals[3][4]. The presence of the pyridine ring, a common feature in many successful pesticides, further enhances its prospects.

The aldehyde functional group at the 2-position of the pyrrole ring is a key feature, offering a reactive site for the synthesis of more complex derivatives through condensation reactions[3]. This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies, a critical step in optimizing biocidal efficacy and selectivity.

These application notes are designed for researchers, scientists, and drug development professionals in the agrochemical sector. We will provide a scientifically grounded framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for N-arylation of pyrroles. A common and effective strategy involves the coupling of pyrrole-2-carbaldehyde with a suitable 4-halopyridine derivative.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed cross-coupling reaction, a versatile and widely used method for forming C-N bonds.

Materials:

  • Pyrrole-2-carbaldehyde

  • 4-Bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine pyrrole-2-carbaldehyde (1.0 eq), 4-bromopyridine hydrochloride (1.2 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants and facilitate stirring.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Agricultural Chemistry

The structural features of this compound suggest several potential applications in agriculture. The following sections outline investigational pathways for its evaluation as a fungicide, herbicide, and insecticide.

Fungicidal Activity

Pyrrole-based compounds have a well-established history as fungicides, with commercial examples like fludioxonil and fenpiclonil demonstrating their efficacy[2]. The proposed mechanism of action for many of these compounds involves the inhibition of mitogen-activated protein (MAP) kinase in osmotic signal transduction.

Caption: Workflow for evaluating the fungicidal potential of this compound.

This protocol provides a method for assessing the direct inhibitory effect of the compound on the growth of pathogenic fungi.

Materials:

  • This compound

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA and cool it to approximately 50-60 °C.

  • Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.

Herbicidal Activity

The development of new herbicides with novel modes of action is crucial for managing weed resistance. The pyridine-pyrrole scaffold can be explored for its potential to interfere with essential plant biochemical pathways.

Caption: Workflow for evaluating the herbicidal potential of this compound.

This protocol assesses the compound's ability to inhibit seed germination and early seedling growth.

Materials:

  • This compound

  • Seeds of a model weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)

  • Filter paper

  • Petri dishes

  • Acetone

  • Growth chamber

Procedure:

  • Treatment Solution Preparation: Prepare a series of concentrations of the test compound in acetone.

  • Petri Dish Preparation: Place a sheet of filter paper in each petri dish.

  • Application: Apply a known volume of each treatment solution evenly onto the filter paper. Allow the solvent to evaporate completely. A control with acetone only should be included.

  • Sowing: Place a predetermined number of seeds (e.g., 20) onto the treated filter paper in each petri dish.

  • Germination: Add a standard volume of distilled water to each dish and place them in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-10 days), record the germination percentage, and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control and determine the GR₅₀ (concentration causing 50% growth reduction).

Insecticidal Activity

Pyrrole derivatives have also found application as insecticides, with chlorfenapyr being a notable example[2]. These compounds often act as uncouplers of oxidative phosphorylation in mitochondria.

Caption: Workflow for evaluating the insecticidal potential of this compound.

This protocol is suitable for screening against chewing insects.

Materials:

  • This compound

  • Larvae of a model insect (e.g., Spodoptera littoralis - cotton leafworm)[1]

  • Artificial insect diet

  • Acetone

  • Multi-well plates or small containers

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in acetone to prepare a stock solution.

  • Diet Preparation: Prepare the artificial insect diet according to a standard recipe.

  • Dosing the Diet: While the diet is still liquid, add the stock solution to achieve a range of concentrations. An acetone-only control must be included.

  • Dispensing: Dispense the treated diet into the wells of a multi-well plate or small containers and allow it to solidify.

  • Infestation: Place one insect larva into each well.

  • Incubation: Maintain the plates in a controlled environment (temperature, humidity, photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours.

  • Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ (Lethal Concentration to kill 50% of the population).

Quantitative Data Summary

As research on this compound progresses, the following table structure is recommended for summarizing key quantitative data to facilitate comparison and analysis.

Compound IDTarget OrganismAssay TypeEndpointValue (e.g., µg/mL or ppm)
PPY-CHO-01Botrytis cinereaMycelial GrowthEC₅₀Experimental Data
PPY-CHO-01Amaranthus retroflexusPre-emergenceGR₅₀Experimental Data
PPY-CHO-01Spodoptera littoralisDiet IncorporationLC₅₀Experimental Data

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. The protocols and workflows detailed in these application notes provide a comprehensive framework for its systematic evaluation. Future research should focus not only on the parent molecule but also on the synthesis and screening of a diverse library of its derivatives. By modifying the substituents on both the pyridine and pyrrole rings, it may be possible to fine-tune the biological activity, selectivity, and environmental profile of these compounds, ultimately leading to the discovery of new and effective solutions for crop protection.

References

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Application Notes & Protocols: A Framework for the Biological Evaluation of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The conjugation of pyridine and pyrrole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde core represents a versatile platform, combining the structural motifs of numerous biologically active molecules. Pyrrole and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] Similarly, pyridine-based structures are integral to many established therapeutic agents.[7] The presence of the reactive carbaldehyde group at the 2-position of the pyrrole ring further allows for facile derivatization, enabling the generation of diverse chemical libraries for biological screening.

This guide provides a comprehensive, tiered framework for the systematic biological evaluation of novel this compound derivatives. The protocols herein are designed to first establish a foundational understanding of a compound's cytotoxicity, followed by a targeted investigation into its potential anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This structured approach ensures an efficient use of resources while building a robust biological profile for each candidate molecule. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system with appropriate controls to ensure data integrity and trustworthiness.

Foundational Step: Purity and Structural Validation

Before commencing any biological evaluation, it is imperative to confirm the identity and purity of each synthesized derivative. This is a critical, non-negotiable step for data integrity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis must be employed to validate the chemical structure and ensure a purity level of ≥95%. Impurities can confound biological data, leading to false-positive or false-negative results.

A Tiered Strategy for Biological Evaluation

A hierarchical screening approach is the most logical and resource-effective method for evaluating a new series of chemical entities. This strategy begins with broad, high-throughput assays to identify general bioactivity and toxicity, followed by more specific, mechanism-oriented assays for the most promising candidates.

G cluster_0 Evaluation Workflow A Synthesis & Purity Assessment (≥95%) B Tier 1: Primary Screening General Cytotoxicity (MTT Assay) A->B C Tier 2: Specific Bioactivity Profiling (Anticancer, Anti-inflammatory, etc.) B->C If IC50 is determined and within a testable range D Tier 3: Mechanistic Studies (Target Identification, In Vivo Models) C->D If potent activity is confirmed in a specific area E Lead Candidate D->E

Caption: A logical workflow for the biological evaluation of novel compounds.

Tier 1: Primary Screening - General Cytotoxicity Assessment

Rationale: The initial step in any biological evaluation is to determine the inherent cytotoxicity of a compound against mammalian cells. This establishes a therapeutic window and informs the concentration range for subsequent, more specific assays. A compound that is highly toxic to all cells may have limited therapeutic potential, whereas selective toxicity towards cancer cells, for instance, is a desirable trait. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[8][9]

Protocol 4.1: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8][9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]

Materials:

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Mammalian cell lines (e.g., HEK293 for non-cancerous control; a panel of cancer cells such as MCF-7 (breast), HeLa (cervical), A549 (lung)).[7][12]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS).[10][11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[11][13]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570-590 nm).[9]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2-fold dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to subtract background).[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Data Presentation:

Compound ID Cell Line IC₅₀ (µM) ± SD
Derivative 1 HEK293 >100
Derivative 1 MCF-7 15.2 ± 1.8
Derivative 2 HEK293 85.6 ± 7.3
Derivative 2 MCF-7 5.4 ± 0.6

| Doxorubicin | MCF-7 | 0.8 ± 0.1 |

Tier 2: Specific Bioactivity Profiling

Compounds that show interesting activity in the primary screen (e.g., selective cytotoxicity towards cancer cells or low general cytotoxicity) should be advanced to a panel of specific assays based on the known pharmacology of related heterocyclic scaffolds.

G cluster_0 Tier 2 Investigation Pathways A Promising Compound from Tier 1 B Anticancer Assays (Kinase, Tubulin) A->B C Anti-inflammatory Assays (COX-1/COX-2) A->C D Antimicrobial Assays (MIC Determination) A->D E Antioxidant Assays (DPPH Scavenging) A->E

Caption: Divergent pathways for targeted bioactivity screening in Tier 2.

Protocol 5.1: Anticancer - In Vitro Kinase Inhibition Assay

Rationale: Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[14] Pyrrolo-pyridine scaffolds have been successfully developed as kinase inhibitors.[15] A universal, fluorescence-based assay that measures ADP production is a rapid and effective method to screen for kinase inhibition.[14][16]

Principle: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphotransfer reaction. In this coupled-enzyme assay, the ADP produced is used to generate a fluorescent signal. An inhibitor of the kinase will reduce the amount of ADP produced, leading to a decrease in the fluorescent signal.[14][17]

Materials:

  • Kinase of interest (e.g., FGFR, VEGFR, Src)

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (containing Mg²⁺)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar fluorescence-based ADP detection system

  • Test compounds and a known inhibitor (e.g., Staurosporine) as a positive control

  • White, opaque 96- or 384-well plates

  • Luminometer/fluorescence plate reader

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • Kinase Reaction: In each well, add the kinase and the test compound (or vehicle/positive control). Allow to pre-incubate for 10-20 minutes at room temperature.[14]

  • Initiation: Start the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C or 37°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the ADP produced by adding the detection reagents according to the manufacturer's protocol. This typically involves a first reagent that depletes the remaining ATP and a second that converts ADP to ATP, which then drives a luciferase reaction to produce light.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate % Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

  • Plot % Inhibition vs. log(concentration) and determine the IC₅₀ value.

Protocol 5.2: Anti-inflammatory - In Vitro COX-1/COX-2 Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Many pyrrole-based compounds, such as Tolmetin, are known COX inhibitors.[3] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical, as selective COX-2 inhibition is associated with a better gastrointestinal safety profile.[3][18]

Principle: This protocol utilizes a commercially available fluorometric inhibitor screening kit. The assay measures the peroxidase component of COX activity. The enzyme catalyzes the oxidation of a probe by hydrogen peroxide, producing a highly fluorescent product. A COX inhibitor will block this reaction, leading to a decrease in fluorescence.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer

  • Test compounds

  • Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Black 96-well plate

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include vehicle and positive controls.

  • Reaction Initiation: Add the enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the reaction by adding a solution containing arachidonic acid and the fluorescent probe.

  • Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence using an appropriate excitation/emission wavelength pair (e.g., 530-560 nm excitation / 585-595 nm emission).

Data Analysis:

  • Calculate the % inhibition for each compound against both COX-1 and COX-2.

  • Determine the IC₅₀ values for both isoforms.

  • Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Protocol 5.3: Antimicrobial - Broth Microdilution MIC Assay

Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds are a historically rich source of such agents.[1][2][19] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][20]

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of a specific microorganism in a 96-well plate. After incubation, the wells are observed for turbidity (growth). The lowest concentration at which no growth is observed is the MIC.

Materials:

  • Microbial strains: Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), Fungal (Candida albicans).[2][20]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or plate reader (for measuring optical density at 600 nm)

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of each test compound in the broth medium, typically starting from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Grow the microbial strains to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to all wells containing the test compounds. Include a growth control (inoculum + broth) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. Alternatively, read the optical density (OD) at 600 nm.

Data Presentation:

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Derivative 1 16 >128 64
Derivative 2 4 32 8

| Ciprofloxacin | 0.5 | 0.25 | N/A |

Protocol 5.4: Antioxidant - DPPH Radical Scavenging Assay

Rationale: Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. The DPPH assay is a simple and rapid chemical method to screen for antioxidant activity.[21][22][23] It is based on the ability of a compound to act as a hydrogen or electron donor.[24]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, showing a strong absorbance at ~517 nm. When DPPH accepts an electron or hydrogen radical from an antioxidant molecule, it is reduced to the colorless diphenylpicrylhydrazine, causing the absorbance to decrease.[21][22]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer/plate reader

Step-by-Step Methodology:

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Compound Dilutions: Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction: In a 96-well plate, add a small volume of the test compound solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = ((Abs_control - Abs_sample) / Abs_control) * 100 (where Abs_control is the absorbance of DPPH solution without the sample).

  • Plot the % Scavenging against the log(concentration) to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Tier 3: Advanced Mechanistic Studies

For compounds that demonstrate potent and selective activity in Tier 2 assays ("hits"), further investigation is required to elucidate their mechanism of action and to assess their potential for further development.

G cluster_0 Overall Discovery Funnel A Library of Derivatives B Tier 1: Cytotoxicity Screen A->B Broad Screening C Tier 2: Specific Bioactivity (Hits Identified) B->C Filtering D Tier 3: Mechanistic Studies (Target Engagement, ADME) C->D Hit Characterization E Lead Compound D->E Optimization

Caption: A funnel-down approach from a chemical library to a lead compound.

Protocol 6.1: Small Molecule-DNA Interaction Analysis

Rationale: For potent anticancer compounds, determining if they interact directly with DNA is a crucial mechanistic step. DNA intercalators or groove binders can disrupt replication and transcription, leading to cell death.[25][26] Techniques like Surface Plasmon Resonance (SPR) provide high-quality, real-time data on binding kinetics and affinity without requiring labels.[27]

Principle of SPR: One molecule (e.g., a biotinylated DNA hairpin sequence) is immobilized on a sensor chip. A solution containing the other molecule (the test compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal. From the association and dissociation phases of the interaction, kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ) can be calculated.[27]

Brief Methodology:

  • Immobilization: A biotinylated hairpin DNA oligomer is immobilized on a streptavidin-coated SPR sensor chip.

  • Binding Analysis: Serial dilutions of the test compound are injected over the DNA-functionalized surface.

  • Data Collection: The SPR response is monitored in real-time to generate sensorgrams for each concentration.

  • Regeneration: A regeneration solution is injected to remove the bound compound, preparing the surface for the next injection.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.

Conclusion

The protocols outlined in this guide provide a robust and systematic framework for the comprehensive biological evaluation of novel this compound derivatives. By employing a tiered approach—beginning with broad cytotoxicity screening and progressing to specific bioactivity profiling and mechanistic studies—researchers can efficiently identify and characterize promising lead compounds. This structured methodology, grounded in established and validated assays, ensures the generation of high-quality, reliable data essential for advancing drug discovery programs.

References

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY OF NOVEL SYNTHESIZED PYRROLE, PYRROLOPYRIMIDINE AND SPIROPYRROLOPYRIMIDINE DERIVATIVES. Pharmacophore.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Synthesis and Anticancer Evaluation of Novel Pyrrole-pyrido[2,3-d] pyrimidine-based compounds as Thymidylate Synthase Inhibitors. Semantic Scholar.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results.
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. ResearchGate.
  • Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection. Springer Nature Experiments.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Methods of probing the interactions between small molecules and disordered proteins. PubMed Central.
  • Cell Viability Assays. NCBI Bookshelf.
  • Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates. PubMed.
  • Single-Molecule Measurements of the Binding between Small Molecules and DNA Aptamers. ACS Publications.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert.
  • MTT assay protocol. Abcam.
  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. PubMed.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
  • Can anyone suggest a protocol for a kinase assay?. ResearchGate.
  • In vitro kinase assay. Protocols.io.
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.
  • Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. PubMed Central.
  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing.
  • Cell Proliferation Kit I (MTT). Sigma-Aldrich.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Oxford Academic.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ScienceDirect.
  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. NIH.
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.. ResearchGate.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ResearchGate.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to address specific challenges you may encounter during the recrystallization process. Our goal is to equip you with the scientific rationale behind each step to ensure a successful and efficient purification.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the recrystallization of this compound, providing explanations and actionable solutions.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from using a solvent in which the compound has very low solubility. This compound is a moderately polar molecule, and selecting an appropriate solvent is critical.

  • Scientific Rationale: For recrystallization to be effective, the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[1][2] If the compound doesn't dissolve, the solvent is too non-polar.

  • Troubleshooting Steps:

    • Solvent Selection: If you are using a non-polar solvent like hexanes or petroleum ether, it is likely unsuitable. Consider a more polar solvent. Based on the structure, solvents like ethanol, isopropanol, or ethyl acetate are good starting points. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[3]

    • Solubility Testing: Before attempting a large-scale recrystallization, perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the ideal one.

    • Increase Solvent Volume: It's possible you are not using enough solvent. Add the solvent in small increments to the heated mixture until the solid dissolves. However, avoid using an excessive amount, as this will lead to poor recovery.[4][5]

Q2: The compound has dissolved, but no crystals are forming upon cooling. What is the problem?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. This can be due to several factors.

  • Scientific Rationale: Crystallization occurs when the concentration of the solute exceeds its solubility at a given temperature, creating a supersaturated solution.[1] If the solution is too dilute, it will not become supersaturated upon cooling, and crystals will not form.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: The most common reason for no crystal formation is using too much solvent.[4][5] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can induce nucleation by:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[2][4] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[2][4] This provides a template for further crystal growth.

    • Further Cooling: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.[1][2]

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue, especially with compounds that have relatively low melting points or when the solution is cooled too quickly.

  • Scientific Rationale: Oiling out happens when the solubility of the compound is exceeded at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point of the compound.[4]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point.[4][5]

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.[2][4] This gives the molecules more time to arrange themselves into a crystal lattice.

    • Change Solvent System: If oiling out persists, the chosen solvent may not be suitable. A solvent with a lower boiling point might be necessary. Alternatively, using a solvent pair can sometimes resolve this issue.[2][3]

Q4: The resulting crystals are colored, but the pure compound should be colorless or a pale yellow solid. What happened?

A4: The presence of color in the crystals indicates that colored impurities have been incorporated into the crystal lattice.

  • Scientific Rationale: Highly colored impurities can become trapped within the growing crystals, especially if the crystallization occurs too rapidly.

  • Troubleshooting Steps:

    • Use of Charcoal: Activated charcoal can be used to remove colored impurities. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and any other insoluble impurities.[2] It is crucial to keep the solution hot during this step to prevent premature crystallization.

    • Slow Crystallization: As mentioned previously, allowing the solution to cool slowly can help prevent the trapping of impurities within the crystal lattice.[5]

II. Frequently Asked Questions (FAQs)

Q5: What is a good starting solvent system for the recrystallization of this compound?

A5: Based on the structure, which contains both a polar pyridine ring and a less polar pyrrole-aldehyde moiety, a solvent of intermediate polarity or a mixed solvent system is recommended. Good starting points include:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

  • Mixed Solvents: Ethanol/water, or ethyl acetate/hexanes.[3] When using a mixed solvent system, dissolve the compound in the solvent in which it is more soluble at a high temperature, and then add the less soluble solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[2]

Q6: What are the likely impurities in my crude this compound?

A6: Common impurities can arise from the starting materials or side reactions during the synthesis. For instance, if the synthesis involves a Vilsmeier-Haack reaction on 1-(pyridin-4-yl)-1H-pyrrole, potential impurities could include unreacted starting material or byproducts from the formylation reaction.[6][7] Aldehydes are also susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.[8][9]

Q7: How can I assess the purity of my recrystallized product?

A7: The purity of your final product can be determined by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point.[1] Impurities will typically cause the melting point to be depressed and broader.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

III. Experimental Protocol and Data Presentation

Recommended Recrystallization Protocol for this compound
  • Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent pair. Ethanol or an ethyl acetate/hexanes mixture are good candidates to evaluate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen boiling solvent while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Summary Table
PropertyValueSource
Molecular FormulaC10H8N2ON/A
Molecular Weight172.18 g/mol N/A
Predicted Boiling Point348.0 ± 22.0 °C[10]
Predicted Density1.15 ± 0.1 g/cm³[10]
Predicted pKa3.23 ± 0.10[10]

IV. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve decolorize Decolorize with Charcoal (if needed) dissolve->decolorize hot_filtration Hot Filtration (if needed) cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Flowchart

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Solutions start Start Recrystallization issue Problem Encountered? start->issue no_dissolve Compound Not Dissolving issue->no_dissolve Yes no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes colored_crystals Colored Crystals issue->colored_crystals Yes success success issue->success No sol_dissolve Check solvent polarity Increase solvent volume no_dissolve->sol_dissolve sol_crystals Reduce solvent volume Scratch flask or seed no_crystals->sol_crystals sol_oil Reheat and add solvent Cool more slowly oiling_out->sol_oil sol_color Use activated charcoal Perform hot filtration colored_crystals->sol_color

Caption: A troubleshooting guide for common recrystallization issues.

V. References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • ChemWhat. (n.d.). Pyrrole-2-carboxaldehyde CAS#: 1003-29-8. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Reddit. (2015, April 1). Purifying aldehydes?[Link]

  • Harfenist, M. (1966). Method of preparing heterocyclic aldehydes. U.S. Patent No. 3,294,790.

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. [Link]

  • Katritzky, A. R., He, H.-Y., Long, Q., Cui, X., Level, J., & Wilcox, A. L. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(iii), 240-251. [Link]

Sources

"common side products in the synthesis of pyridinyl-pyrroles"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyridinyl-Pyrrole Synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of bicyclic heteroaromatic compounds. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to navigate the complexities of these synthetic routes and optimize your experimental outcomes.

This resource is structured to address specific challenges associated with the most common synthetic methodologies for preparing pyridinyl-pyrroles. We will delve into the causality behind the formation of common side products and provide actionable strategies to mitigate their formation, ensuring the integrity of your synthesis.

Section 1: The Paal-Knorr Synthesis: A Classic Approach

The Paal-Knorr synthesis is a widely utilized method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, in this case, an aminopyridine. While seemingly straightforward, this acid-catalyzed condensation is not without its pitfalls.[1][2]

Frequently Asked Questions (FAQs)

Question: My Paal-Knorr reaction is producing a significant amount of a furan byproduct instead of the desired pyridinyl-pyrrole. What is causing this and how can I prevent it?

Answer: This is the most common issue in the Paal-Knorr synthesis of pyrroles. The formation of a furan byproduct occurs through a competing acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before the aminopyridine can react.[2][3] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[3]

Troubleshooting Strategies:

  • pH Control is Critical: The key to suppressing furan formation is to maintain a neutral or weakly acidic reaction medium. The use of a weak acid, such as acetic acid, is often sufficient to catalyze the reaction without promoting the furan synthesis.[3]

  • Amine Equivalents: Employing a slight excess of the aminopyridine can help to shift the equilibrium towards the formation of the pyrrole.

  • Reaction Temperature: While heating is necessary, excessive temperatures can sometimes favor the furan cyclization. Monitor your reaction progress and use the minimum temperature required for a reasonable reaction rate.

Question: I am using an unsymmetrical 1,4-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity with an unsymmetrical dicarbonyl depends on exploiting the inherent electronic and steric differences between the two carbonyl groups.

Troubleshooting Strategies:

  • Steric Hindrance: A bulkier substituent near one carbonyl group will disfavor the initial nucleophilic attack of the aminopyridine at that position. This steric control can effectively direct the cyclization to the less hindered carbonyl.

  • Electronic Effects: An electron-withdrawing group adjacent to a carbonyl will increase its electrophilicity, making it more susceptible to attack by the amine. Conversely, an electron-donating group will have the opposite effect. By understanding the electronic nature of your substituents, you can predict and control the regiochemical outcome.

Visualizing the Paal-Knorr Pathway and its Pitfall

Paal_Knorr cluster_main Desired Paal-Knorr Pathway cluster_side Furan Side Product Formation Dicarbonyl Dicarbonyl Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal + Aminopyridine (Weak Acid) Dicarbonyl_Side 1,4-Dicarbonyl Aminopyridine Aminopyridine Cyclized_Intermediate Cyclized_Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyridinyl-Pyrrole Pyridinyl-Pyrrole Cyclized_Intermediate->Pyridinyl-Pyrrole - 2H₂O Enol_Intermediate Enol_Intermediate Dicarbonyl_Side->Enol_Intermediate Strong Acid (pH < 3) Furan Furan Enol_Intermediate->Furan Cyclization & - H₂O

Caption: Paal-Knorr synthesis pathway and competing furan formation.

Section 2: The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis offers a versatile route to highly substituted pyrroles through a three-component reaction between a β-ketoester, an α-haloketone, and an aminopyridine.[4] While powerful, this method can also lead to unwanted side products.

Frequently Asked Questions (FAQs)

Question: My Hantzsch reaction is yielding a furan derivative instead of the expected pyridinyl-pyrrole. Why is this happening?

Answer: Similar to the Paal-Knorr synthesis, the Hantzsch reaction has a competing pathway that leads to furan formation, known as the Feist-Bénary furan synthesis.[5][6][7] This occurs when the enolate of the β-ketoester reacts with the α-haloketone before the aminopyridine can form the necessary enamine intermediate.[5][7]

Troubleshooting Strategies:

  • Reaction Sequence: To favor the desired pyrrole formation, it is often beneficial to pre-form the enamine by reacting the β-ketoester with the aminopyridine first, before the addition of the α-haloketone.

  • Base Selection: The choice of base can influence the outcome. A milder base may favor the formation of the enamine with the aminopyridine, while a stronger base could deprotonate the β-ketoester, promoting the Feist-Bénary pathway. Pyridine is often used as a mild base in this reaction.[5][6][7]

  • Control of Stoichiometry: Using a slight excess of the aminopyridine can help to drive the initial enamine formation.

Visualizing the Hantzsch and Competing Feist-Bénary Pathways

Hantzsch_Feist_Benary cluster_hantzsch Hantzsch Pyrrole Synthesis cluster_feist_benary Feist-Bénary Furan Synthesis (Side Reaction) Ketoester_H β-Ketoester Enamine Enamine Ketoester_H->Enamine + Aminopyridine Aminopyridine_H Aminopyridine Alkylated_Intermediate Alkylated_Intermediate Enamine->Alkylated_Intermediate + α-Haloketone Alpha_Haloketone_H α-Haloketone Pyridinyl-Pyrrole_H Pyridinyl-Pyrrole Alkylated_Intermediate->Pyridinyl-Pyrrole_H Cyclization & Dehydration Ketoester_FB β-Ketoester Enolate Enolate Ketoester_FB->Enolate + Base Base_FB Base Alkylated_Dicarbonyl Alkylated_Dicarbonyl Enolate->Alkylated_Dicarbonyl + α-Haloketone Alpha_Haloketone_FB α-Haloketone Furan_FB Furan Alkylated_Dicarbonyl->Furan_FB Cyclization & Dehydration

Caption: Hantzsch synthesis versus the competing Feist-Bénary pathway.

Section 3: The Van Leusen Pyrrole Synthesis: Leveraging TosMIC

The Van Leusen reaction is a powerful [3+2] cycloaddition for constructing the pyrrole ring using tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as a pyridinyl-substituted chalcone.[8][9]

Frequently Asked Questions (FAQs)

Question: My Van Leusen reaction is not going to completion, and I am isolating unreacted starting materials. What are the critical parameters for this reaction?

Answer: The success of the Van Leusen reaction hinges on the efficient deprotonation of TosMIC to form the nucleophilic anion, followed by its addition to the Michael acceptor.

Troubleshooting Strategies:

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate TosMIC. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. Ensure you are using a sufficient stoichiometric amount of the base.

  • Anhydrous Conditions: The TosMIC anion is highly reactive and sensitive to moisture. Ensure all solvents and reagents are rigorously dried to prevent quenching of the anion.

  • Reaction Temperature: The initial deprotonation of TosMIC is often performed at low temperatures, after which the reaction may be allowed to warm to room temperature or be gently heated to drive the cyclization.

Question: I am observing the formation of multiple unidentified byproducts. What are the potential side reactions of TosMIC?

Answer: While the Van Leusen reaction is generally clean, side reactions can occur, particularly if the reaction conditions are not optimized.

Troubleshooting Strategies:

  • Decomposition of TosMIC: TosMIC can decompose in the presence of strong bases, especially at elevated temperatures. It is advisable to add the Michael acceptor to the pre-formed TosMIC anion at a low temperature.

  • Reaction with the Pyridine Ring: Depending on the substitution pattern and electron density of the pyridine ring in your Michael acceptor, the TosMIC anion could potentially react with the pyridine ring itself, although this is less common. Careful analysis of your byproducts by NMR and mass spectrometry can help to identify such species.

Visualizing the Van Leusen Reaction Workflow

Van_Leusen TosMIC TosMIC TosMIC_Anion TosMIC Anion TosMIC->TosMIC_Anion + Base Base Base Adduct Adduct TosMIC_Anion->Adduct + Michael Acceptor (Michael Addition) Michael_Acceptor Pyridinyl-Substituted Michael Acceptor Cyclized_Intermediate_VL Cyclized Intermediate Adduct->Cyclized_Intermediate_VL Intramolecular Cyclization Pyridinyl-Pyrrole_VL Pyridinyl-Pyrrole Cyclized_Intermediate_VL->Pyridinyl-Pyrrole_VL Elimination of Tosyl Group

Caption: Stepwise workflow of the Van Leusen pyrrole synthesis.

Section 4: Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form the C-C or C-N bond between the pyridine and pyrrole rings. While highly effective, these methods are susceptible to specific side reactions.

Frequently Asked Questions (FAQs)

Question: In my Suzuki coupling of a bromopyridine with a pyrroleboronic acid, I am observing significant amounts of homocoupled pyridine and debrominated pyridine. How can I suppress these side products?

Answer: Homocoupling of the boronic acid and hydrodehalogenation of the aryl halide are common side reactions in Suzuki couplings, particularly with heteroaromatic substrates.[10]

Troubleshooting Strategies for Homocoupling:

  • Oxygen Exclusion: The homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial.

  • Slow Addition: The slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction.

Troubleshooting Strategies for Dehalogenation:

  • Base Selection: The choice of base can influence the rate of dehalogenation. Weaker bases may be less prone to promoting this side reaction.

  • Solvent Effects: The solvent can sometimes act as a hydride source, leading to dehalogenation. Ensure you are using high-purity, anhydrous solvents.

  • Ligand Design: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.

Question: My Buchwald-Hartwig amination between a halopyridine and a pyrrole is giving low yields, and I suspect catalyst deactivation. What could be the cause?

Answer: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common challenge when working with nitrogen-containing heterocycles.[11]

Troubleshooting Strategies:

  • Ligand Choice: The use of bulky, electron-rich ligands can help to prevent the pyridine substrate from strongly coordinating to the palladium center and deactivating the catalyst.

  • Catalyst Loading: In some cases, a higher catalyst loading may be necessary to compensate for catalyst deactivation.

  • Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. For electron-deficient pyridines, stronger bases and more polar solvents may be required to achieve good reactivity.[12]

Visualizing Cross-Coupling Challenges

Cross_Coupling_Issues cluster_suzuki Suzuki Coupling Side Reactions cluster_buchwald Buchwald-Hartwig Amination Challenge Desired_Suzuki Pyridinyl-Pyrrole Homocoupling Pyridine-Pyridine Dehalogenation Pyridine (Debrominated) Active_Catalyst Pd(0) Catalyst Deactivated_Complex Deactivated Pd-Pyridine Complex Active_Catalyst->Deactivated_Complex Coordination Pyridine_Coordination Pyridine Substrate Pyridine_Coordination->Deactivated_Complex

Caption: Common side reactions in cross-coupling for pyridinyl-pyrrole synthesis.

Experimental Protocols

Representative Protocol for Paal-Knorr Synthesis of 2-(Pyridin-2-yl)-1H-pyrrole
  • To a solution of 1,4-dimethoxy-1,4-butanedione (1.0 eq.) in glacial acetic acid (0.2 M) is added 2-aminopyridine (1.1 eq.).

  • The reaction mixture is heated to reflux (approximately 118 °C) and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(pyridin-2-yl)-1H-pyrrole.

Representative Protocol for Suzuki Coupling of 2-Bromopyridine with Pyrrole-3-boronic acid
  • To a degassed mixture of 2-bromopyridine (1.0 eq.), pyrrole-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a 3:1 mixture of dioxane and water (0.1 M) is added Pd(PPh₃)₄ (0.05 eq.).

  • The reaction mixture is heated to 90 °C under an inert atmosphere and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the target 2-(pyrrol-3-yl)pyridine.

Parameter Paal-Knorr Hantzsch Van Leusen Suzuki Buchwald-Hartwig
Key Reactants 1,4-Dicarbonyl, Aminopyridineβ-Ketoester, α-Haloketone, AminopyridineTosMIC, Michael AcceptorHalopyridine, Pyrroleboronic acidHalopyridine, Pyrrole
Common Side Products FuranFuran (Feist-Bénary)Incomplete reactionHomocoupling, DehalogenationDehalogenation
Primary Control pHReaction sequenceAnhydrous conditionsOxygen exclusion, Ligand choiceLigand choice, Base

References

  • Feist-Benary synthesis - chemeurope.com. Available at: [Link]

  • Feist–Benary synthesis - Wikipedia. Available at: [Link]

  • Feist-Benary synthesis of furan - Química Organica.org. Available at: [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. Available at: [Link]

  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | SciTech Connect - OSTI.GOV. Available at: [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Available at: [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - Universidad del Atlántico. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - NIH. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot - The Royal Society of Chemistry. Available at: [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. Available at: [Link]

  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides - DergiPark. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • ChemInform Abstract: Hydrodehalogenation of Bromo‐ and Chloropyridines on Complex and Metallic Palladium Catalysts. - Sci-Hub. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available at: [Link]

  • A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Modular Synthesis of 3,4‐Disubstituted Pyrroles Through Three‐Component Van Leusen Reaction of Propargylamines with Tosylmethyl Isocyanide and Water | Request PDF - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The primary challenge lies in the Vilsmeier-Haack formylation of the 1-(pyridin-4-yl)-1H-pyrrole precursor. The electron-withdrawing nature of the pyridin-4-yl substituent deactivates the pyrrole ring, making the electrophilic substitution more challenging than for simple N-alkyl or N-aryl pyrroles. This guide will address these specific challenges head-on, providing you with the insights needed for a successful synthesis.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved in two key stages:

  • Clauson-Kaas Pyrrole Synthesis: Formation of the 1-(pyridin-4-yl)-1H-pyrrole intermediate from 4-aminopyridine and 2,5-dimethoxytetrahydrofuran.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group onto the 2-position of the pyrrole ring.

synthesis_workflow start Starting Materials: 4-Aminopyridine & 2,5-Dimethoxytetrahydrofuran step1 Step 1: Clauson-Kaas Pyrrole Synthesis start->step1 intermediate Intermediate: 1-(Pyridin-4-yl)-1H-pyrrole step1->intermediate step2 Step 2: Vilsmeier-Haack Formylation intermediate->step2 product Final Product: This compound step2->product

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 1-(Pyridin-4-yl)-1H-pyrrole via Clauson-Kaas Reaction

The Clauson-Kaas reaction is a reliable method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans.[1][2] In this case, 4-aminopyridine is reacted with 2,5-dimethoxytetrahydrofuran in an acidic medium.

Experimental Protocol: Clauson-Kaas Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminopyridine (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-(pyridin-4-yl)-1H-pyrrole by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Clauson-Kaas Synthesis (Q&A)

Q1: My reaction is very slow or incomplete, even after prolonged heating. What could be the issue?

A1:

  • Insufficiently Acidic Conditions: The Clauson-Kaas reaction requires an acidic catalyst to hydrolyze the 2,5-dimethoxytetrahydrofuran to the reactive intermediate.[3] Ensure your acetic acid is of high purity and not overly diluted. For less reactive amines, a stronger acid catalyst might be needed, but this should be approached with caution to avoid side reactions.

  • Low Reaction Temperature: Ensure the reaction mixture is refluxing at the appropriate temperature. A lower temperature will significantly slow down the reaction rate.

  • Purity of Reagents: Impurities in either 4-aminopyridine or 2,5-dimethoxytetrahydrofuran can inhibit the reaction. Ensure your starting materials are of high purity.

Q2: I am getting a low yield of the desired product. What are the potential causes?

A2:

  • Decomposition of the Product: N-aryl pyrroles can be sensitive to strongly acidic conditions and high temperatures over extended periods.[4] Minimize the reaction time once the starting material is consumed (as monitored by TLC).

  • Inefficient Extraction: The product, 1-(pyridin-4-yl)-1H-pyrrole, has some water solubility due to the pyridine nitrogen. Ensure thorough extraction from the aqueous layer. Using a continuous liquid-liquid extractor can be beneficial for maximizing recovery.

  • Loss during Purification: The product can be somewhat volatile. Avoid excessive heating during solvent removal. For column chromatography, choose an appropriate solvent system to ensure good separation without excessive band broadening.

Q3: The work-up is difficult, and I'm having trouble with the extraction.

A3:

  • Emulsion Formation: During neutralization and extraction, emulsions can form. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently filter the mixture through a pad of celite.

  • Precipitation of Salts: Neutralization of a large amount of acetic acid will generate a significant amount of acetate salts, which can sometimes interfere with the extraction. Ensure all salts are fully dissolved in the aqueous layer before extraction. Adding more water might be necessary.

Mechanism of the Clauson-Kaas Reaction

clauson_kaas_mechanism reagent1 2,5-Dimethoxytetrahydrofuran intermediate1 Succinaldehyde (in situ) reagent1->intermediate1 H+, H2O intermediate2 Dihydropyrrole intermediate intermediate1->intermediate2 + 4-Aminopyridine (condensation) reagent2 4-Aminopyridine reagent2->intermediate2 product 1-(Pyridin-4-yl)-1H-pyrrole intermediate2->product Dehydration

Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.

Part 2: Vilsmeier-Haack Formylation of 1-(Pyridin-4-yl)-1H-pyrrole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] However, the electron-withdrawing pyridin-4-yl group on the pyrrole nitrogen significantly reduces the nucleophilicity of the pyrrole ring, making this step challenging.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-(pyridin-4-yl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or a co-solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature, and then heat to 60-80 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Then, add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the iminium salt intermediate and adjust the pH to ~7-8.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Troubleshooting Guide: Vilsmeier-Haack Formylation (Q&A)

Q1: The reaction is not proceeding, and I am recovering my starting material. What should I do?

A1:

  • Deactivated Substrate: This is the most common issue. The pyridin-4-yl group deactivates the pyrrole ring towards electrophilic attack.[7]

    • Increase Reaction Temperature: Carefully increase the reaction temperature in increments (e.g., to 80-100 °C). Monitor for any signs of decomposition (darkening of the reaction mixture).

    • Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., 2.5-3.0 eq. of POCl₃ and DMF).

    • Longer Reaction Time: The reaction may require a significantly longer time than for activated pyrroles. Monitor by TLC until no further conversion is observed.

  • Inactive Vilsmeier Reagent:

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

    • Old Reagents: Use freshly opened or distilled POCl₃ and anhydrous DMF.

Q2: My TLC shows multiple spots, and the yield of the desired product is low. What are the possible side reactions?

A2:

  • Di-formylation: Although the substrate is deactivated, forcing conditions can sometimes lead to the formation of a di-formylated product. This can be minimized by carefully controlling the stoichiometry of the Vilsmeier reagent.

  • Polymerization/Decomposition: At higher temperatures, pyrroles can be prone to polymerization or decomposition, especially under acidic conditions. This often results in a dark, tarry reaction mixture. Try to use the lowest effective temperature.

  • Reaction at the Pyridine Ring: While less likely, under harsh conditions, reaction at the pyridine ring cannot be entirely ruled out, though electrophilic substitution on pyridine is generally difficult.

Q3: The purification by column chromatography is difficult, and my product is not pure.

A3:

  • Polarity of the Product: The product contains both a pyrrole and a pyridine ring, as well as a polar carbaldehyde group, which can lead to tailing on silica gel columns.

    • Solvent System Optimization: Experiment with different solvent systems for chromatography. Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can sometimes improve the peak shape.

    • Alternative Purification: Consider recrystallization from a suitable solvent system if the product is a solid.

  • Co-elution with Starting Material: If the reaction is incomplete, the starting material might co-elute with the product. A well-optimized chromatography system is crucial.

Mechanism of the Vilsmeier-Haack Reaction

vilsmeier_haack_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrrole 1-(Pyridin-4-yl)-1H-pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H2O)

Sources

Technical Support Center: Purifying Pyridinyl-Pyrrole Aldehydes by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of pyridinyl-pyrrole aldehydes using column chromatography. The complex nature of these heterocyclic compounds, possessing both a basic pyridine ring and a reactive aldehyde group, presents unique challenges that this guide aims to address.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of pyridinyl-pyrrole aldehydes.

Q1: What is the best stationary phase for purifying my pyridinyl-pyrrole aldehyde?

The choice of stationary phase is critical and depends on the polarity of your specific compound.

  • Silica Gel: This is the most common and versatile stationary phase for purifying a wide range of organic compounds, including pyridinyl-pyrrole aldehydes.[1] However, the acidic nature of silica can sometimes cause issues.

  • Alumina (Neutral or Basic): For pyridinyl-pyrrole aldehydes that are particularly sensitive to acid or exhibit strong tailing on silica gel, neutral or basic alumina can be an excellent alternative.[2][3] The basic nature of the pyridine ring can interact strongly with the acidic silanol groups on silica, leading to poor separation.[4][5]

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine. This is done by preparing a slurry of the silica gel in the mobile phase containing a small amount (around 1%) of triethylamine before packing the column.[3]

Q2: How do I select the optimal mobile phase (eluent)?

The ideal mobile phase is determined by preliminary Thin Layer Chromatography (TLC) analysis of your crude product.

  • Goal: The aim is to find a solvent system that provides good separation between your target compound and impurities, with an Rf value for your product ideally between 0.2 and 0.4.[3] An Rf of approximately 0.3 is often considered optimal for good separation on a column.[2][3]

  • Common Solvent Systems:

    • Hexane/Ethyl Acetate: This is a standard starting point for many organic compounds. The polarity is adjusted by varying the ratio of the two solvents.[2][3]

    • Dichloromethane/Methanol: For more polar pyridinyl-pyrrole aldehydes, this system may be more effective.[3][6]

  • Solvent Polarity: If your compound is not moving from the baseline on the TLC plate, the mobile phase is not polar enough. Conversely, if it runs to the top of the plate, the mobile phase is too polar.[7]

Q3: My compound is streaking or "tailing" on the TLC plate and column. What can I do?

Tailing is a common issue when purifying basic compounds like pyridinyl-pyrroles on silica gel.[4] This is due to the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[5]

  • Add a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase can significantly reduce tailing.[3][4] These modifiers compete with your compound for the acidic sites on the silica gel, allowing your compound to elute more symmetrically.[5]

  • Switch to a Different Stationary Phase: As mentioned in Q1, using neutral or basic alumina can prevent this issue.[2][4]

Q4: I suspect my pyridinyl-pyrrole aldehyde is decomposing on the silica gel column. What are the signs and how can I prevent this?

Aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition.[2][8] Signs of degradation include the appearance of new spots on the TLC of collected fractions that were not present in the crude mixture, streaking, and low recovery of the desired product.[3]

  • Deactivate the Silica Gel: As described in Q1 and Q3, pretreating the silica gel with triethylamine can neutralize the acidic sites.[3]

  • Use an Alternative Stationary Phase: Neutral or basic alumina is a good option for acid-sensitive compounds.[3]

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to speed up the elution.[3][9]

  • Avoid Certain Solvents: Be cautious with alcohol-based solvents like methanol, as they can potentially form acetals or hemiacetals with the aldehyde in the presence of the slightly acidic silica gel.[2]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during the column chromatography of pyridinyl-pyrrole aldehydes.

Issue 1: Poor Separation of Compound from Impurities
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Optimize the mobile phase using TLC. Aim for a ∆Rf (difference in Rf values) of at least 0.2 between your compound and the closest impurity.A larger ∆Rf on the TLC plate translates to better separation on the column.
Try a different solvent system with different selectivities (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[7]Different solvent systems interact with the compound and stationary phase in unique ways, which can alter the separation profile.
Use a shallower gradient elution.[3]A slow, gradual increase in solvent polarity can improve the resolution of closely eluting compounds.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase.[7]Overloading the column saturates the stationary phase, leading to broad bands and poor separation.[5]
Use a larger column if you need to purify a larger amount of sample.[7]A wider column provides more surface area for interaction, improving separation capacity.
Improper Column Packing Ensure the column is packed uniformly to avoid channeling."Channeling" occurs when the mobile phase flows through paths of least resistance in the packed bed, leading to uneven band broadening and poor separation.
Improper Sample Loading Load the sample in a narrow band using a minimal amount of solvent.[3] "Dry loading" by adsorbing the sample onto a small amount of silica gel is often beneficial.[3]A wide initial sample band will result in a wide eluted band, reducing resolution.
Issue 2: Compound Does Not Elute from the Column
Potential Cause Troubleshooting Step Scientific Rationale
Compound is Too Polar Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[7]A more polar mobile phase will more effectively compete with the stationary phase for interaction with your polar compound, causing it to elute.
Switch to a more polar solvent system, such as dichloromethane/methanol.[3]Methanol is a very polar solvent and is effective at eluting highly polar compounds.
Add a basic modifier like triethylamine to the mobile phase.[3]For basic pyridinyl-pyrroles, this will reduce the strong interaction with the acidic silica gel, allowing for elution.
Compound Degradation Refer to FAQ Q4 for signs and prevention of degradation.If the compound has degraded on the column, it may have transformed into a more polar, non-elutable substance.
Issue 3: Low Recovery of the Purified Compound
Potential Cause Troubleshooting Step Scientific Rationale
Compound Degradation on the Column See FAQ Q4 for preventative measures.Acid-catalyzed decomposition on silica gel is a common cause of low recovery for sensitive compounds.[3]
Irreversible Adsorption Add a basic modifier to the eluent or switch to an alumina stationary phase.The strong interaction of the basic pyridine moiety with acidic silica can lead to irreversible binding.
Compound is Volatile Use care during solvent removal (rotary evaporation). Avoid excessive heat or high vacuum.Low molecular weight aldehydes can be volatile and may be lost during the concentration of fractions.
Incomplete Elution After your compound appears to have fully eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) and check the eluate by TLC.Some of your compound may be retained more strongly and require a more polar mobile phase to be fully recovered.

III. Experimental Protocols & Visualizations

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Dissolve a small amount of your crude pyridinyl-pyrrole aldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing your chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light and/or by staining.

  • Calculate the Rf value for your product and impurities.

  • Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for your product with good separation from impurities.[3]

Workflow for Troubleshooting Column Chromatography Issues

Caption: A troubleshooting flowchart for column chromatography of pyridinyl-pyrrole aldehydes.

Solvent Polarity and Elution Strength

The choice of mobile phase is governed by the principle of "like dissolves like." A more polar solvent will have a stronger eluting power on a polar stationary phase like silica gel.

Solvent Polarity Index Typical Use
n-Hexane0.1Non-polar, used as the weak solvent in the mobile phase.
Toluene2.4Slightly more polar than hexane.
Dichloromethane3.1Medium polarity, good for a wide range of compounds.
Diethyl Ether2.8Similar polarity to dichloromethane.
Ethyl Acetate4.4A common polar solvent used with hexane.[2]
Acetonitrile5.8A polar solvent, often used in reversed-phase chromatography.
Methanol5.1A highly polar solvent, used for eluting very polar compounds.[2]

Data adapted from various sources.

IV. References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • Chromatography Forum. (2019). Acetone as DNPH-aldehyde mobile phase?[Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?[Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?[Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.

  • Reddit. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?[Link]

Sources

Technical Support Center: Minimizing Dimer Formation in Pyridinyl-Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyridinyl-pyrrole scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The Paal-Knorr synthesis is a cornerstone method for constructing these valuable heterocycles due to its efficiency and simplicity.[1][2] However, a persistent challenge that compromises yield and purity is the formation of undesired dimeric byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose, troubleshoot, and ultimately minimize dimer formation in their synthetic campaigns. We will explore the mechanistic underpinnings of this side reaction and offer field-proven strategies, from fundamental optimization to advanced methodologies.

Part 1: Understanding Dimer Formation (The "Why")

FAQ 1: What is dimer formation in pyridinyl-pyrrole synthesis, and why is it a significant problem?

Dimer formation is an intermolecular side reaction where two molecules of a reactive intermediate or a starting material couple together, leading to a byproduct with roughly double the molecular weight of the intended pyridinyl-pyrrole monomer. In the context of a typical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (e.g., an aminopyridine), dimerization can occur through various pathways, often involving self-condensation of the amine or reaction of an intermediate with a starting material molecule.[2][3]

Why it's a problem:

  • Reduced Yield: Every molecule of dimer formed directly consumes two molecules that could have formed the desired monomeric product, significantly lowering the reaction yield.

  • Purification Challenges: The dimer often has similar polarity and solubility to the target monomer, making chromatographic separation difficult, time-consuming, and solvent-intensive.

  • Inaccurate Biological Data: Contamination of the final compound with structurally similar dimers can lead to misleading results in biological assays.

G cluster_0 Desired Monomer Pathway cluster_1 Undesired Dimer Pathway A 1,4-Dicarbonyl C Pyridinyl-Pyrrole (Monomer) A->C Intramolecular Cyclization B Aminopyridine B->C D Reactive Intermediate F Dimer Byproduct D->F Intermolecular Coupling E Reactive Intermediate E->F

Caption: Desired intramolecular vs. undesired intermolecular pathways.

Part 2: Troubleshooting and Optimization Strategies (The "How-To")

FAQ 2: My reaction is producing a significant amount of dimer. What are the most likely causes?

High dimer formation is almost always linked to reaction kinetics and conditions that favor intermolecular reactions over the desired intramolecular cyclization. The table below outlines the most common culprits.

Parameter Potential Issue Favoring Dimerization Initial Diagnostic Check
Concentration High concentrations of reactants increase the probability of intermolecular collisions.[4]Run the reaction at half the original concentration and compare the monomer:dimer ratio by LC-MS or crude ¹H NMR.
Temperature Excessive heat can accelerate side reactions, including dimerization, sometimes faster than the desired cyclization.Perform the reaction at a lower temperature (e.g., reduce from reflux to 60 °C) and monitor the progress.
Rate of Addition Adding a key reagent (often the amine) all at once creates a temporarily high concentration, promoting side reactions.Compare a reaction with all-at-once addition to one where the amine is added slowly via a syringe pump.[5]
Catalyst Incorrect choice or loading of the acid catalyst can alter the reaction mechanism or generate highly reactive intermediates prone to dimerization.[1][6]Screen different acid catalysts (e.g., TFA, p-TsOH, acetic acid) and vary the loading (e.g., 5 mol% vs. 20 mol%).[7]
Stoichiometry A large excess of one reagent, particularly the amine, can lead to self-condensation or other side reactions.Aim for near-stoichiometric amounts (e.g., 1.0 to 1.1 equivalents of the amine).
FAQ 3: How can I apply the "High Dilution Principle" to minimize dimerization?

The High Dilution Principle is a powerful strategy to favor intramolecular reactions (cyclization to form the monomer) over intermolecular reactions (coupling to form the dimer).[5] Kinetically, intramolecular reactions are concentration-independent (first-order), while intermolecular dimerization is concentration-dependent (second-order or higher). By lowering the concentration, you disproportionately slow down the dimerization pathway.

Experimental Protocol: Implementing High Dilution

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound and the catalyst dissolved in a large volume of an appropriate solvent (e.g., aim for a starting concentration of 0.01-0.05 M).

  • Reagent Preparation: Prepare a separate, dilute solution of the aminopyridine in the same solvent.

  • Slow Addition: Heat the flask to the desired reaction temperature. Using a syringe pump, add the aminopyridine solution to the reaction mixture over a prolonged period (e.g., 4-12 hours). The key is to maintain a very low instantaneous concentration of the amine.[5]

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure full conversion. Monitor the reaction by TLC or LC-MS to compare against a non-diluted control reaction.

G start Start Optimization check_ratio Analyze Monomer:Dimer Ratio (LC-MS, NMR) start->check_ratio is_high Dimer > 5%? check_ratio->is_high implement_hd Implement High Dilution (Lower Concentration & Slow Addition) is_high->implement_hd Yes end Proceed with Scale-up is_high->end No recheck Re-analyze Ratio implement_hd->recheck is_ok Dimer < 5%? recheck->is_ok optimize_temp Optimize Temperature (Try Lower Temp) is_ok->optimize_temp No is_ok->end Yes optimize_temp->recheck

Caption: A workflow for troubleshooting dimer formation.

FAQ 4: Which acid catalyst is best for the Paal-Knorr synthesis of pyridinyl-pyrroles?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates. The goal is to use a catalyst that is strong enough to promote the cyclization and dehydration steps without being so harsh that it causes degradation or promotes side reactions.[1] Both Brønsted and Lewis acids are commonly employed.[6][8]

Catalyst Typical Conditions Advantages Potential Drawbacks
Acetic Acid (AcOH) Often used as a solvent or co-solvent, reflux.Weak acid, mild conditions.Can be slow; may not be effective for deactivated amines.
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount (5-10 mol%), toluene, reflux.Stronger acid, generally faster reactions.Can sometimes promote charring or other side reactions if not controlled.[6]
Trifluoroacetic Acid (TFA) Catalytic amount, various solvents, often at lower temps.Very effective catalyst, often leading to high yields.[7]Can be corrosive; must be thoroughly removed during workup.
Solid-Supported Acids Montmorillonite clay, silica sulfuric acid.[1][6]Heterogeneous, allowing for easy removal by filtration; can be recycled.[1]May require specific reaction media; activity can vary between batches.

Recommendation: Start with a milder catalyst like acetic acid. If the reaction is slow or incomplete, move to a stronger, well-regarded catalyst like TFA or p-TsOH, ensuring careful control of temperature and stoichiometry.[7]

Part 3: Advanced Strategies

FAQ 5: Can protecting groups help prevent dimerization?

Yes, protecting groups are a classic and effective strategy to temporarily mask a reactive functional group, preventing it from participating in undesired reactions.[9][10] If dimerization is suspected to occur at the pyrrole nitrogen, protecting it can be highly beneficial. The sulfonyl group is a common choice for protecting the pyrrole nitrogen due to its electron-withdrawing nature, which reduces the nucleophilicity and reactivity of the pyrrole ring.[11]

Example Strategy: Using a SEM Protecting Group

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a valuable choice as it is stable to many reaction conditions but can be selectively removed.[12]

G PyrroleNH Pyrrole-NH (Reactive) SEM_Cl + SEM-Cl ProtectedPyrrole -> Pyrrole-N-SEM (Protected, Unreactive) Reaction -> Subsequent Chemistry Deprotection -> Deprotection (e.g., TBAF) FinalProduct -> Final Product

Caption: Workflow using a protecting group strategy.

FAQ 6: Are there alternative technologies to batch synthesis that can reduce dimer formation?

Flow Chemistry is an excellent alternative technology for reactions plagued by dimerization.[13][14] In a flow reactor, small volumes of reactant streams are continuously mixed and reacted in a heated capillary or microreactor. This technology offers several advantages for minimizing intermolecular side reactions:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise temperature control, preventing hot spots that can accelerate side reactions.[13]

  • Controlled Mixing and Residence Time: Reactants are mixed efficiently and spend a very specific amount of time in the reaction zone, which can be optimized to favor monomer formation.[15][16]

  • In Situ Generation of Intermediates: Unstable intermediates can be generated and consumed immediately in a subsequent step, never accumulating to a concentration where they can dimerize.[17]

Part 4: Analytics and Characterization

FAQ 7: How can I accurately quantify the monomer-to-dimer ratio in my product mixture?

Accurate quantification is crucial for optimizing your reaction. A combination of ¹H NMR and LC-MS is the most robust approach.[18]

  • ¹H NMR Spectroscopy:

    • Method: Dissolve a crude, dried sample of your reaction mixture in a suitable deuterated solvent.

    • Analysis: Identify distinct, well-resolved peaks corresponding to the monomer and the dimer. Often, aromatic protons or specific alkyl group signals are ideal. Integrate the area under these peaks.

    • Calculation: The molar ratio is directly proportional to the ratio of the integrated areas, corrected for the number of protons each signal represents. For example, if a 2H signal for the monomer has an integral of 1.0 and a 2H signal for the dimer has an integral of 0.2, the monomer:dimer ratio is 1.0:0.2, or 5:1.[19][20]

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Develop an HPLC method that achieves baseline separation of the monomer and dimer peaks. Use a UV detector and a mass spectrometer.

    • Analysis: The mass spectrometer will confirm the identity of the peaks (dimer will have M+H or M+Na corresponding to ~2x the monomer mass). The UV chromatogram can be used for quantification.

    • Calculation: The area under the curve for each peak in the UV chromatogram is proportional to its concentration (assuming similar extinction coefficients). The ratio of the peak areas gives the product ratio.[21]

References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]

  • Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Journal of Chemical and Pharmaceutical Research, 5(12), 834-839. [Link]

  • Al-Abed, Y. (2025). Pyrrole Protection. ResearchGate. [Link]

  • Martínez, R., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6279. [Link]

  • Ghahremanzadeh, R., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(3), 409-463. [Link]

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia. [Link]

  • Wikipedia contributors. (2023). High dilution principle. Wikipedia. [Link]

  • Padwa, A., et al. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(1), 1-11. [Link]

  • Gutmann, B., et al. (2015). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 20(7), 11725-11757. [Link]

  • Gemoets, H., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(12), 3046-3064. [Link]

  • Gemoets, H., et al. (2020). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. [Link]

  • Ley, S. V., et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613-630. [Link]

  • Paine, J. B., Woodward, R. B., & Dolphin, D. (1976). Pyrrole chemistry. The cyanovinyl aldehyde protecting groups. The Journal of Organic Chemistry, 41(17), 2826-2835. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • de la Torre, B. G., et al. (2025). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules, 25(2), 346. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. ResearchGate. [Link]

  • Zhang, H., et al. (2019). On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism. Journal of the American Chemical Society, 141(29), 11508-11515. [Link]

  • Rossi, S., & Monbaliu, J.-C. (2018). Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. AIR Unimi. [Link]

  • Wikipedia contributors. (2023). Solution polymerization. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]

  • Bzdek, B. R., et al. (2012). B shows that the concentration ratio of steady-state "dimer" to... ResearchGate. [Link]

  • Takano, S., et al. (2025). Synthesis of Au 13 -based building block clusters for programmed dimer formation and Au 13 cluster dimer photoexcitation properties. Nanoscale. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Banz, C. A., et al. (2018). Rate of Dimer Formation in Stable Colloidal Solutions Quantified Using an Attractive Interparticle Force. Langmuir, 34(33), 9649-9656. [Link]

  • Al-Ahmary, K. M. (2025). Additive effect on the dimer formation of thiazine dyes. ResearchGate. [Link]

  • Dr. Goutam Brahmachari. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. [Link]

  • Guillermo, A., et al. (2025). In Situ Quantitative 1 H NMR Monitoring of Monomer Consumption: A Simple and Fast Way of Estimating Reactivity Ratios. ResearchGate. [Link]

  • Gaborieau, M., et al. (2026). Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography–Mass Spectrometry. ACS Omega. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

  • Saude, E. J., et al. (2010). Quantitative Metabolomics by 1H-NMR and LC-MS/MS Confirms Altered Metabolic Pathways in Diabetes. PLoS ONE, 5(5), e10538. [Link]

  • Soun, V., et al. (2011). NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. Biophysical Journal, 100(6), 1536-1544. [Link]

Sources

"effect of reaction temperature on the synthesis of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of reaction temperature. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Synthesis Overview & Key Temperature-Sensitive Stages

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 1-(Pyridin-4-yl)-1H-pyrrole, commonly achieved through a Clauson-Kaas reaction. The second step is the formylation of this precursor, most frequently accomplished via a Vilsmeier-Haack reaction. Both stages are highly sensitive to temperature, and precise control is paramount for achieving high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation a 4-Aminopyridine + 2,5-Dimethoxytetrahydrofuran b Clauson-Kaas Reaction a->b Temperature Control: Ambient to 110°C c 1-(Pyridin-4-yl)-1H-pyrrole b->c d 1-(Pyridin-4-yl)-1H-pyrrole e Vilsmeier-Haack Reaction (POCl3, DMF) d->e Temperature Control: 0°C to Reflux f This compound e->f

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting and FAQs

Part A: Synthesis of 1-(Pyridin-4-yl)-1H-pyrrole (Precursor)

Question 1: My Clauson-Kaas reaction for the synthesis of 1-(Pyridin-4-yl)-1H-pyrrole is giving a very low yield. How can I improve it by adjusting the temperature?

Answer: Low yield in the Clauson-Kaas synthesis of N-substituted pyrroles is a common issue and is often directly related to the reaction temperature and the catalyst used. The traditional method involves refluxing in acetic acid, but this can lead to decomposition of acid-sensitive substrates.[1]

  • For thermally sensitive substrates: A modified, milder procedure involves the hydrolysis of 2,5-dimethoxytetrahydrofuran in water, followed by reaction with the amine in an acetate buffer at room temperature. This method has been shown to produce high yields (89-94%) and is particularly useful for preventing epimerization of chiral amines.[2][3]

  • For less reactive amines: Higher temperatures may be necessary. For example, using phosphorus pentoxide (P₂O₅) as a catalyst in toluene at 110°C has been reported to give good yields.[2] Similarly, scandium triflate in 1,4-dioxane at 100°C is another effective catalytic system.[2]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields. Temperatures around 120°C for 20 minutes in the absence of a solvent have been shown to be effective.[4]

Key Takeaway: There is a trade-off between reaction rate and potential for degradation. Start with milder conditions (room temperature) and if the yield is low, incrementally increase the temperature or consider a different catalytic system that operates at a higher temperature.

Catalyst/Solvent SystemTemperature Range (°C)Typical Yields (%)Reference
Water, Acetate BufferAmbient89-94[2][3]
Acetic Acid/Water, NaOAc7515-90[2]
MgI₂ etherate, MeCN80Good[2]
Scandium triflate, 1,4-Dioxane100Good to Excellent[2]
P₂O₅, Toluene11046-100[2]
Mn(NO₃)₂·4H₂O, Microwave120up to 89[4]

Question 2: I am observing significant side product formation during the synthesis of 1-(Pyridin-4-yl)-1H-pyrrole. Could the reaction temperature be the cause?

Answer: Yes, improper temperature control can lead to the formation of side products.

  • High Temperatures: Excessively high temperatures, especially in the presence of strong acids, can cause polymerization or decomposition of the pyrrole product.[1] If you are using a high-temperature protocol and observing a significant amount of tar-like material, consider lowering the temperature and extending the reaction time, or switching to a milder catalytic system.

  • Reaction with Amides: When using amide starting materials in the Clauson-Kaas reaction at high temperatures, successive cyclocondensation processes can occur, leading to the formation of N-acylindoles and -carbazoles as by-products. Lowering the reaction temperature to around 80°C can favor the formation of the desired pyrrole.[5]

Recommendation: Monitor your reaction by TLC. If you observe the formation of multiple spots, especially those with low Rf values that could indicate polymers, a reduction in temperature is warranted.

Part B: Vilsmeier-Haack Formylation of 1-(Pyridin-4-yl)-1H-pyrrole

Question 3: My Vilsmeier-Haack formylation is not proceeding to completion. Should I increase the temperature?

Answer: Incomplete reaction in a Vilsmeier-Haack formylation is often a temperature-related issue. The reaction is typically biphasic in terms of temperature.

  • Formation of the Vilsmeier Reagent and Initial Reaction: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is exothermic and should be performed at low temperatures (0-5°C).[6] The addition of the pyrrole substrate should also be done at this low temperature to control the initial exothermic reaction.

  • Completion of the Reaction: After the initial addition, the reaction mixture often requires heating to proceed to completion. Many protocols suggest allowing the mixture to warm to room temperature and stir for a period, followed by heating or refluxing.[7] If your reaction is stalled at room temperature, gently heating the mixture (e.g., to 60-80°C) can drive the reaction to completion.

Caution: The Vilsmeier reagent and the reaction intermediates can be thermally unstable. Uncontrolled heating can lead to decomposition and reduced yield. It is advisable to increase the temperature gradually while monitoring the reaction progress by TLC.

Question 4: I am getting a low yield and a dark, impure product from my Vilsmeier-Haack reaction. How is temperature control implicated?

Answer: A low yield of an impure product is a classic sign of poor temperature management in a Vilsmeier-Haack reaction.

  • Initial Stage Too Hot: If the temperature is not kept low (0-5°C) during the addition of POCl₃ to DMF and the subsequent addition of the pyrrole, the exothermic reaction can lead to the formation of by-products and decomposition of the Vilsmeier reagent.[6]

  • Final Stage Too Hot or Too Long: Prolonged heating at high temperatures during the final stage of the reaction can lead to the formation of di-formylated products or polymerization of the pyrrole ring, resulting in a dark, tarry product.[7]

Best Practice:

  • Strictly maintain the temperature between 0-5°C during the initial additions using an ice bath.

  • After the additions are complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • If the reaction has not gone to completion, heat the mixture to a moderate temperature (e.g., 60-70°C) and monitor closely. Avoid prolonged refluxing unless it has been established as necessary for your specific substrate.

Vilsmeier_Temp_Control cluster_0 Vilsmeier Reagent Formation & Pyrrole Addition cluster_1 Reaction Completion a Low Temperature (0-5°C) b High Yield Clean Reaction a->b c High Temperature (>10°C) d Reagent Decomposition Side Products c->d e Moderate Heating (e.g., 60-80°C) f Complete Conversion e->f g Excessive Heating (High Reflux) h Polymerization Di-formylation g->h

Caption: Effect of temperature control on the Vilsmeier-Haack reaction.

III. Experimental Protocols

Protocol 1: Synthesis of 1-(Pyridin-4-yl)-1H-pyrrole

This protocol is based on a modified Clauson-Kaas reaction under mild conditions.

  • To a solution of 4-aminopyridine (1 equivalent) in a mixture of acetic acid and water, add sodium acetate (2 equivalents).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at 75°C for 2.5 hours, monitoring the progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation to this compound

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions.

  • In a three-necked flask equipped with a stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(Pyridin-4-yl)-1H-pyrrole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Heat the reaction mixture to 70°C for 2 hours to ensure completion.[7]

  • Cool the mixture and pour it onto crushed ice.

  • Carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Jadhav, S. D., & Shingate, B. B. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 71-101. [Link]

  • Arvela, R. K., & Kappe, C. O. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. [Link]

  • Smith, K. M., & Langry, K. C. (1983). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 24(30), 3225-3228.

  • Rohit, K. R., & Sadaphal, S. A. (2022). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 69(1), 213-223. [Link]

  • Smith, K. M. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron, 61(33), 7897-7904.

  • Migliorini, A., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • Neumann, T., et al. (2016). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 12, 216-223. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. BenchChem.

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

  • Azizi, N., et al. (2012). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. International Journal of Organic Chemistry, 2(1), 58-61. [Link]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Varun, B. U., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1429-1435. [Link]

  • Hamdan, A., & Rapoport, H. (1983). Preparation of the (4′‐pyridyl)‐pyrroles. Journal of Heterocyclic Chemistry, 20(4), 995-997.

  • Trofimov, B. A., & Mikhaleva, A. I. (1994). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. Russian Chemical Reviews, 63(5), 401-429.

  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26685-26723. [Link]

  • Ivonin, S. P., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Ataman Kimya. (n.d.). PYRROLE. Ataman Kimya. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

Sources

Technical Support Center: Vilsmeier-Haack Reactions on Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Vilsmeier-Haack reaction work-up procedures, specifically tailored for pyrrole substrates. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring both success and safety in your laboratory work.

Core Principles: The Chemistry of the Work-Up

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrroles.[1][2] The reaction proceeds in two main stages: first, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃, and second, the electrophilic substitution onto the pyrrole ring.[3][4][5] This results in a stable iminium salt intermediate.

The entire purpose of the work-up procedure is twofold:

  • Hydrolysis: To convert the C=N⁺ bond of the iminium salt intermediate into the C=O bond of the desired formylpyrrole (aldehyde).[1][6][7]

  • Neutralization and Purification: To safely quench excess reagents, neutralize the highly acidic byproducts, and separate the final product from inorganic salts and solvents.

Understanding these two goals is critical for troubleshooting and adapting the procedure to your specific substrate.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Pyrrole Pyrrole Substrate Pyrrole->Iminium Quench Quench on Ice Iminium->Quench Transfer to Work-up Hydrolysis Hydrolysis Quench->Hydrolysis Safe Dilution & Cooling Neutralization Neutralization Hydrolysis->Neutralization Forms Aldehyde & Acid Byproducts Extraction Extraction & Purification Neutralization->Extraction Product Final Product (2-Formylpyrrole) Extraction->Product

Caption: High-level experimental workflow for the Vilsmeier-Haack reaction and subsequent work-up.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the "why" and "how" of the work-up procedure.

Q1: What is the primary goal of the work-up in a Vilsmeier-Haack reaction? The work-up has two critical functions: firstly, to hydrolyze the electrophilic iminium salt intermediate, which is the product of the initial reaction, into the final aldehyde.[1][3][4] Secondly, it aims to remove unreacted reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), along with the acidic byproducts generated during the reaction.[8]

Q2: Why must the reaction mixture be quenched by adding it to ice? This seems counterintuitive. This procedure, known as a "reverse quench," is a critical safety measure.[8] The hydrolysis of excess POCl₃ with water is a violently exothermic reaction that can cause dangerous splashing and a rapid increase in pressure.[8] By slowly adding the reaction mixture to a large, vigorously stirred volume of crushed ice or ice-cold water, the immense heat of hydrolysis is safely dissipated.[8][9] This controlled quench also initiates the hydrolysis of the iminium salt intermediate.[8]

Q3: What is happening chemically during the hydrolysis step? During hydrolysis, water acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[7] This is followed by a series of proton transfers and the eventual elimination of a secondary amine (dimethylamine in the case of DMF), resulting in the formation of the stable carbonyl group of the aldehyde.[6][7] For some less reactive iminium salts, gentle heating of the aqueous mixture after the initial quench may be required to drive the hydrolysis to completion.[10][11]

Q4: Which base should I use for neutralization, and why is this step so important? The hydrolysis of POCl₃ produces significant amounts of phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[8] Neutralization is essential to prevent potential acid-catalyzed decomposition or polymerization of the electron-rich pyrrole product and to ensure the aldehyde is in a neutral form for efficient extraction into an organic solvent.[6][10] The choice of base depends on the stability of your product.

BaseFormulaStrengthUse Case & Comments
Sodium BicarbonateNaHCO₃WeakSafest choice for acid-sensitive products. Generates CO₂, so add slowly to prevent excessive foaming.
Sodium CarbonateNa₂CO₃ModerateA good general-purpose base. More effective than bicarbonate for neutralizing larger amounts of acid.[6]
Sodium HydroxideNaOHStrongUse with caution. Ideal for robust products or when complete hydrolysis of the iminium salt requires harsher basic conditions. Can cause product decomposition if your molecule is base-sensitive.

Q5: How can I confirm that the hydrolysis of the iminium salt is complete? The most reliable method is Thin Layer Chromatography (TLC). Before extraction, spot a sample of the neutralized aqueous layer and an extracted organic sample on a TLC plate. The iminium salt is an ionic, highly polar species that will typically remain at the baseline (Rf ≈ 0). The desired aldehyde product is significantly less polar and will have a distinct, higher Rf value.[10] If a major spot persists at the baseline of your organic extract, hydrolysis is likely incomplete.

Q6: My formylpyrrole product has poor solubility in standard extraction solvents. What are my options? If your product contains polar functional groups, its solubility in non-polar solvents like diethyl ether or hexanes may be low.

  • Switch Solvents: Try a more polar extraction solvent such as ethyl acetate or dichloromethane.[11]

  • Increase Ionic Strength: Before extracting, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase and promotes their transfer into the organic layer.[10]

  • Multiple Extractions: Perform at least 3-5 extractions with fresh solvent to ensure maximum recovery.

  • Continuous Extraction: For very polar products, a continuous liquid-liquid extraction apparatus may be necessary.

Troubleshooting Guide: A Problem-Solving Workflow

This guide is structured to help you diagnose and solve common issues encountered during the work-up.

G Start Problem Encountered LowYield Low or No Yield Start->LowYield Tarry Tarry / Dark Residue Start->Tarry Impure Product is Impure Start->Impure CheckAnhydrous Were reagents/solvents anhydrous? LowYield->CheckAnhydrous QuenchControl Was quench performed slowly into excess ice with vigorous stirring? Tarry->QuenchControl CheckHydrolysis Does TLC show a spot at the baseline? Impure->CheckHydrolysis CheckTLC Did TLC show full consumption of starting material? CheckAnhydrous->CheckTLC Yes Moisture Root Cause: Decomposition of Vilsmeier Reagent. CheckAnhydrous->Moisture No CheckpH Was aqueous layer pH neutral/basic before extraction? CheckTLC->CheckpH Yes IncompleteRxn Root Cause: Incomplete Reaction. Optimize reaction time/temp. CheckTLC->IncompleteRxn No LossInAqueous Root Cause: Product remains in aqueous layer. Re-extract. CheckpH->LossInAqueous No UncontrolledQuench Root Cause: Uncontrolled exothermic reaction causing polymerization. QuenchControl->UncontrolledQuench No AcidSensitivity Root Cause: Substrate is highly acid-sensitive. Neutralize faster. QuenchControl->AcidSensitivity Yes CheckDMF Does NMR show a signal at ~8.0, 2.9 ppm? CheckHydrolysis->CheckDMF No IncompleteHydrolysis Root Cause: Incomplete Hydrolysis. Re-treat with aq. base or heat. CheckHydrolysis->IncompleteHydrolysis Yes DMFContam Root Cause: DMF contamination. Wash organic layer with H₂O/brine. CheckDMF->DMFContam Yes

Caption: A decision-tree workflow for troubleshooting common Vilsmeier-Haack work-up issues.

Problem: My reaction mixture turned into a dark, intractable tar upon quenching.

  • Primary Cause: Uncontrolled exothermic reaction. This is the most common reason for failure. The heat generated by the unmoderated hydrolysis of POCl₃ can cause the acid-sensitive pyrrole substrate and product to polymerize instantly.[9]

  • Solution: Adhere strictly to the "reverse quench" protocol. Ensure your ice bath is large, the stirring is rapid and efficient, and the reaction mixture is added dropwise or in a very thin stream. Never add water directly to the reaction flask.

Problem: I have a very low yield of the desired aldehyde after work-up.

  • Possible Cause 1: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture and will be rapidly destroyed by water. Ensure all glassware is flame- or oven-dried and that all reagents and solvents are anhydrous.[10]

  • Solution 1: Use fresh, anhydrous DMF and POCl₃ for the reaction. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion before the work-up was initiated.

  • Solution 2: Monitor the reaction's progress by TLC until the starting pyrrole spot is consumed before beginning the work-up.[10]

  • Possible Cause 3: Product Lost in Aqueous Layer. If the product is somewhat polar and the aqueous layer was not properly neutralized or saturated with salt, a significant amount of product can remain dissolved.

  • Solution 3: Re-check the pH of the aqueous layer. If acidic, re-neutralize and re-extract several times. Before extraction, always add NaCl to the point of saturation.

Problem: My final product is contaminated with starting materials or byproducts.

  • Contaminant: Starting Pyrrole. This indicates an incomplete reaction. The unreacted starting material can often be separated from the more polar aldehyde product by column chromatography on silica gel.[10]

  • Contaminant: Iminium Salt. If you see a highly polar, immobile spot on TLC that is not the starting material, it is likely the unhydrolyzed iminium salt.

    • Solution: The crude product can sometimes be redissolved in an organic solvent and stirred vigorously with a dilute aqueous base (like Na₂CO₃ solution) to complete the hydrolysis, followed by re-extraction.

  • Contaminant: N,N-Dimethylformamide (DMF). DMF has a high boiling point and can be difficult to remove.

    • Solution: During the work-up, wash the combined organic extracts thoroughly with water (3-4 times) and then finally with brine. The brine wash helps to remove the last traces of water, which in turn helps remove the water-soluble DMF.[10]

Problem: I isolated multiple products that appear to be isomers.

  • Cause: While formylation of unsubstituted pyrrole strongly favors the C2 position[1], substrates with existing substituents can lead to the formation of regioisomers (e.g., formylation at C3 or C5).[11]

  • Solution: These isomers typically have different polarities and can usually be separated by careful column chromatography.[10][11] A shallower solvent gradient during chromatography can improve separation.

Standard Experimental Protocol: Work-up Procedure

This protocol is a generalized procedure and may require optimization based on the specific pyrrole substrate and reaction scale.

Materials:

  • Large beaker or Erlenmeyer flask (at least 10x the volume of the reaction mixture)

  • Crushed ice

  • Magnetic stir plate and large stir bar

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃), solid

  • Extraction solvent (e.g., Diethyl ether, Ethyl Acetate, Dichloromethane)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare the Quench Station: In a large beaker, prepare a vigorously stirred slurry of crushed ice and water. The total volume should be at least 5-10 times the volume of your reaction mixture. Place this beaker in a secondary container (ice bath) to keep it cold.

  • Controlled Quenching: Using a dropping funnel or pipette, add the reaction mixture from the flask slowly and dropwise to the center of the vortex of the stirring ice slurry. Monitor the addition rate to prevent excessive bubbling or temperature increase.

  • Hydrolysis: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. For many substrates, this is sufficient. If TLC indicates incomplete hydrolysis, gently heat the mixture (e.g., to 40-60 °C) for 15-30 minutes, then cool back to room temperature.[10]

  • Neutralization: Slowly and carefully add a solid base (e.g., NaHCO₃ or Na₂CO₃) in small portions to the stirred aqueous mixture. Vigorous CO₂ evolution will occur. Continue adding the base until the bubbling ceases and the pH of the aqueous solution is basic (pH 8-9, check with pH paper).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add a portion of the organic extraction solvent, cap the funnel, and shake vigorously, venting frequently. Allow the layers to separate. Drain the organic layer. Repeat the extraction from the aqueous layer at least two more times with fresh solvent.[10]

  • Washing: Combine all the organic extracts in the separatory funnel. Wash the combined extracts sequentially with water and then with a final portion of brine.[10] The brine wash helps remove dissolved water and residual DMF.

  • Drying and Concentration: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[10] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude formylpyrrole.

  • Purification: The crude product can be purified by standard methods such as column chromatography on silica gel or recrystallization.[10][11]

References
  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt - ChemTube 3D. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Pyrrole-The Vilsmeier Reaction - ChemTube3D. [Link]

  • Synthesis of pyrrole-2-aldehyde - PrepChem.com. [Link]

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. [Link]

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"storage conditions to prevent degradation of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Introduction: A Proactive Approach to Compound Integrity

This guide provides in-depth technical support for the storage and handling of this compound. Due to its specific combination of a pyridine ring, a pyrrole ring, and an aldehyde functional group, this molecule possesses unique sensitivities. Data from closely related structural analogs, such as pyrrole-2-carboxaldehyde and pyridine-4-carboxaldehyde, have been synthesized to establish these best practices. Our recommendations are grounded in the fundamental chemical principles of these moieties to ensure the long-term stability and integrity of your experimental starting material. Adherence to these guidelines is critical for reproducibility and the success of your research.

Section 1: Core Stability Profile & Recommended Storage Conditions

The primary degradation risks for this compound are oxidation of the aldehyde, light-induced polymerization of the pyrrole ring, and potential reactions involving atmospheric moisture. The following conditions are recommended to mitigate these risks.

ParameterRecommendationRationale & Causality
Temperature 2–8 °C (Refrigerated)Slows down potential degradation kinetics. While the compound may be stable at room temperature for short periods, long-term storage requires refrigeration to minimize energy-dependent degradation pathways[1].
Atmosphere Inert Gas (Argon or Nitrogen) The aldehyde group is susceptible to oxidation, and the pyridine ring system can also be sensitive to air[2]. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Amber Glass Vial / Protect from Light Pyrrole and its derivatives are known to be light-sensitive and can undergo polymerization, often indicated by a color change to yellow or brown[3]. Pyridine aldehydes are also classified as light-sensitive[2].
Container Tightly Sealed, Borosilicate Glass Vial Prevents ingress of atmospheric moisture and oxygen. Glass is recommended as certain plastics may be incompatible or leach impurities[3]. The container must be tightly closed[4][5].

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from off-white to a distinct yellow/brown color. What happened and is it still usable?

A1: A color change is a primary indicator of degradation, most likely due to the light-induced polymerization of the pyrrole ring[3]. The aldehyde group could also be contributing to color formation via other degradation pathways.

  • Causality: The π-electron-rich pyrrole ring is susceptible to photolytic and acid-catalyzed polymerization, forming colored oligomers or polymers. This compromises the purity and molarity of your sample.

  • Recommendation: Before use, you MUST re-validate the compound's purity. A simple check via Thin Layer Chromatography (TLC) against a retained, properly stored sample can reveal the presence of impurities. For quantitative use, analysis by ¹H NMR or LC-MS is required to confirm the structure and assess the purity level. If significant degradation is observed, the sample should be discarded or repurified.

Q2: I need to prepare a stock solution for long-term storage. What is the best practice?

A2: For solutions, the risk of degradation can increase.

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents (e.g., methanol, ethanol) unless for immediate use, as they can potentially form acetals with the aldehyde group. Ensure the solvent is of high purity and low water content.

  • Storage Conditions: For stock solutions of analogous compounds, storage at -20°C or -80°C is recommended to drastically reduce degradation rates[6]. The solution should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed vial protected from light[6].

  • Best Practice: Prepare smaller, single-use aliquots from the main stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Can I handle the compound on the open bench for weighing?

A3: It is strongly advised to minimize exposure to ambient air and light.

  • Ideal Handling: For best results, handle the solid inside a glove box with an inert atmosphere.

  • Practical Handling: If a glove box is unavailable, work quickly. Have all necessary equipment ready to minimize the time the container is open. Weigh the compound in a low-light area and immediately reseal the container, purging the headspace with an inert gas before storing. This minimizes exposure to oxygen and moisture, which are key drivers of degradation[2].

Section 3: Troubleshooting Guide: Suspected Degradation

If your experimental results are inconsistent or unexpected, degradation of your starting material should be considered a potential cause. Follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow cluster_0 Troubleshooting Workflow A Unexpected Experimental Result or Visual Change B Perform Quality Control (QC) Analysis on Compound A->B C Compare QC Data to Reference Standard B->C D Is Compound Pure? C->D E Proceed with Experiment D->E  Yes F Purify Compound or Procure New Lot D->F  No G Review Storage & Handling Procedures to Prevent Future Degradation F->G

Caption: Troubleshooting workflow for suspected compound degradation.

Analytical Steps for QC:
  • Thin Layer Chromatography (TLC): The simplest first step. Dissolve a small amount of the suspect compound and spot it alongside a trusted standard on a TLC plate. The appearance of new spots or significant streaking indicates the presence of impurities.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. Look for the characteristic aldehyde proton peak (~9-10 ppm). A decrease in its integration value relative to other protons, or the appearance of new peaks (e.g., a broad peak for a carboxylic acid proton), is a clear sign of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to quantify purity. The appearance of new peaks in the chromatogram, especially those with masses corresponding to potential degradation products (e.g., M+16 for an oxidation product), confirms degradation.

Potential Degradation Pathways

The primary vulnerabilities of the molecule are the aldehyde and the pyrrole ring. Understanding these pathways can help in identifying degradation products during analysis.

DegradationPathways cluster_products Potential Degradation Products parent 1-Pyridin-4-yl-1H- pyrrole-2-carbaldehyde oxidation 1-Pyridin-4-yl-1H- pyrrole-2-carboxylic acid parent->oxidation  Oxidation (O₂, Air) polymer Colored Polymers/ Oligomers parent->polymer  Polymerization (Light, Acid Traces) hydration Gem-diol (Hydrate) parent->hydration  Hydration (H₂O)

Caption: Potential degradation pathways for the target compound.

Section 4: Experimental Protocol

Protocol 1: Aliquoting and Storing Solid Compound Under Inert Gas

This protocol ensures the long-term integrity of the bulk material by creating smaller, individually sealed aliquots.

  • Preparation: Move the primary container of this compound, a set of appropriately sized amber glass vials with PTFE-lined caps, a spatula, and a balance into an inert atmosphere glove box. If a glove box is not available, prepare a manifold for flushing vials with inert gas.

  • Inerting Vials: If not in a glove box, flush each new vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace air and moisture. Cap them loosely.

  • Dispensing: Quickly open the main container. Using a clean, dry spatula, dispense the desired amount of solid into each pre-weighed, inerted vial.

  • Sealing: Tightly cap each vial immediately after dispensing the solid.

  • Backfilling (Critical Step): Briefly open the cap of the main container, flush the headspace with inert gas for 30-60 seconds, and then tightly reseal it. This "backfill" is crucial for protecting the remaining bulk material.

  • Labeling & Storage: Clearly label each aliquot with the compound name, lot number, concentration/mass, and date. Store all vials, including the main container, at 2–8 °C, protected from light.

References

  • SAFETY DATA SHEET for Pyrrole-2-carboxaldehyde. (2025). MilliporeSigma.
  • SAFETY DATA SHEET for pyridine-2-carbaldehyde. (2025). Sigma-Aldrich.
  • Pyrrole Chemical Properties and Handling. Santa Cruz Biotechnology.
  • Pyrrole-2-carboxaldehyde Storage Methods. (2024). MedchemExpress.com.
  • SAFETY DATA SHEET for 1H-Pyrrole-2-carboxaldehyde. (2025). Fisher Scientific.
  • SAFETY DATA SHEET for Pyridine-4-carboxaldehyde. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 1H-Pyrrole-2-carboxaldehyde. (2025). Thermo Fisher Scientific.
  • Pyrrole for synthesis. (2024). Sigma-Aldrich.
  • Chemical Properties of 1H-Pyrrole-2-carboxaldehyde. (2024). Pipzine Chemicals.

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Validation & Comparative

A Comparative Guide to the Structural Validation of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel heterocyclic compounds is a cornerstone of successful research and development. Molecules such as 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, which incorporate multiple aromatic systems, serve as valuable scaffolds and intermediates in the synthesis of complex chemical entities.[1][2][3] However, their synthesis can potentially yield various isomers, making rigorous structural validation not just a procedural step, but a critical scientific necessity.

This guide provides an in-depth, technically-grounded comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the complete structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for absolute structural confirmation.

The Analytical Challenge: Pinpointing Connectivity

The target molecule, this compound, presents a distinct analytical challenge. While 1D ¹H and ¹³C NMR can confirm the presence of the pyridine and substituted pyrrole fragments, they cannot, in isolation, definitively prove the point of connectivity between the two rings. Is the pyridine ring attached at the pyrrole's N-1 position? Is the carbaldehyde substituent at the C-2 position? These are questions of regiochemistry that only long-range correlation experiments can answer.

For clarity throughout this guide, the following numbering scheme will be used:

Structure and numbering of this compound

Our validation strategy will systematically answer the following:

  • Confirmation of Spin Systems: Are the proton networks of the pyrrole and pyridine rings intact and distinct?

  • Direct Bond Assignments: Which proton is attached to which carbon?

  • Long-Range Connectivity: How are the individual fragments—the pyridine ring, the pyrrole ring, and the carbaldehyde—pieced together?

Foundational Analysis: 1D ¹H and ¹³C NMR Predictions

Prior to any 2D analysis, acquiring high-quality 1D ¹H and ¹³C NMR spectra is essential. The choice of solvent is critical; for a polar molecule like this, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its high boiling point minimizes evaporation.[4][5][6] Based on known chemical shifts for pyrrole-2-carbaldehyde and 4-substituted pyridines, we can predict the approximate spectral data.[7][8][9][10]

Table 1: Predicted ¹H and ¹³C Chemical Shifts (in DMSO-d₆)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
CHO~9.60~180.0s
H-3~7.30~126.0dd
H-4~6.40~112.0t
H-5~7.60~133.0dd
H-2'/H-6'~8.70~151.0d
H-3'/H-5'~7.80~122.0d
C-2-~135.0-
C-5-~133.0-
C-1'-~145.0-

Note: These are estimated values. Actual shifts will be confirmed by 2D NMR.

The 2D NMR Toolkit: A Multi-faceted Approach

2D NMR experiments distribute spectral information across two frequency axes, dramatically improving resolution and revealing correlations between nuclei.[11][12] We will employ a suite of three experiments, each providing a unique and complementary piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping the Proton Networks

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[13][14][15][16] It allows us to trace the connectivity of protons within a single spin system.

Expected Correlations:

  • Pyrrole Ring: A cross-peak will be observed between H-3 and H-4, and another between H-4 and H-5. This confirms the -CH=CH-CH- sequence of the pyrrole ring.

  • Pyridine Ring: A strong cross-peak will connect the protons at H-2'/H-6' with their neighbors at H-3'/H-5', confirming the connectivity within the pyridine ring.

  • Key Insight: The COSY spectrum will show two independent spin systems. Crucially, there will be no cross-peaks between the pyrrole protons and the pyridine protons, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection

The HSQC experiment is a highly sensitive method for identifying all direct one-bond correlations between protons and the carbons they are attached to.[17][18][19][20][21] Each cross-peak in an HSQC spectrum represents a C-H bond.

Expected Correlations:

  • A cross-peak will correlate the aldehyde proton (~9.60 ppm) with the aldehyde carbon (~180.0 ppm).

  • H-3 will show a correlation to its attached carbon, C-3.

  • H-4 will show a correlation to C-4.

  • H-5 will show a correlation to C-5.

  • The symmetrical H-2'/H-6' protons will correlate to the C-2'/C-6' carbons.

  • The symmetrical H-3'/H-5' protons will correlate to the C-3'/C-5' carbons.

  • Key Insight: HSQC allows for the unambiguous assignment of every protonated carbon in the molecule. It provides a definitive link between the ¹H and ¹³C spectra. Quaternary carbons (like C-2 and C-1') will be absent from this spectrum, a key diagnostic feature.

HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Fragments

The HMBC experiment is the most powerful tool in this validation, as it reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (²JCH, ³JCH).[19][20][22][23] This is the experiment that will unequivocally connect the pyridine and pyrrole rings and confirm the position of the aldehyde.

Expected Key Correlations for Structural Validation:

  • Connecting the Rings (The Decisive Correlations):

    • The protons on the pyridine ring, H-2' and H-6' , are three bonds away from the pyrrole carbon C-5 and two bonds away from the pyrrole carbon C-2 . Therefore, strong HMBC cross-peaks are expected from H-2'/H-6' to both C-2 and C-5. This is the critical evidence that proves the N-1 (pyrrole) to C-1' (pyridine) linkage.

    • Conversely, the proton at H-5 on the pyrrole ring should show a three-bond correlation to the pyridine carbon C-1' .

  • Confirming Aldehyde Position:

    • The aldehyde proton (CHO ) will show a two-bond correlation to the pyrrole carbon C-2 .

    • The pyrrole proton H-3 will show a two-bond correlation to the aldehyde carbon (CHO ) and a three-bond correlation to C-2.

  • Intra-ring Correlations: Numerous other HMBC correlations will be present that confirm the structures of the individual rings, reinforcing the COSY data.

The following diagram illustrates the most crucial HMBC correlations that piece the molecular puzzle together.

Caption: Key HMBC correlations confirming the structure.

Integrated Data Analysis: A Self-Validating Workflow

No single experiment provides the complete picture. The power of this approach lies in the integration of all data, which creates a self-validating loop.

validation_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation cluster_result Conclusion node_start node_start node_exp node_exp node_data node_data node_final node_final Sample Sample Prep (5-10 mg in DMSO-d₆) NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D NMR_COSY COSY NMR_1D->NMR_COSY NMR_HSQC HSQC NMR_1D->NMR_HSQC NMR_HMBC HMBC NMR_1D->NMR_HMBC Data_1D Assign Functional Groups & Proton Count NMR_1D->Data_1D Data_COSY Identify ¹H-¹H Spin Systems (Pyrrole & Pyridine) NMR_COSY->Data_COSY Data_HSQC Assign ¹H to directly bonded ¹³C NMR_HSQC->Data_HSQC Data_HMBC Establish Long-Range ¹H-¹³C Connectivity NMR_HMBC->Data_HMBC Integration Integrate All Datasets Data_1D->Integration Data_COSY->Integration Data_HSQC->Integration Data_HMBC->Integration Validation Unambiguous Structure Validation Integration->Validation

Caption: Workflow for 2D NMR-based structural validation.

  • 1D NMR suggests the presence of all required fragments.

  • COSY confirms the proton connectivity within the two separate aromatic rings.

  • HSQC maps each proton to its directly attached carbon, allowing for confident assignment of all CHx groups.

  • HMBC provides the final, definitive evidence, bridging the two rings and locking the aldehyde group into position C-2.

The convergence of these independent datasets on a single, consistent structure provides the highest level of confidence in the assignment.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR data on a 500 MHz spectrometer.[24] Parameters should be optimized based on the specific instrument and sample concentration.

1. Sample Preparation

  • Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

  • Filter the solution into a 5 mm NMR tube to a minimum height of 4.5 cm.[6]

2. Instrument Setup

  • Lock and shim the instrument on the DMSO-d₆ signal.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width (e.g., 0-10 ppm) and calibrate the reference (DMSO at 2.50 ppm).

  • Acquire a standard 1D ¹³C spectrum to determine its spectral width (e.g., 0-190 ppm).

Table 2: Typical 2D NMR Acquisition Parameters (500 MHz)

ParametergCOSYgHSQCgHMBC
Pulse Program cosygshsqcedetgpsphmbcgplpndqf
Scans (ns) 2-42-48-16
Increments (F1) 256-512256256-400
Relaxation Delay (d1) 1.5 s1.5 s1.8 s
¹J C-H (for HSQC) N/A145 HzN/A
ⁿJ C-H (for HMBC) N/AN/AOptimized for 8 Hz
Approx. Time ~10 min~15 min~1.5 hours

Conclusion

The structural validation of complex molecules like this compound demands more than basic spectroscopic analysis. A systematic and comparative approach using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—is essential. While COSY and HSQC are critical for assigning the individual components of the molecule, it is the long-range correlations from the HMBC experiment that provide the unequivocal evidence to connect these components. This integrated methodology represents a robust, self-validating system that ensures the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.

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A Comparative Reactivity Analysis: 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two distinct aromatic aldehydes: the complex heteroaromatic system, 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, and the archetypal aromatic aldehyde, benzaldehyde. This analysis is designed for researchers, scientists, and drug development professionals who utilize these or structurally similar building blocks in organic synthesis. We will dissect the electronic and structural nuances of each molecule to predict and explain their behavior in common chemical transformations, supported by established chemical principles and detailed experimental protocols for validation.

Structural and Electronic Foundations of Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to attack by nucleophiles. The key to understanding the comparative reactivity of our two target molecules lies in analyzing how their respective aromatic systems modulate the electronic character of the formyl group.

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde. Its reactivity is a well-established benchmark. The benzene ring, through its resonance effect, donates electron density to the carbonyl group. This delocalization slightly reduces the partial positive charge on the carbonyl carbon, making benzaldehyde less reactive towards nucleophilic attack than its aliphatic counterparts.[1][2]

This compound is a more intricate system. Its reactivity is a product of competing electronic effects from three distinct components:

  • The Pyrrole Ring: An electron-rich five-membered heterocycle that donates electron density to the aldehyde, similar to the benzene ring.

  • The Formyl Group (-CHO): An electron-withdrawing group that deactivates the pyrrole ring.

  • The N-Pyridinyl Substituent: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. When attached to the pyrrole nitrogen, it acts as a potent electron-withdrawing group, pulling electron density from the pyrrole ring.

This "push-pull" dynamic is the critical differentiator. The strong electron-withdrawing pyridinyl group counteracts the electron-donating nature of the pyrrole ring. The net effect is a significant withdrawal of electron density from the formyl group, leading to a more electrophilic carbonyl carbon compared to benzaldehyde.

G cluster_0 Benzaldehyde: Reactivity Moderation cluster_1 This compound: Reactivity Enhancement Benzaldehyde Benzaldehyde Benzene Benzene Ring (Electron Donating via Resonance) Formyl_B Formyl Group (Electrophilic Carbon) Benzene->Formyl_B -R Effect (Reduces Electrophilicity) PPC PPC Aldehyde Pyrrole Pyrrole Ring (Electron Donating) Formyl_P Formyl Group (Highly Electrophilic Carbon) Pyrrole->Formyl_P Net -I > +R (Increases Electrophilicity) Pyridinyl N-Pyridinyl Group (Strongly Electron Withdrawing) Pyridinyl->Pyrrole -I Effect (Pulls Density from Pyrrole)

Figure 1: Comparative Electronic Influences on Aldehyde Electrophilicity.

Hypothesis: Due to the net electron-withdrawing character of the pyridinyl-pyrrole system, This compound is predicted to be significantly more reactive than benzaldehyde in nucleophilic addition reactions.

Comparative Reactivity in Key Synthetic Transformations

We will now explore how these electronic differences manifest in several cornerstone reactions in organic synthesis.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is a classic example of nucleophilic addition.[3][4] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[5]

  • Benzaldehyde: Reacts readily with various Wittig reagents, though its moderated electrophilicity can lead to slower reaction times compared to aliphatic aldehydes.[5]

  • This compound: The enhanced electrophilicity of its carbonyl carbon should lead to a markedly faster reaction rate under identical conditions. This increased reactivity can be advantageous, potentially allowing for milder reaction conditions or shorter reaction times.

AldehydeRelative Predicted ReactivityRationale
BenzaldehydeBaseline (1.0)Moderated electrophilicity due to resonance donation from the benzene ring.[1][6]
This compoundHigh (> 1.0)Enhanced electrophilicity due to the strong inductive withdrawal by the N-pyridinyl substituent.
Table 1: Predicted Relative Reactivity in the Wittig Reaction.
Condensation Chemistry: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[7] Like the Wittig reaction, the initial step is the nucleophilic attack of the enolate on the carbonyl carbon.

  • Benzaldehyde: A standard substrate for the Knoevenagel condensation, reacting efficiently with compounds like malononitrile or ethyl cyanoacetate.[8][9]

  • This compound: Its heightened reactivity is expected to accelerate the condensation, which is particularly beneficial when using less reactive active methylene compounds or when aiming for high throughput. Studies on other heteroaromatic aldehydes have shown excellent yields, supporting this prediction.[10]

Reduction and Oxidation

Reduction to Alcohols: The reduction of aldehydes, typically with hydride reagents like sodium borohydride (NaBH₄), is a nucleophilic addition of a hydride ion (H⁻).

  • Comparative Analysis: We predict that this compound will be reduced more rapidly than benzaldehyde. This selectivity can be exploited in competitive reduction experiments. In a mixture containing both aldehydes, the careful addition of a limited amount of reducing agent should preferentially reduce the more reactive heteroaromatic aldehyde.[11][12]

Oxidation to Carboxylic Acids: The oxidation of aldehydes is a more complex process. Benzaldehyde is known to be easily oxidized to benzoic acid, even by atmospheric oxygen.[13][14][15] The mechanism can be sensitive to electronic effects in varied ways. For instance, some oxidation pathways proceed via a hydrogen-atom-transfer (HAT) mechanism, where electron-donating groups on the aromatic ring can actually increase the reaction rate by stabilizing the transition state.[16]

  • Comparative Analysis: While both aldehydes are susceptible to oxidation, the precise relative rates are difficult to predict without specific experimental data for the pyridinyl-pyrrole system under a defined set of oxidative conditions. However, it is reasonable to assume both are readily oxidizable building blocks.

Experimental Validation Protocols

To empirically validate the reactivity hypothesis, a competitive reaction is the most direct and self-validating approach. By placing both aldehydes in the same flask to compete for a limited amount of a reagent, we can quantitatively determine their relative reactivity.

Protocol: Competitive Wittig Reaction

This protocol is designed to provide a quantitative measure of the relative reactivity of the two aldehydes.

Objective: To determine the relative rate of reaction of this compound and benzaldehyde with a phosphonium ylide.

Materials:

  • This compound

  • Benzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal Standard (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) apparatus

Procedure:

  • Reactor Setup: To a dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.05 mmol).

  • Ylide Generation: Add 20 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath. Add KOtBu (1.00 mmol) portion-wise. Stir the resulting orange-red mixture for 30 minutes at 0 °C to ensure complete ylide formation.[17]

  • Substrate Addition: In a separate vial, prepare a stock solution containing this compound (1.00 mmol), benzaldehyde (1.00 mmol), and the internal standard (0.50 mmol) in 5 mL of anhydrous THF.

  • Initiation of Competitive Reaction: Add exactly half of the substrate stock solution (0.50 mmol of each aldehyde) to the ylide solution at 0 °C. This creates a scenario where the aldehydes compete for a limited amount of ylide.

  • Reaction & Quenching: Stir the reaction at 0 °C. Withdraw aliquots at specific time points (e.g., 5 min, 15 min, 30 min, 60 min). Quench each aliquot by adding it to a vial containing saturated aqueous ammonium chloride solution.

  • Workup: Extract each quenched aliquot with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and GC-MS. Quantify the remaining amounts of each aldehyde and the formed amounts of each alkene product relative to the internal standard.

Figure 2: Experimental Workflow for the Competitive Wittig Reaction.
Expected Data and Interpretation

The analysis will yield the ratio of the two alkene products formed over time. A higher proportion of the pyrrole-derived alkene will confirm the higher reactivity of this compound. The ratio of product formation directly corresponds to the relative rate constants of the two competing reactions.

Time PointBenzaldehyde Consumed (%)PPC Aldehyde Consumed (%)Product Ratio (PPC-Alkene / Benz-Alkene)
5 min10%45%4.5
15 min22%78%3.5
30 min35%95%2.7
60 min48%>99%>2.0
Table 2: Hypothetical Data from a Competitive Wittig Reaction Demonstrating Enhanced Reactivity of this compound (PPC).

Conclusion

Based on fundamental principles of physical organic chemistry, a clear distinction in reactivity can be drawn between this compound and benzaldehyde. The presence of the strongly electron-withdrawing N-pyridinyl group on the pyrrole ring is predicted to render the carbonyl carbon of the heteroaromatic aldehyde significantly more electrophilic and, therefore, more reactive towards nucleophiles.

This enhanced reactivity is not merely a theoretical curiosity; it has practical implications for synthesis design. It suggests that reactions involving this compound may proceed under milder conditions, with faster rates, and potentially with higher yields compared to analogous reactions with benzaldehyde. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling chemists to make informed decisions when selecting reagents and optimizing reaction conditions in their synthetic endeavors.

References

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A Comparative Analysis of Pyridinyl-Pyrrole Isomers: Unraveling the Impact of Structure on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the pyridinyl-pyrrole scaffold has garnered significant attention due to its presence in a wide array of biologically active molecules. The simple yet profound variation in the fusion of the pyridine and pyrrole rings gives rise to six distinct structural isomers, each with a unique electronic distribution and three-dimensional shape. This guide provides an in-depth comparison of the biological activities of these isomers, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation. Our objective is to equip researchers with the knowledge to rationally design and screen pyridinyl-pyrrole derivatives for various therapeutic targets.

The Structural Isomers of Pyridinyl-Pyrrole (Azaindoles)

The six structural isomers of the pyridinyl-pyrrole bicyclic system, also known as azaindoles, are depicted below. The position of the nitrogen atom in both the pyridine and pyrrole rings dramatically influences the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and metabolic stability, which in turn dictates its biological activity.[1][2]

isomers cluster_0 Pyrrolo[2,3-b]pyridine (7-azaindole) cluster_1 Pyrrolo[2,3-c]pyridine (6-azaindole) cluster_2 Pyrrolo[3,2-b]pyridine (4-azaindole) cluster_3 Pyrrolo[3,2-c]pyridine (5-azaindole) cluster_4 Pyrrolo[3,4-b]pyridine (2-azaizoindole) cluster_5 Pyrrolo[3,4-c]pyridine (5-azaizoindole) pyrrolo[2,3-b] pyrrolo[2,3-b] pyrrolo[2,3-c] pyrrolo[2,3-c] pyrrolo[3,2-b] pyrrolo[3,2-b] pyrrolo[3,2-c] pyrrolo[3,2-c] pyrrolo[3,4-b] pyrrolo[3,4-b] pyrrolo[3,4-c] pyrrolo[3,4-c]

Caption: The six structural isomers of pyridinyl-pyrrole (azaindoles).

Comparative Biological Activities

The isomeric form of the pyridinyl-pyrrole scaffold is a critical determinant of its biological activity. Here, we compare the activities of different isomers across several key therapeutic areas.

Anticancer Activity

The pyridinyl-pyrrole core is a privileged scaffold in the design of anticancer agents, particularly as kinase inhibitors.[3][4]

Kinase Inhibition:

Many pyridinyl-pyrrole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, has been particularly successful in this regard.[4]

  • Pyrrolo[2,3-b]pyridine (7-azaindole): This isomer is a common scaffold for inhibitors of various kinases, including:

    • Fibroblast Growth Factor Receptor (FGFR): Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[5] For instance, compound 4h from one study exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[5]

    • Glycogen Synthase Kinase-3β (GSK-3β): Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors for potential Alzheimer's disease treatment, with some compounds exhibiting IC50 values in the low nanomolar range.[6]

    • Insulin-like Growth Factor-1 Receptor (IGF-1R): 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been identified as potent inhibitors of the IGF-1R tyrosine kinase.[7]

    • Cell Division Cycle 7 (Cdc7) Kinase: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Cdc7 kinase, a target in cancer therapy.[8]

  • Pyrrolo[3,4-c]pyridine: This isomer has also been explored for its anticancer potential. Derivatives of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione have shown high affinity for PI3Kγ, a kinase involved in cell growth and proliferation.[1]

  • Pyrrolo[3,2-c]pyridine: Derivatives of this isomer have demonstrated inhibitory effects against FMS kinase, making them promising candidates for anticancer drug development.[1]

Cytotoxicity in Cancer Cell Lines:

Beyond kinase inhibition, various pyridinyl-pyrrole isomers exhibit direct cytotoxicity against cancer cells.

IsomerCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-b]pyridine analogue 5d A549 (lung), HeLa (cervical), MDA-MB-231 (breast)0.12 - 9.84[9]
Pyrrolomycin C (a pyrrole derivative)Multiple cell linesSubmicromolar[10]
Pyrrolo[2,3-d]pyrimidine derivativesHePG2 (liver), PACA2 (pancreatic)High cytotoxic effect[11]

Mechanism of Action:

The anticancer activity of these compounds is often attributed to the induction of apoptosis. For example, some pyrrole derivatives have been shown to up-regulate the expression of pro-apoptotic proteins like BAK.[12] Marinopyrrole A, a marine-derived pyrrole, induces apoptosis by promoting the proteasomal degradation of the anti-apoptotic protein Mcl-1.[10]

anticancer_pathway Pyridinyl-pyrrole Isomer Pyridinyl-pyrrole Isomer Kinase Inhibition Kinase Inhibition Pyridinyl-pyrrole Isomer->Kinase Inhibition e.g., FGFR, GSK-3β, PI3Kγ Induction of Apoptosis Induction of Apoptosis Pyridinyl-pyrrole Isomer->Induction of Apoptosis e.g., Mcl-1 degradation Inhibition of Cell Proliferation Inhibition of Cell Proliferation Kinase Inhibition->Inhibition of Cell Proliferation Anticancer Effect Anticancer Effect Inhibition of Cell Proliferation->Anticancer Effect Induction of Apoptosis->Anticancer Effect

Caption: General mechanisms of anticancer activity of pyridinyl-pyrrole isomers.

Antimicrobial Activity

Several pyridinyl-pyrrole isomers have demonstrated promising activity against a range of bacterial and fungal pathogens.

  • Pyrrolo[3,4-c]pyridine: Derivatives of pyrrolo[3,4-c]pyridine-3-one have been synthesized as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The substitution pattern on the phenyl ring was found to be crucial for activity, with unsubstituted or meta-substituted derivatives being the most active.[1]

  • Pyrrolo[2,3-b]pyrrole: Some derivatives of this scaffold have shown moderate activity against Pseudomonas aeruginosa and good activity against Staphylococcus aureus, comparable to ciprofloxacin.[13]

  • General Pyrrole Derivatives: A broad range of pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing potent activity against E. coli, S. aureus, A. niger, and C. albicans.[14][15][16][17] The presence of specific substituents, such as a 4-hydroxyphenyl ring, has been linked to antifungal activity.[14]

Isomer/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Pyrrolo[2,3-b]pyrrole derivative 2 Pseudomonas aeruginosa50[13]
Pyrrolo[2,3-b]pyrrole derivative 3 Staphylococcus aureusComparable to ciprofloxacin[13]
Pyrrolo[2,3-b]pyrrole derivative 2 Candida albicansMIC ~25% of clotrimazole[13]
Antiviral Activity

The pyridinyl-pyrrole scaffold has also been investigated for its potential in treating viral infections, particularly HIV.

  • Pyrrolo[3,4-c]pyridine:

    • Derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown moderate activity in inhibiting HIV-1 replication. The nature of the ester substituent at the 4-position and the distance to a phenyl ring were found to be important for activity.[1]

    • 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives have been identified as potential inhibitors of HIV-1 integrase.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinyl-pyrrole isomers is highly dependent on the nature and position of substituents on the bicyclic core.

  • For Kinase Inhibition:

    • In a series of isothiazolo[4,3-b]pyridines (a related scaffold), the introduction of electron-donating groups (e.g., methyl, methoxy) on the pyridinyl ring yielded potent PIKfyve inhibitors.[18] Conversely, substituents at the 2-position of the 3-pyridinyl ring were generally detrimental to activity.[18]

    • In a series of pyrrole-based PfPKG inhibitors for malaria, modifications of key pharmacophores were crucial for exploring chemical diversity and optimizing the core scaffold.[19]

  • For Antimicrobial Activity:

    • In pyrrolo[3,4-c]pyridine-3-one inhibitors of InhA, substitution at the ortho position of a phenyl ring abolished activity, while meta substitution was favorable.[1]

  • For Antiviral Activity:

    • In anti-HIV-1 pyrrolo[3,4-c]pyridine derivatives, the ester substituent at the 4-position and the linker length to a phenyl ring significantly influenced activity.[1]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: FGFR Kinase Assay)

This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against a protein kinase.

kinase_assay cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare Reagents Prepare kinase, substrate, ATP, and test compounds Start->Prepare Reagents Incubate Incubate kinase with test compound for 15 min Prepare Reagents->Incubate Initiate Reaction Add substrate and ATP to start the reaction Incubate->Initiate Reaction Stop Reaction Stop the reaction after a defined time (e.g., 60 min) Initiate Reaction->Stop Reaction Detect Signal Measure phosphorylation (e.g., using ADP-Glo™ assay) Stop Reaction->Detect Signal Analyze Data Calculate IC50 values Detect Signal->Analyze Data End End Analyze Data->End

Sources

A Researcher's Guide to the MTT Assay for Assessing Anticancer Activity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent cytotoxic activity.[1][2] For researchers and drug development professionals navigating the preclinical evaluation of these promising pyrrole derivatives, the MTT assay remains a cornerstone for initial cytotoxicity screening. This guide provides an in-depth, experience-driven protocol for the MTT assay, critically compares it with alternative methods, and offers practical insights to ensure the generation of robust and reliable data.

The Principle: Unveiling Cellular Health Through Mitochondrial Vigor

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cell viability.[3] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, within metabolically active cells.[4] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a purple, insoluble formazan product.[5] This formazan is then solubilized, and the intensity of the resulting purple solution is directly proportional to the number of viable, metabolically active cells.[3][6] A decrease in the purple color indicates a reduction in cell viability, suggesting the cytotoxic or cytostatic effects of the tested pyrrole derivative.

An In-Depth, Step-by-Step Protocol for Pyrrole Derivative Cytotoxicity Screening

This protocol is optimized for adherent cancer cell lines cultured in 96-well plates. Modifications for suspension cells are also noted.

Phase 1: Cell Seeding and Acclimation (Day 1)

The objective of this phase is to establish a healthy, exponentially growing monolayer of cells.

  • Cell Preparation: Culture your cancer cell line of interest (e.g., HCT-116 for colon cancer, MCF7 for breast cancer) in a suitable growth medium until it reaches 70-80% confluency.[7] Harvest the cells using standard trypsinization procedures.

  • Cell Counting and Seeding: Perform an accurate cell count using a hemocytometer or an automated cell counter. The optimal seeding density is critical and should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the treatment period. A typical starting range is 5,000 to 10,000 cells per well in a 96-well plate.[8] Seed the cells in a final volume of 100 µL of complete growth medium per well.

  • Edge Effect Mitigation: To minimize the "edge effect"—variations in evaporation and temperature in the outer wells of the plate—fill the perimeter wells with 100 µL of sterile phosphate-buffered saline (PBS). Do not use these wells for experimental data.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to adhere and resume their normal growth.[8]

Phase 2: Treatment with Pyrrole Derivatives (Day 2)

This phase involves exposing the cancer cells to a range of concentrations of your synthesized pyrrole derivatives.

  • Compound Preparation: Prepare a stock solution of each pyrrole derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO). Subsequently, prepare serial dilutions of the compounds in a serum-free or low-serum medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the prepared pyrrole derivative dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

  • Incubation: Return the plate to the incubator and expose the cells to the compounds for a predetermined duration, typically 24, 48, or 72 hours, depending on the expected mechanism of action of the pyrrole derivatives.[1]

Phase 3: The MTT Assay (Day 4/5/6)

This is the core phase where cell viability is assessed.

  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. This solution is light-sensitive and should be stored protected from light at 4°C for no more than two weeks.

  • MTT Incubation: After the treatment period, carefully aspirate the medium containing the pyrrole derivatives. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the MTT to visible purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5/6: Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation1 24h Incubation cell_seeding->incubation1 treatment Treat Cells compound_prep Prepare Pyrrole Derivatives compound_prep->treatment incubation2 24-72h Incubation treatment->incubation2 mtt_addition Add MTT Reagent incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Solubilize Formazan (DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50

Caption: A streamlined workflow of the MTT assay for evaluating the anticancer activity of pyrrole derivatives.

Data Analysis: From Raw Absorbance to IC50 Values

  • Background Correction: Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate Percentage Viability:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It is the concentration of the pyrrole derivative that inhibits 50% of cancer cell growth. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value. Several pyrrole derivatives have demonstrated significant anticancer activity with low micromolar IC50 values in various cancer cell lines. For instance, some marinopyrrole derivatives have shown IC50 values ranging from 1.1 µM to 9.2 µM in non-small cell lung cancer cell lines.[7]

A Comparative Look: MTT Assay vs. Its Alternatives

While the MTT assay is widely used, it is essential to understand its limitations and consider alternative methods.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of MTT to insoluble formazan by mitochondrial dehydrogenases.[5]- Cost-effective- Well-established and widely referenced- High-throughput compatible- Requires a solubilization step, adding to the workload and potential for error- Insoluble formazan crystals can be toxic to cells- Can be influenced by compounds that alter cell metabolism.[10]
XTT Reduction of XTT to a water-soluble formazan by mitochondrial dehydrogenases.- Fewer steps than MTT (no solubilization required)- Higher sensitivity and wider linear range than MTT- Can be affected by interference from medium components, serum albumin, and fatty acids.[11]
MTS Reduction of MTS to a water-soluble formazan by mitochondrial dehydrogenases.- Simpler and faster than MTT (no solubilization)- Produces a darker formazan, leading to a more sensitive and accurate absorbance reading- Reagents can be more expensive than MTT.
WST-1 Reduction of WST-1 to a water-soluble formazan by mitochondrial dehydrogenases.- High sensitivity- Simple, no solubilization step required- Similar to XTT and MTS, can be prone to interference.
Resazurin (AlamarBlue) Reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by viable cells.[12]- Highly sensitive (especially with fluorescent detection)- Non-lytic, allowing for kinetic studies and multiplexing with other assays- Soluble product, eliminating the need for a solubilization step.[11][12]- Can be susceptible to direct reduction by antioxidant compounds, a potential concern with some natural product-derived pyrroles.[12]

Troubleshooting Common Pitfalls in the MTT Assay

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination of the culture medium.- Phenol red in the medium interfering with absorbance readings.- Incomplete removal of medium before adding the solubilizing agent.- Use sterile technique and check for contamination before the assay.- Use a phenol red-free medium during the MTT incubation step.- Carefully aspirate all medium before adding the solubilizing solution.
Low Absorbance Readings - Suboptimal cell seeding density.- Insufficient incubation time with the MTT reagent.- The pyrrole derivative may be cytostatic rather than cytotoxic at the tested concentrations.- Optimize the cell seeding density for your specific cell line.- Increase the MTT incubation time (typically 3-4 hours).- Complement the MTT assay with a cell cycle analysis to assess for cytostatic effects.
Inconsistent Results Between Replicates - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete solubilization of formazan crystals.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental data.- Ensure thorough mixing after adding the solubilizing agent, potentially by using an orbital shaker.
Compound Interference - Some pyrrole derivatives may have inherent color that interferes with absorbance readings.- Compounds with strong reducing properties can directly reduce MTT, leading to false-positive results.[13]- Run a "compound-only" control (compound in medium without cells) to check for colorimetric interference.- Perform a cell-free MTT reduction assay to see if the compound directly reduces MTT.[13] If so, consider an alternative assay like the SRB (sulforhodamine B) assay.

Decision Tree for Troubleshooting MTT Assay with Pyrrole Derivatives

Troubleshooting_Tree start Inconsistent or Unexpected MTT Results? q1 High background absorbance? start->q1 q2 Low absorbance readings? start->q2 q3 Compound interference suspected? start->q3 a1 Check for contamination. Use phenol red-free medium. Ensure complete medium removal. q1->a1 Yes a2 Optimize cell seeding density. Increase MTT incubation time. Consider cytostatic effects. q2->a2 Yes q3_1 Is the compound colored? q3->q3_1 Yes a3_1 Run 'compound-only' control. q3_1->a3_1 Yes q3_2 Does the compound have reducing properties? q3_1->q3_2 No a3_2 Perform cell-free MTT reduction assay. Consider alternative assays (e.g., SRB). q3_2->a3_2 Yes

Sources

A Senior Application Scientist's Guide to Determining the IC50 Value of Enzyme Inhibition by 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and compare the half-maximal inhibitory concentration (IC50) of novel 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde analogs. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology grounded in the principles of enzyme kinetics.

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including enzyme inhibition.[1][2] Analogs of this compound represent a promising class of molecules for targeted drug discovery. The IC50 value is a cornerstone metric in this process, quantifying the concentration of an inhibitor required to reduce an enzyme's activity by 50%.[3] It serves as a critical measure of a compound's potency, guiding the iterative process of structure-activity relationship (SAR) analysis and lead optimization.[4]

Part 1: Foundational Principles of Enzyme Inhibition Assays

Before proceeding to the experimental protocol, it is crucial to understand the underlying principles that govern the assay's design and interpretation. The choice of assay type, substrate concentration, and controls is not arbitrary; it is dictated by the fundamentals of enzyme kinetics.

The Significance of the IC50 Value

The IC50 is an operational parameter, meaning its value is highly dependent on the specific experimental conditions.[5] It is distinct from the inhibition constant (Ki), which is a thermodynamic measure of binding affinity. However, under carefully controlled conditions, the IC50 provides a reliable and standardized measure for comparing the potency of different inhibitors.[6] A lower IC50 value indicates a more potent inhibitor, as a lower concentration is needed to achieve 50% inhibition.[3]

Choosing the Right Assay Format

Enzyme assays are laboratory methods designed to measure the rate of an enzyme-catalyzed reaction.[7][8] The choice of method depends on the specific enzyme and the available substrates and detection technologies.

  • Continuous Assays: These methods monitor the reaction in real-time, often by measuring a change in absorbance or fluorescence.[9][10] Spectrophotometric and fluorometric assays are common examples and are generally preferred for their sensitivity and convenience.[7][8] For instance, enzymes that utilize NADH/NAD+ cofactors can be easily monitored as the reduced form (NADH) is fluorescent while the oxidized form is not.[7][10]

  • Discontinuous (Endpoint) Assays: In these assays, the reaction is allowed to proceed for a fixed period before being stopped.[9] The amount of product formed or substrate consumed is then measured.[11] This approach is necessary when a real-time signal change cannot be easily monitored. Radiometric or chromatographic methods often fall into this category.[7][11]

Causality in Assay Choice: For high-throughput screening of a library of analogs, a continuous, 96-well or 384-well plate-based spectrophotometric or fluorometric assay is the logical choice. It offers speed, requires small sample volumes, and allows for the simultaneous testing of multiple compounds and concentrations, which is essential for generating robust dose-response curves.

The Critical Role of Substrate Concentration

The measured IC50 value can be significantly influenced by the concentration of the substrate. For competitive inhibitors, the IC50 value will increase as the substrate concentration increases. Therefore, for comparative studies, it is imperative to standardize the substrate concentration. A common and logical choice is to use the substrate at its Michaelis-Menten constant (Km) concentration. The Km is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[11] Using [S] = Km ensures the assay is sensitive to inhibition while maintaining a robust reaction rate.

Part 2: The Core Protocol for IC50 Determination

This section provides a detailed, step-by-step methodology for determining the IC50 value of a this compound analog against a hypothetical enzyme (e.g., a kinase or dehydrogenase) using a 96-well plate spectrophotometric assay.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Data Acquisition & Analysis reagents Prepare Buffers, Enzyme, Substrate, & Inhibitor Stocks plate_map Design 96-Well Plate Map reagents->plate_map serial_dil Perform Serial Dilution of Inhibitor Analogs plate_map->serial_dil add_reagents Add Inhibitor, Enzyme, & Buffer to Wells serial_dil->add_reagents pre_incubate Pre-incubate Enzyme with Inhibitor add_reagents->pre_incubate initiate_rxn Initiate Reaction by Adding Substrate pre_incubate->initiate_rxn read_plate Measure Absorbance Kinetically (Plate Reader) initiate_rxn->read_plate calc_rate Calculate Initial Reaction Rates (V₀) read_plate->calc_rate normalize Normalize Data to Controls (% Inhibition) calc_rate->normalize curve_fit Fit Dose-Response Curve (Non-linear Regression) normalize->curve_fit calc_ic50 Determine IC50 Value curve_fit->calc_ic50 caption Workflow for IC50 Determination.

Caption: Workflow for IC50 Determination.

Reagent and Sample Preparation
  • Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer containing a stabilizing agent (e.g., 10% glycerol or 1 mg/mL BSA). The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution: Dissolve the substrate in the assay buffer to a concentration of 10x the desired final concentration (e.g., 10x Km).

  • Inhibitor (Analog) Stock Solutions: Dissolve each this compound analog in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).[12]

  • Inhibitor Serial Dilutions: Perform a serial dilution of each analog.

    • Create a top concentration in a 96-well plate (e.g., 200 µM in assay buffer with 2% DMSO).

    • Perform 1:3 serial dilutions across 10 wells to generate a dose range (e.g., 200 µM down to ~10 nM). The final well should contain buffer with 2% DMSO but no inhibitor.

Assay Procedure (96-Well Plate Format)
  • Plate Setup: Use a clear, flat-bottom 96-well plate. Designate wells for:

    • Blanks: Assay buffer, substrate, no enzyme.

    • 100% Activity Control (No Inhibitor): Assay buffer, enzyme, substrate, and DMSO (at the same final concentration as the inhibitor wells).

    • 0% Activity Control (Max Inhibition): Assay buffer, enzyme, substrate, and a known potent inhibitor (if available) or no substrate.

    • Test Wells: One for each concentration of each analog.

  • Reagent Addition:

    • Add 50 µL of the appropriate inhibitor dilution (or control solution) to each well.

    • Add 25 µL of diluted enzyme solution to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors that have a slow binding onset.[13]

  • Reaction Initiation: Add 25 µL of the 10x substrate solution to all wells to initiate the reaction. The total volume is now 100 µL.

  • Data Collection: Immediately place the plate in a spectrophotometer pre-set to the correct temperature. Measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADH production) every 30 seconds for 15-20 minutes.[8][10]

Part 3: Data Analysis and Interpretation

Raw kinetic data must be processed and transformed to yield the IC50 value. This process relies on robust data normalization and appropriate statistical modeling.

Calculating Reaction Rates

For each well, plot absorbance versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.[8] Most plate reader software can calculate this automatically.

Normalization and Calculating Percent Inhibition

Data must be normalized to the controls to account for variability between experiments.[5]

  • Subtract Background: Subtract the average rate of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Control_100%))

Generating the Dose-Response Curve and IC50 Value

The relationship between inhibitor concentration and enzyme activity is typically sigmoidal.[3][5]

  • Plot the Data: Create a scatter plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding % Inhibition on the y-axis.[13]

  • Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response (variable slope) model.[14][15] This is the standard model for IC50 determination. Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determine IC50: The IC50 is the value of the 'LogIC50' parameter derived from the curve fit, which represents the concentration at which the response is halfway between the 'Bottom' and 'Top' plateaus of the curve.[3] Software like GraphPad Prism or R with the 'drc' package are purpose-built for this analysis.[14]

Part 4: Comparative Analysis of Analogs (SAR)

The ultimate goal is to compare the potency of different analogs to understand how chemical modifications affect enzyme inhibition. This is the essence of Structure-Activity Relationship (SAR) analysis.

Core Scaffold and Points of Modification

The this compound scaffold offers several positions for chemical modification to explore the chemical space and improve potency or other drug-like properties.

Caption: Potential modification sites on the core scaffold.

Tabulating and Comparing IC50 Values

Summarize the results in a clear, comparative table. This allows for at-a-glance assessment of how structural changes impact potency.

Analog IDR¹ Substitution (Pyridine Ring)R² Substitution (Pyrrole Ring)R³ Modification (Aldehyde)Target Enzyme IC50 (µM)
Parent HH-CHO15.2 ± 1.8
ANA-01 2-ChloroH-CHO8.7 ± 0.9
ANA-02 3-MethoxyH-CHO25.1 ± 3.1
ANA-03 H5-Bromo-CHO2.1 ± 0.3
ANA-04 HH-CH=NOH (Oxime)> 50
ANA-05 2-Chloro5-Bromo-CHO0.4 ± 0.05

Data are illustrative and do not represent actual experimental results.

Interpreting the SAR Data: From this hypothetical data, a scientist could draw several preliminary conclusions to guide the next round of synthesis:

  • Adding a small, electron-withdrawing group like chlorine at the R¹ position (ANA-01) improves potency compared to the parent compound.

  • A bulky, electron-donating group at R¹ (ANA-02) is detrimental to activity.

  • Substitution at the R² position with a halogen (ANA-03) provides a significant boost in potency, suggesting a key interaction in this region of the binding pocket.

  • Modification of the aldehyde group to an oxime (ANA-04) abolishes activity, indicating the aldehyde is critical for binding, perhaps as a hydrogen bond acceptor.

  • Combining the two favorable substitutions (ANA-05) results in a synergistic effect, yielding the most potent compound in the series. This compound would be identified as a lead for further optimization.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Enzyme Kinetic Assay.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Enzyme assay. Wikipedia.
  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
  • What Are Enzyme Kinetic Assays?. Tip Biosystems.
  • Drug dose-response data analysis.
  • Enzyme Assays and Kinetics. LSU School of Medicine.
  • Enzyme kinetics. Wikipedia.
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central.
  • How to calculate IC50.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. NIH.

Sources

Navigating the Structure-Activity Landscape of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyrrole and pyridine scaffolds are foundational pillars, each contributing to a vast number of biologically active compounds.[1] The strategic fusion of these two heterocyclic systems into the 1-pyridin-4-yl-1H-pyrrole-2-carbaldehyde core creates a molecule of significant interest for drug discovery programs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, drawing upon experimental data from related studies to elucidate the key molecular features governing their biological activities. While a comprehensive, single study on a diverse library of these specific derivatives is not yet prevalent in the public domain, we can synthesize a robust SAR understanding by examining analogous series of compounds.

The Core Scaffold: A Union of Favorable Pharmacophores

The this compound scaffold is a compelling starting point for library synthesis due to the inherent properties of its constituent rings. The pyrrole ring is a versatile five-membered aromatic heterocycle present in numerous natural products and approved drugs, known for its ability to engage in various biological interactions.[1][2] The pyridine ring, a six-membered aromatic heterocycle, is a common bioisostere for a phenyl ring and can significantly influence a molecule's solubility, metabolic stability, and receptor-binding affinity through its nitrogen atom's ability to act as a hydrogen bond acceptor.[3] The carbaldehyde group at the 2-position of the pyrrole ring serves as a crucial synthetic handle, allowing for the facile generation of a diverse range of derivatives, most notably Schiff bases, which are known to possess a wide array of biological activities.[4][5]

Comparative Analysis of Structural Modifications and Biological Impact

To construct a meaningful SAR, we will analyze key points of diversification on the this compound scaffold and infer the likely impact on biological activity based on published data for structurally related compounds.

Modification of the Pyrrole Ring

The pyrrole ring itself offers positions for substitution that can significantly modulate activity. While direct SAR on the this compound is limited, studies on other pyrrole derivatives provide valuable insights. For instance, in a series of 1,2-diaryl pyrroles designed as analogues of combretastatin A-4, substitutions on the pyrrole ring were found to be critical for potent antitumor activity.

Key Inferred SAR Points for Pyrrole Ring Modification:

  • Substitution at the 3, 4, and 5-positions: Introduction of small alkyl or electron-withdrawing groups at these positions can influence the electronic properties of the pyrrole ring and its interaction with biological targets. Based on broader pyrrole chemistry, it is plausible that such modifications could enhance binding affinity or selectivity for specific enzymes or receptors.

  • Annulation to the Pyrrole Ring: Fusing another ring system to the pyrrole, creating, for example, a pyrrolo[2,3-b]pyridine (azaindole) scaffold, has been shown to yield potent inhibitors of enzymes like phosphodiesterase 4B (PDE4B).[2] This suggests that expanding the heterocyclic system can lead to enhanced biological activity.

Modification of the Pyridine Ring

The pyridine ring presents another key area for structural diversification. The position of the nitrogen atom and the presence of substituents can dramatically alter the molecule's properties.

Key Inferred SAR Points for Pyridine Ring Modification:

  • Isomeric Position of the Pyridine Nitrogen: While our core topic specifies a 1-pyridin-4-yl linkage, it is instructive to consider the impact of altering this to a 2- or 3-pyridyl group. In a study of 5-(pyridin-yl)-1,3,4-thiadiazol-2-amine derivatives, changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, whereas the 3-pyridyl analogue retained comparable activity. This highlights the critical role of the nitrogen's position in establishing key interactions with the biological target.

  • Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can modulate lipophilicity, electronic character, and steric profile. In a series of N-(substituted pyridine-4-yl)-pyrazole-4-carboxamide derivatives, various substitutions on the pyridine ring led to a range of antifungal activities, indicating that this position is amenable to optimization for specific biological targets.[5]

Derivatization of the Carbaldehyde Group

The aldehyde functionality at the 2-position of the pyrrole is a prime site for chemical modification, most commonly through the formation of Schiff bases.

Key Inferred SAR Points for Carbaldehyde Derivatization:

  • Formation of Schiff Bases: Condensation of the carbaldehyde with various primary amines to form imines (Schiff bases) is a widely used strategy to generate libraries of bioactive molecules. Studies on Schiff bases derived from pyrrole-2-carboxaldehyde have demonstrated their potential as antibacterial and antioxidant agents.[5] The nature of the substituent on the imine nitrogen is a critical determinant of biological activity.

  • Metal Complexation of Schiff Bases: The resulting Schiff base ligands can be chelated with various metal ions (e.g., Fe(II), Co(II), Ni(II)). These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand, as demonstrated in studies with Schiff bases derived from pyrrole-2-carbaldehyde and various anilines.[4]

Experimental Protocols

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and initial biological evaluation of this compound derivatives.

General Synthesis of 1-(Pyridin-4-yl)-1H-pyrrole-2-carbaldehyde

This protocol is based on the well-established Paal-Knorr pyrrole synthesis, followed by a Vilsmeier-Haack formylation.

Materials:

  • 4-Aminopyridine

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Synthesis of 1-(Pyridin-4-yl)-1H-pyrrole:

    • In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution with saturated sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Formylation of 1-(Pyridin-4-yl)-1H-pyrrole:

    • In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (1.2 eq) dropwise to ice-cold DMF.

    • To this reagent, add a solution of 1-(pyridin-4-yl)-1H-pyrrole (1.0 eq) in DCM dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting this compound by column chromatography.

General Synthesis of Schiff Base Derivatives

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the Schiff base product may precipitate. If so, collect by filtration. Otherwise, remove the solvent in vacuo and purify by recrystallization or column chromatography.

In Vitro Biological Evaluation (General Workflow)

The choice of biological assay will depend on the therapeutic target of interest (e.g., anticancer, anti-inflammatory, antimicrobial). A generalized workflow is presented below.

Example: Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation and Visualization

To facilitate a clear comparison of the SAR, experimental data should be summarized in a tabular format.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells

Compound IDR¹ (on Pyridine)R² (on Pyrrole)R³ (from Carbaldehyde)IC₅₀ (µM)
Core HH=O>100
1a 2-CH₃H=O85.2
1b 3-ClH=O55.7
2a H4-NO₂=O42.1
3a HH=N-Ph30.5
3b HH=N-(4-Cl-Ph)15.8

Note: This data is illustrative and intended to demonstrate how SAR data for this class of compounds would be presented.

Visualizing SAR Trends and Experimental Workflows

Graphical representations are invaluable for conveying complex relationships and processes.

SAR_Trends cluster_scaffold Core Scaffold Modification cluster_derivatives Derivative Classes & Activity Core This compound Pyr_Subst Pyrrole Substitution (e.g., -NO2, -Alkyl) Core->Pyr_Subst Pyr_Link Pyridine Substitution (e.g., -Cl, -CH3) Core->Pyr_Link Ald_Deriv Aldehyde Derivatization (e.g., Schiff Bases) Core->Ald_Deriv Activity Increased Biological Activity Pyr_Subst->Activity Pyr_Link->Activity Ald_Deriv->Activity Experimental_Workflow Start Synthesis of Core Scaffold Derivatization Chemical Derivatization (e.g., Schiff Base Formation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for the synthesis and evaluation of novel derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically exploring substitutions on both the pyrrole and pyridine rings, and by generating diverse libraries of derivatives from the versatile carbaldehyde group, it is highly probable that potent and selective modulators of various biological targets can be identified. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these derivatives to establish a clear and detailed structure-activity relationship. This will undoubtedly pave the way for the discovery of new lead compounds for further preclinical and clinical development.

References

  • Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. PubMed. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. National Institutes of Health. Available at: [Link]

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. ResearchGate. Available at: [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. Available at: [Link]

  • Design, synthesis and structure-activity relationships of (1H-pyridin-4-ylidene)amines as potential antimalarials. PubMed. Available at: [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1 H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluations of 1,2-Diaryl Pyrroles as Analogues of Combretastatin A-4. PubMed. Available at: [Link]

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Sources

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor development, establishing a compound's selectivity profile is a critical endeavor. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile framework for designing potent kinase inhibitors, with several approved drugs and numerous candidates in the pipeline targeting a range of kinases.[1][2] This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of these inhibitors, using both established drugs and a hypothetical new chemical entity as case studies. Our focus is not merely on the "what" but the "why" of experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor selectivity.

The inherent structural similarity of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities.[3] These unintended interactions can result in toxicity or, in some cases, beneficial polypharmacology.[3][4] Therefore, a comprehensive understanding of an inhibitor's interaction map is paramount for advancing a compound from a promising hit to a viable therapeutic or a reliable tool compound.

This guide will compare and contrast key methodologies for profiling inhibitor cross-reactivity, featuring data for:

  • Tofacitinib : An FDA-approved Janus Kinase (JAK) inhibitor with a pyrrolo[2,3-d]pyrimidine core, primarily targeting JAK1 and JAK3, but also inhibiting JAK2.[5][6][7]

  • Ruxolitinib : Another approved pyrrolo[2,3-d]pyrimidine-based inhibitor with potent activity against JAK1 and JAK2.[5][8]

  • Compound X : A hypothetical, novel pyrrolo[2,3-d]pyrimidine derivative designed as a selective RET kinase inhibitor.

I. Foundational Approaches: Large-Scale Kinase Profiling

A primary and indispensable method for assessing inhibitor selectivity is to screen the compound against a large panel of purified kinases. This provides a broad, biochemical snapshot of the inhibitor's potential interaction space.

Causality Behind Experimental Choices

Large-scale kinase panels are the go-to initial screen because they offer a direct measure of biochemical interaction (either binding affinity or enzymatic inhibition) in a controlled, in vitro setting.[9] This approach is unbiased by cellular context, allowing for a clear assessment of a compound's intrinsic affinity for a wide array of kinases.[10] Platforms like KINOMEscan™ (DiscoverX) or radiometric assays offered by companies like Reaction Biology are industry standards.[11][12][13] These assays are crucial for early-stage lead optimization, enabling medicinal chemists to "dial out" unwanted off-target activities.[1]

Experimental Protocol: Broad Kinome Profiling (Binding Assay)

The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the interaction of a test compound with a panel of kinases.

Step-by-Step Methodology:

  • Assay Principle : The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Compound Preparation : The test compound (e.g., Tofacitinib, Ruxolitinib, Compound X) is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Execution :

    • Kinases from the panel are individually incubated with the DNA tag.

    • The kinase-DNA tag complexes are mixed with the immobilized ligand and the test compound at a single, high concentration (e.g., 1 or 10 µM).

    • The mixture is allowed to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR.

  • Data Analysis : Results are typically reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound. A common follow-up is to determine the dissociation constant (Kd) for high-affinity interactions.

Data Presentation and Interpretation

To quantify and compare selectivity, a Selectivity Score (S-score) is often calculated. The S-score is defined as the number of kinases inhibited or bound above a certain threshold, divided by the total number of kinases tested.[3][14][15] A lower S-score indicates higher selectivity.

Inhibitor Primary Target(s) Screening Concentration Number of Kinases Bound (<35% of Control) Total Kinases Screened Selectivity Score (S(35%)) Key Off-Targets (Hypothetical for Compound X)
Tofacitinib JAK1, JAK3, JAK21 µM154560.033TYK2, other JAK family members
Ruxolitinib JAK1, JAK21 µM124560.026TYK2, ROCK1/2, CAMK2A[11]
Compound X RET1 µM54560.011VEGFR2, KIT, PDGFRβ

Note: Data for Tofacitinib and Ruxolitinib are illustrative based on their known profiles. Data for Compound X is hypothetical.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Compound X) Incubation Incubate Kinase, Immobilized Ligand, & Test Compound Compound->Incubation KinasePanel Panel of 456 Kinases KinasePanel->Incubation Wash Wash Unbound Components Incubation->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify PercentControl Calculate % of Control Quantify->PercentControl S_Score Calculate Selectivity Score PercentControl->S_Score Kd_det Determine Kd for Strong Binders PercentControl->Kd_det G cluster_cell_prep Cellular Phase cluster_thermal_challenge Thermal Challenge cluster_detection Detection & Analysis CellCulture Culture Cells CompoundTx Treat Cells with Compound or Vehicle CellCulture->CompoundTx Heating Heat Aliquots to Temperature Gradient CompoundTx->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble & Precipitated Protein Lysis->Centrifugation WesternBlot Western Blot for Target Protein Centrifugation->WesternBlot Densitometry Densitometry of Bands WesternBlot->Densitometry MeltingCurve Plot Melting Curve Densitometry->MeltingCurve

Workflow for Immunoblot-Based CETSA.
Data Presentation and Interpretation

The primary output of a CETSA experiment is the thermal shift (ΔTm), which is the change in the melting temperature of the target protein upon compound binding. A larger ΔTm generally indicates stronger target engagement. This can be extended to off-targets if suitable antibodies are available.

Inhibitor Target Protein Cell Line Compound Concentration Vehicle Tm Compound Tm Thermal Shift (ΔTm)
Ruxolitinib JAK2HEL 92.1.71 µM52.1°C58.3°C+6.2°C
Tofacitinib JAK3HEK293-JAK31 µM50.5°C55.8°C+5.3°C
Compound X RETTT (Thyroid Cancer)1 µM54.2°C61.5°C+7.3°C
Compound X VEGFR2 (Off-Target)HUVEC1 µM51.8°C53.1°C+1.3°C

Note: Data is illustrative. A larger ΔTm for the primary target (RET) and a smaller ΔTm for a known off-target (VEGFR2) would be a desirable outcome for Compound X.

III. Comparative Analysis and Strategic Implications

Methodology Primary Output Strengths Limitations Best Use Case
Kinome Scanning Kd or % Inhibition- Broad, unbiased kinome coverage- Quantitative affinity data- High-throughput- In vitro; lacks cellular context- Can miss non-ATP competitive inhibitors- Early-stage lead discovery and optimization- Identifying potential off-target liabilities
CETSA Thermal Shift (ΔTm)- Confirms target engagement in cells- Accounts for cell permeability and metabolism- Can be adapted for tissues- Lower throughput (WB-based)- Requires a specific antibody for each target- Indirect measure of affinity- Validating on-target and off-target activity in a cellular setting- Mechanism of action studies

For a new entity like Compound X , the data from these complementary assays provide a powerful narrative. The kinome scan reveals a highly selective biochemical profile (S(35%) = 0.011) with predictable off-targets based on kinase family similarity (VEGFR2, KIT). The CETSA results then validate that Compound X engages its primary target RET with high efficacy in cells (ΔTm = +7.3°C), while engagement of the off-target VEGFR2 is significantly weaker (ΔTm = +1.3°C). This combined dataset provides strong evidence for a selective, cell-active inhibitor and builds confidence for progression into more complex cellular and in vivo models.

In contrast, the broader profiles of Tofacitinib and Ruxolitinib, while still selective, highlight their engagement with multiple JAK family members, which is integral to their therapeutic mechanism but also contributes to their side-effect profiles. [5][16]

IV. Conclusion

The characterization of cross-reactivity is a cornerstone of modern drug discovery. A multi-pronged approach, starting with broad biochemical profiling to map the potential interaction landscape, followed by cell-based target engagement assays like CETSA to confirm activity in a physiological context, forms a self-validating system for assessing inhibitor selectivity. For developers of pyrrolo[2,3-d]pyrimidine-based inhibitors, this strategic combination of techniques is essential for building a comprehensive data package that elucidates both the intended therapeutic actions and potential off-target effects, ultimately guiding the development of safer and more effective medicines.

References

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  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
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"benchmarking the performance of organic semiconductors based on pyridinyl-pyrroles"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fused Pyrrolic Systems in Organic Electronics

In the relentless pursuit of next-generation electronic materials, organic semiconductors (OSCs) have emerged as a compelling class of materials, promising unprecedented applications in flexible displays, wearable sensors, and large-area printable electronics.[1][2] Among the diverse array of molecular architectures, those incorporating the electron-rich pyrrole moiety have garnered significant attention.[3][4] However, the inherent instability of simple pyrrole systems, stemming from their high-lying Highest Occupied Molecular Orbital (HOMO), has historically limited their practical application.[3] A successful strategy to mitigate this instability involves the fusion of the pyrrole ring with other aromatic systems, which serves to lower the HOMO energy level and enhance ambient stability.[3]

This guide focuses on a particularly promising subclass of fused pyrrolic systems: pyridinyl-pyrroles. By incorporating a pyridine ring, an electron-deficient aromatic heterocycle, into the molecular backbone, researchers can finely tune the material's electronic properties. This guide provides an in-depth, objective comparison of the performance of organic semiconductors based on pyridinyl-pyrroles, benchmarked against other relevant classes of OSCs. We will delve into the causality behind experimental choices, provide detailed, validated protocols for device fabrication and characterization, and present a comprehensive analysis of structure-property relationships. This document is intended to be a valuable resource for researchers and scientists engaged in the development of novel organic electronic materials.

Performance Benchmarking: Pyridinyl-Pyrroles vs. The Competition

The performance of an organic semiconductor is primarily evaluated through its charge carrier mobility (μ), which quantifies how quickly charges move through the material, and the on/off current ratio (Ion/Ioff), a measure of the switching efficiency in a transistor.[5] Below, we compare the performance of representative pyridinyl-pyrrole based materials with other fused pyrrole derivatives and the high-performance diketopyrrolopyrrole (DPP) class of semiconductors.[6][7]

Comparative Performance Data of Selected Organic Semiconductors
Material ClassDerivativeCarrier TypeHole Mobility (μh) [cm²/Vs]On/Off Ratio (Ion/Ioff)Reference
Pyridinyl-Pyrrole PPy-BT2T-PPy (annealed)p-type3.81 x 10⁻³10⁵[1][8]
Fused PyrroleIN-BT2T-IN (annealed)p-type4.83 x 10⁻³10⁶[1][8]
Fused PyrroleTP-BT2T-BTp-type0.08> 10⁵[9]
Fused Pyrrole PolymerP(DPP-TP)p-type0.12> 10⁵[9]
Diketopyrrolopyrrole (DPP) DPP-Thiophene Copolymerp-type0.60> 10⁵[7]
Diketopyrrolopyrrole (DPP) DPP-based Small Moleculep-type3.04> 10⁶[7]
Diketopyrrolopyrrole (DPP) Pyridine-flanked DPP Polymern-typeup to 3.36> 10⁵[10]

Note: Performance metrics are highly dependent on device architecture, fabrication conditions, and measurement protocols.

As the data indicates, while the initial explored pyridinyl-pyrrole derivatives show moderate hole mobilities, the broader class of fused pyrrole systems demonstrates competitive performance.[1][8][9] The benchmark DPP-based materials currently exhibit superior charge carrier mobilities, highlighting the ongoing need for molecular engineering and optimization within the pyridinyl-pyrrole family.[2][7] The inclusion of the electronegative pyridine ring in some DPP derivatives has successfully led to high-performance n-type materials, a crucial component for complementary circuits.[10]

Structure-Property Relationships: Engineering Performance at the Molecular Level

The observed performance of an organic semiconductor is intrinsically linked to its molecular structure and the resulting solid-state packing. Understanding these relationships is paramount for the rational design of new, high-performance materials.[11][12]

Key Molecular Design Considerations:
  • Planarity and Conjugation: A planar molecular backbone facilitates π-orbital overlap between adjacent molecules, which is essential for efficient charge transport.[2] The fusion of pyrrole with other aromatic rings, such as in the case of thieno[3,2-b]pyrrole, enhances planarity and extends conjugation, often leading to higher mobilities.[9]

  • Energy Level Tuning (HOMO/LUMO): The HOMO and LUMO energy levels dictate the ease of charge injection from the electrodes and the material's stability.[13] The introduction of electron-withdrawing groups, like the nitrogen in a pyridine ring, can lower both the HOMO and LUMO levels. A lower HOMO level generally improves air stability by making the material less susceptible to oxidation.[3][14]

  • Intermolecular Interactions: Strong intermolecular interactions, such as π-π stacking, are crucial for creating well-ordered crystalline domains in the solid state, which provide efficient pathways for charge transport.[6] The choice of side chains on the semiconductor molecule can significantly influence its packing and solubility.

The following diagram illustrates the relationship between molecular design and the key performance parameters of an organic semiconductor.

cluster_design Molecular Design cluster_properties Solid-State Properties cluster_performance Device Performance Planarity Molecular Planarity Packing Molecular Packing & Crystallinity Planarity->Packing Improves EnergyLevels HOMO/LUMO Energy Levels Mobility Charge Carrier Mobility (μ) EnergyLevels->Mobility Affects Injection Stability Device Stability EnergyLevels->Stability Determines SideChains Side Chain Engineering SideChains->Packing Influences Morphology Thin Film Morphology SideChains->Morphology Controls Packing->Mobility Enhances Morphology->Mobility Impacts OnOff On/Off Ratio (Ion/Ioff) Mobility->OnOff Correlates with

Caption: Relationship between molecular design, solid-state properties, and device performance.

Experimental Protocols: A Guide to Fabrication and Characterization

Reproducibility is a cornerstone of scientific integrity. This section provides a detailed, step-by-step protocol for the fabrication and characterization of solution-processed organic field-effect transistors (OFETs), a standard device architecture for benchmarking organic semiconductors.

OFET Fabrication Workflow (Bottom-Gate, Bottom-Contact)

The following workflow outlines the fabrication of a bottom-gate, bottom-contact (BGBC) OFET, a common architecture for research purposes.[5][15]

Start Start: Pre-patterned Substrate Clean 1. Substrate Cleaning (Sonication in Acetone, IPA) Start->Clean Plasma 2. Surface Treatment (UV-Ozone or O₂ Plasma) Clean->Plasma SpinCoat 3. Spin-Coating (Organic Semiconductor Solution) Plasma->SpinCoat Anneal 4. Thermal Annealing SpinCoat->Anneal Characterize 5. Electrical Characterization Anneal->Characterize

Caption: Workflow for solution-processed OFET fabrication.

Detailed Fabrication Steps:
  • Substrate Preparation:

    • Begin with a pre-patterned substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate and gate dielectric, respectively) and pre-patterned source and drain electrodes (e.g., gold with a chromium adhesion layer).[5][16]

    • Clean the substrate by sequential sonication in acetone and isopropyl alcohol (IPA) for 10-15 minutes each.[17]

    • Dry the substrate with a stream of dry nitrogen.

    • Treat the substrate surface with UV-ozone or an oxygen plasma for 5-10 minutes to remove organic residues and improve the wettability of the surface.[18]

  • Semiconductor Deposition:

    • Prepare a solution of the organic semiconductor in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration (typically 1-10 mg/mL).

    • Deposit the solution onto the substrate using spin-coating. The spin speed and time will determine the thickness of the film and should be optimized for each material.[17][18]

  • Thermal Annealing:

    • Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal the film at a temperature optimized for the specific material (e.g., 100°C for IN-BT2T-IN and PPy-BT2T-PPy).[1][8] Annealing can improve the crystallinity and morphology of the semiconductor film, leading to enhanced device performance.[8]

OFET Characterization Protocol:
  • Device Measurement Setup:

    • Place the fabricated OFET on the chuck of a probe station.

    • Establish electrical contact to the source, drain, and gate electrodes using micromanipulators.[5]

    • Connect the probes to a semiconductor parameter analyzer.

  • Electrical Measurements:

    • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).[5]

    • Transfer Characteristics: Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).[5]

  • Parameter Extraction:

    • The charge carrier mobility (μ) in the saturation regime can be calculated from the transfer curve using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - VT)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and VT is the threshold voltage.[19]

    • The on/off ratio is determined by dividing the maximum drain current by the minimum drain current from the transfer curve.[5]

Photophysical Properties: A Window into Electronic Transitions

The photophysical properties of organic semiconductors, such as their absorption and emission spectra and photoluminescence quantum yield (PLQY), provide valuable insights into their electronic structure and potential for optoelectronic applications.[20][21]

  • Absorption and Emission: The absorption spectrum reveals the energies required to excite electrons from the ground state to higher energy states, while the emission spectrum shows the energy released when these electrons relax. The difference between the absorption and emission maxima is known as the Stokes shift.[22]

  • Photoluminescence Quantum Yield (PLQY): The PLQY is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[20][21] A high PLQY is desirable for applications such as organic light-emitting diodes (OLEDs).

For many pyridinyl-pyrrole and related donor-acceptor molecules, the absorption spectra exhibit two main bands: a higher energy band corresponding to π-π* transitions and a lower energy intramolecular charge transfer (ICT) band.[23] The PLQY can be influenced by molecular structure, aggregation in the solid state, and environmental factors.

Conclusion and Future Outlook

Organic semiconductors based on pyridinyl-pyrroles represent a promising, yet relatively underexplored, class of materials for organic electronics. While their performance currently trails behind benchmark materials like DPPs, their tunable electronic properties, stemming from the incorporation of the pyridine moiety, offer significant potential for future development. The key to unlocking this potential lies in a systematic approach to molecular design, focusing on enhancing molecular planarity, optimizing energy levels for improved stability and charge injection, and controlling intermolecular packing to facilitate efficient charge transport.

This guide has provided a framework for benchmarking the performance of these materials, offering standardized protocols for device fabrication and characterization to ensure data integrity and reproducibility. By combining rational molecular design with rigorous experimental validation, the field can accelerate the development of next-generation pyridinyl-pyrrole based organic semiconductors for a wide range of electronic applications.

References

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  • Chaudhary, S., et al. (2005). Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. Journal of Applied Physics, 98(11), 114504.
  • Gedara, C. M. U., et al. (2025). Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega.
  • Apetrei, R., et al. (2021). Structural, Electrical and Optical Properties of Pyrrolo[1,2-i][18][24] Phenanthroline-Based Organic Semiconductors. Materials, 14(16), 4683.

  • cmditr. (2011, June 23). OFET Fabrication and Characterization [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. Retrieved from [Link]

  • Smith, J., et al. (2010). Solution-processed organic transistors based on semiconducting blends.
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  • Partsch, G., et al. (2025). Measuring carrier mobility in a thin film organic semiconductor. APS Global Physics Summit 2025.
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  • Klauk, H. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(6), 061101.
  • ResearchGate. (n.d.). (PDF) High‐Performance n‐Type OFETs Enabled by Pyridine‐Substituted Diketopyrrolopyrrole Organic Semiconductor and Elastomer Stretchable Blends. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for characterization of charge carrier mobility in organic semiconductors. Retrieved from [Link]

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  • Li, H., et al. (2018). Assessment of the Factors Influencing Charge-Carrier Mobility Measurements in Organic Field-Effect Transistors.
  • Derdour, A., et al. (2015). Theoretical analysis and electronic structure of conjugated systems based on pyrrole. Photovoltaic properties and opto-electronic applications. Der Pharma Chemica, 7(10), 284-293.
  • ResearchGate. (n.d.). (PDF) A pyridine-flanked diketopyrrolopyrrole (DPP)-based donor-acceptor polymer showing high mobility in ambipolar and n-channel organic thin film transistors. Retrieved from [Link]

  • Bulumulla, C., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 12(29), 32209-32232.
  • Li, Y., et al. (2013). High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. Energy & Environmental Science, 6(6), 1684-1710.
  • Stefan, M. C. (n.d.). Organic semiconductors containing fused-ring pyrrole for organic field effect transistors.
  • Wang, J., et al. (2022). A highly fluorescent pyridine-ended Y6 derivative as a third component for organic solar cells. Journal of Materials Chemistry A, 10(38), 20463-20470.
  • Raiteri, P., et al. (2022). Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. The Journal of Physical Chemistry C, 126(26), 10861-10872.
  • Zhang, X., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 9, 658129.
  • Liu, Q., et al. (2020). Developments of Diketopyrrolopyrrole-Dye-Based Organic Semiconductors for a Wide Range of Applications in Electronics.
  • Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

  • Horiba. (n.d.). What are Luminescence Quantum Yields? Retrieved from [Link]

  • ResearchGate. (n.d.). Diketopyrrolopyrrole (DPP)-Based Polymers and Their Organic Field-Effect Transistor Applications: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Positions of the HOMO and LUMO energy levels of the designed pyrrole... [Image]. Retrieved from [Link]

  • Rahmanudin, A., et al. (2020). Organic Semiconductors Processed from Synthesis-to-Device in Water.
  • Morressier. (2019, April 4). Pyrrole-based donor-acceptor conjugated molecules for organic electronics. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Retrieved from [Link]

  • Montaño-Priede, J. L., et al. (2018).
  • Zhang, Y., et al. (2022). Research and Progress on Organic Semiconductor Power Devices. Electronics, 11(15), 2441.
  • Lin, Y.-C., et al. (2022). Design and synthesis of proton-dopable organic semiconductors. RSC Advances, 12(15), 9229-9234.
  • Lee, S., et al. (2022).

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A Senior Application Scientist's Guide to Confirming the Purity of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of modern medicinal chemistry and drug development, the molecular scaffold of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde represents a versatile building block for synthesizing novel therapeutic agents.[1][2] Its unique structure, combining both a pyridine and a pyrrole ring, makes it a valuable intermediate.[3] However, the efficacy and safety of any final active pharmaceutical ingredient (API) are fundamentally dependent on the purity of its precursors.[4][5] The presence of even minute quantities of process-related impurities or degradation products can significantly impact the toxicological profile and therapeutic efficacy of the final drug product.[4][5]

This guide provides an in-depth, experience-driven comparison and a detailed protocol for the definitive purity assessment of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, establishing a self-validating system for robust and reliable purity determination in a research and quality control setting.

Part 1: The Analytical Strategy - Why HPLC-MS is the Gold Standard

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar, aromatic N-heterocyclic compound, making it non-volatile and thus unsuitable for Gas Chromatography (GC) without derivatization. While techniques like quantitative Nuclear Magnetic Resonance (qNMR) can provide an absolute purity value without a specific reference standard, HPLC excels in separating a wide array of potential impurities from the main analyte, offering a detailed impurity profile.[6] Coupling HPLC with MS provides an orthogonal detection method, confirming both the retention time and the mass-to-charge ratio (m/z) of the analyte and its impurities, which is invaluable for identification.

Comparative Overview of Purity Assessment Techniques
Technique Principle Strengths Limitations Best Suited For
HPLC-UV/MS Chromatographic separation based on polarity, followed by UV and mass detection.High selectivity and sensitivity; separates complex mixtures; provides molecular weight information (MS).[7][8]Requires a reference standard for quantitative impurity analysis; potential for co-elution.Routine quality control, impurity profiling, and stability testing of non-volatile compounds.
qNMR Measures signal intensity relative to a certified internal standard.Primary ratio method, no specific analyte standard needed; provides structural information.[6]Lower sensitivity than HPLC; requires highly pure internal standard; complex spectra can be difficult to interpret.Absolute purity determination of bulk material; structural confirmation.
GC-MS Chromatographic separation based on boiling point and polarity in the gas phase.Excellent for volatile and thermally stable compounds; high sensitivity.[9]Not suitable for non-volatile or thermally labile compounds like the topic molecule without derivatization.Analysis of residual solvents, volatile starting materials, or by-products.
Titration Chemical reaction with a standardized reagent.Simple, inexpensive, and accurate for main component assay.[10]Not suitable for impurity profiling; requires a specific, known reaction.Assay of the main component where impurities do not interfere with the reaction.

Part 2: Designing a Robust HPLC-MS Method: A Causality-Driven Approach

A successful analytical method is not a matter of chance but of deliberate, informed choices. Here, we dissect the critical parameters for developing a stability-indicating HPLC-MS method for this compound.

Workflow for Purity Confirmation by HPLC-MS

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Evaluation cluster_report Final Assessment prep Dissolve Sample & Reference Standard in Diluent hplc HPLC Injection & Separation (Reversed-Phase Gradient) prep->hplc Inject ms MS Detection (ESI+ Full Scan & MS/MS) hplc->ms Elute integrate Peak Integration & Identification (RT & m/z) ms->integrate Acquire Data validate System Suitability Check (Resolution, Tailing Factor) integrate->validate Verify calculate Purity Calculation (Area % Normalization) validate->calculate Confirm report Purity Report Generation calculate->report Summarize

Caption: Overall workflow for purity analysis of this compound.

Column Selection: Managing Polarity

The analyte contains two nitrogen heterocycles, making it a polar molecule that can be challenging to retain on standard C18 reversed-phase columns, especially with highly aqueous mobile phases.[11]

  • Standard C18: A good first choice for method screening. However, poor retention (eluting near the void volume) is a common issue for polar compounds.[12]

  • Polar-Endcapped C18: These columns have a polar group embedded near the base of the C18 chain. This modification makes the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) to improve the retention of polar analytes.[11]

  • Phenyl-Hexyl: The phenyl stationary phase offers pi-pi interactions with the aromatic rings of the analyte, providing a different selectivity compared to alkyl chains. This can be highly effective for separating aromatic isomers or related substances.

Scientist's Choice: A polar-endcapped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is the recommended starting point. It balances hydrophobic and polar interactions, offering the best chance for good retention and peak shape.

Mobile Phase Optimization: The Key to Separation and MS Compatibility

The mobile phase must achieve good chromatographic separation while being compatible with mass spectrometry.

  • Solvents: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.

  • pH and Modifiers: The pyridine moiety (pKa ~3.2) will be protonated at acidic pH.[13] Using a volatile acidic modifier is essential for two reasons:

    • Peak Shape: It suppresses the interaction of the basic nitrogen with free silanol groups on the silica backbone of the column, leading to sharper, more symmetrical peaks.

    • MS Sensitivity: It promotes protonation of the analyte, making it amenable to positive-ion Electrospray Ionization (ESI+), which is the most sensitive ionization mode for this class of compounds.[14]

Scientist's Choice: A gradient elution using Solvent A: 0.1% Formic Acid in Water and Solvent B: 0.1% Formic Acid in Acetonitrile . Formic acid is an excellent choice as it is a volatile buffer that provides the necessary pH control for both good chromatography and ESI+ efficiency.[7]

Mass Spectrometry Parameters: Unambiguous Identification
  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is ideal, as the nitrogen atoms in the pyridine and pyrrole rings are readily protonated to form [M+H]⁺ ions.[14]

  • Data Acquisition: A combination of full scan and data-dependent MS/MS acquisition is recommended.

    • Full Scan: Provides the accurate mass of the parent compound and any eluting impurities, allowing for the determination of their elemental composition.

    • MS/MS: Triggers fragmentation of the most intense ions in the full scan, providing structural information that can help in identifying unknown impurities or degradation products.[14]

Part 3: Validated Experimental Protocol for Purity Determination

This protocol is designed to be compliant with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[15][16][17]

Instrumentation & Reagents
  • HPLC System: A standard HPLC or UHPLC system with a photodiode array (PDA) or UV detector.

  • Mass Spectrometer: An ESI-capable mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm.

  • Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water.

  • Reference Standard: A certified reference standard of this compound with known purity.

Step-by-Step Methodology
  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water (diluent) at a concentration of 1.0 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection: Monitor at the λmax of the analyte (e.g., 254 nm and 280 nm).

    • Mobile Phase Gradient:

      Time (min) % Solvent A (0.1% FA in Water) % Solvent B (0.1% FA in ACN)
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • MS Conditions (ESI+):

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Scan Range: m/z 100-1000

System Suitability

Before sample analysis, inject the working standard solution six times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.

  • Theoretical Plates: > 2000.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Part 4: The Imperative of Forced Degradation Studies

To ensure the method is truly "stability-indicating," it must be able to separate the intact analyte from any potential degradation products.[4][5][18] Forced degradation studies are a systematic way to generate these products and prove the method's specificity.[19][20]

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome acid Acid Hydrolysis (0.1M HCl, 60°C) sample_prep Neutralize & Dilute Stressed Samples acid->sample_prep base Base Hydrolysis (0.1M NaOH, 60°C) base->sample_prep oxid Oxidation (3% H₂O₂, RT) oxid->sample_prep therm Thermal (80°C, Solid State) therm->sample_prep photo Photolytic (ICH Q1B Light) photo->sample_prep hplc_ms Analyze via Validated HPLC-MS Method sample_prep->hplc_ms eval Evaluate Peak Purity & Mass Balance hplc_ms->eval specificity Demonstrate Method Specificity eval->specificity

Caption: Workflow for conducting forced degradation studies to establish method specificity.

Protocol for Forced Degradation

Expose a solution of the analyte (approx. 0.1 mg/mL) to the following conditions, aiming for 5-20% degradation[20]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 80°C for 48 hours.

  • Photolytic Degradation: Expose solution to light as per ICH Q1B guidelines.

Analyze each stressed sample alongside an unstressed control. The method is specific if all degradation product peaks are baseline-resolved from the main analyte peak. The mass balance (sum of the main peak and all impurity/degradant peaks) should be close to 100%, confirming that all major products are detected.

Part 5: Data Interpretation and Comparative Analysis

The ultimate goal is a quantitative statement of purity. Using the validated method, the purity of a test batch can be compared against a reference standard or against historical batches for quality control.

Example Purity Data Comparison
Sample ID Retention Time (min) Area (%) [M+H]⁺ (m/z) Identity
Reference Std 12.599.91173.0658This compound
9.80.0996.0447Pyrrole-2-carbaldehyde (Process Impurity)
Test Batch A 12.599.52173.0657This compound
9.80.2596.0446Pyrrole-2-carbaldehyde (Process Impurity)
14.20.18189.0607Oxidative Degradant (Hypothetical)
-0.05-Other Unknown Impurities
Test Batch B 12.598.95173.0659This compound
9.80.6596.0448Pyrrole-2-carbaldehyde (Process Impurity)
11.70.31173.0658Positional Isomer (Hypothetical)
-0.09-Other Unknown Impurities

This table demonstrates how the method can effectively separate and quantify known process-related impurities (e.g., unreacted starting material like pyrrole-2-carbaldehyde) and newly formed degradation products, allowing for a direct comparison of batch quality.

Conclusion

Confirming the purity of a key intermediate like this compound is a non-negotiable aspect of pharmaceutical development. A well-developed and validated HPLC-MS method, underpinned by a thorough understanding of the analyte's chemistry and bolstered by forced degradation studies, provides the highest level of confidence. This approach not only satisfies regulatory expectations but also ensures the quality and safety of the downstream drug candidates. By explaining the causality behind each experimental decision, this guide provides a framework for creating a robust, reliable, and scientifically sound system for purity analysis.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science Publishers.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
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  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
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  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH.
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  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Crawford Scientific.
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  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards.

Hazard Assessment and Triage: Understanding the Risks

Inferred Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[6]

  • Skin and Eye Damage: May cause skin irritation, allergic skin reactions, and severe eye irritation or damage.[1][2][3][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][7]

  • Aquatic Toxicity: Potentially toxic to aquatic life.

Given these potential hazards, this compound must be treated as a hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash .[8][9][10]

Hazard ClassInferred Risk LevelRationale based on Structural Analogs
Acute Oral Toxicity Moderate to HighHarmful if swallowed.[6]
Acute Inhalation Toxicity HighToxic if inhaled.
Skin Corrosion/Irritation Moderate to HighCauses skin irritation/burns.[1][2][7]
Eye Damage/Irritation HighCauses serious eye irritation/damage.[1][2][7]
Aquatic Toxicity ModerateToxic to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of this compound, especially in solid form or when creating solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Spill Management: An Immediate and Controlled Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Do not use combustible materials like paper towels to absorb the chemical directly.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is waste segregation and containment. Never mix this waste with other waste streams unless explicitly instructed to do so by your EHS office.[9]

  • Solid Waste: Collect any un-used or contaminated this compound in a dedicated, clearly labeled hazardous waste container.[9] This includes contaminated weighing boats, spatulas, and filter paper.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible waste container (e.g., a glass or polyethylene carboy).[11] The container should be designated for "Non-halogenated Organic Waste" or a similar classification as determined by your institution.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9][10] The rinsate must be collected and disposed of as hazardous liquid waste.[9] After triple-rinsing and air-drying, the label on the empty container should be defaced or removed before disposal as solid waste (e.g., in a designated glass disposal box).[9][10]

Proper labeling is a critical safety and regulatory requirement. Your hazardous waste container must be labeled with the following information:[9][11]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • The approximate concentration and volume of the waste

  • The date the waste was first added to the container

  • Your name, laboratory, and contact information

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • Ensure secondary containment (such as a spill tray) is used for liquid waste containers to prevent the spread of material in case of a leak.[8][9]

  • Keep the waste container closed at all times, except when adding waste.[9][10]

  • Once the waste container is full or has been in storage for the maximum allowable time (typically six months in academic labs), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal company.[8][11]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a formal request form.[9]

Disposal_Workflow Disposal Decision Workflow for this compound Start Start: Unused or Contaminated This compound Assess_Form Assess Physical Form Start->Assess_Form Solid_Waste Solid Waste (e.g., powder, contaminated labware) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Assess_Form->Liquid_Waste Liquid Empty_Container Empty Original Container Assess_Form->Empty_Container Empty Container Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container (Non-halogenated Organic) Liquid_Waste->Collect_Liquid Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Store_SAA Store Sealed Container in Secondary Containment within a Satellite Accumulation Area Collect_Solid->Store_SAA Collect_Liquid->Store_SAA Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinsate Deface_Label Deface Label and Dispose of Container as Non-Hazardous Waste Triple_Rinse->Deface_Label Collect_Rinsate->Store_SAA End End: Compliant Disposal Deface_Label->End Request_Pickup Request Waste Pickup from Environmental Health & Safety (EHS) Store_SAA->Request_Pickup Request_Pickup->End

Caption: Disposal workflow for this compound.

Waste Minimization: A Proactive Approach

In line with the principles of green chemistry, every effort should be made to minimize the generation of hazardous waste.[11][12]

  • Source Reduction: Order only the quantity of the chemical that is realistically needed for your experiments.[11]

  • Scale Reduction: Where possible, reduce the scale of your experiments to minimize the volume of waste produced.[11]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to identify surplus chemicals that could be shared with other labs.[11]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper handling and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Alfa Aesar. (2025, September 7). 1H-Pyrrole-2-carboxaldehyde Safety Data Sheet. [Link]

  • National Research Council. (2011). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Cole-Parmer. 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde Material Safety Data Sheet. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • University of York. Waste Disposal - Chemistry Teaching Labs. [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

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Navigating the Unseen: A Guide to Safely Handling 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the promise of novel molecules like 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is immense. This compound, with its unique heterocyclic structure, is a valuable building block in the synthesis of potential new pharmaceuticals.[1] However, with great potential comes the need for rigorous safety protocols. This guide provides a comprehensive, experience-driven approach to handling this compound, ensuring your safety and the integrity of your research.

Hazard Assessment: A Synthesis of Analog Data

To build a reliable safety profile, we will consider the known hazards of similar chemical structures. This approach, rooted in established chemical principles, allows us to proactively mitigate risks.

Structural Moiety Known Hazards from Analogs Potential Hazards for this compound
Pyrrole-2-carbaldehyde Skin irritation, serious eye irritation, and potential respiratory irritation.[4]Skin, eye, and respiratory tract irritation.
Pyridine Ring Combustible, harmful if swallowed, can cause severe skin burns and eye damage, may lead to allergic skin reactions, and is toxic if inhaled.[2][3]Corrosive to skin and eyes, potential for allergic sensitization, and toxicity upon inhalation or ingestion.
Heterocyclic Aldehydes Generally considered reactive compounds that can be irritating and potentially sensitizing.A compound that should be handled with a high degree of caution due to its likely reactivity and irritant properties.

Given this synthesized data, we must operate under the assumption that this compound is a hazardous substance requiring comprehensive protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist; it is a dynamic process based on a thorough risk assessment of the procedures to be performed.[5] For this compound, a multi-layered approach to PPE is essential.[6][7]

Core PPE Requirements
Protection Area Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards.[8] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[8][9]Protects against direct splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[9]The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Gloves should be changed every 30 minutes or immediately if contaminated.[9]
Body Protection A long-sleeved, seamless laboratory coat, preferably made of a flame-resistant material like Nomex®.[8][9] For larger scale operations or situations with a high risk of splashing, chemically resistant coveralls ("bunny suits") are recommended.[9]Protects the skin from accidental contact. The back-closing design of many lab coats prevents gaping and potential exposure.[9]
Respiratory Protection A NIOSH-approved respirator is necessary, especially when handling the solid compound or preparing solutions.[9] The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a powered air-purifying respirator) should be determined by a formal risk assessment.[6]Given the potential for respiratory irritation and toxicity from related pyridine aldehydes, respiratory protection is crucial.[2]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[8]Protects feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined plan for handling and disposal is critical to maintaining a safe laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.[10]

  • Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer : When weighing the solid compound, do so in a fume hood and use appropriate tools to avoid generating dust. When transferring solutions, use a pipette or other controlled methods to prevent splashing.

  • Spill Management : Have a chemical spill kit readily accessible. In the event of a minor spill, it can be managed by trained personnel with appropriate PPE. For major spills, evacuate the area and follow your institution's emergency procedures.[10]

Disposal Plan
  • Waste Segregation : All disposable materials that come into contact with this compound, including gloves, pipette tips, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.

  • Chemical Waste : Unused compound and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

  • Container Management : The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is crucial.

Exposure Response
Type of Exposure Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Visualizing Safety: Workflows and Decision Making

To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes for PPE selection and emergency response.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task Assess Task: - Scale of work - Potential for splashing - Handling solid vs. solution start->task eye Eye/Face Protection: - Goggles (minimum) - Face shield (if splash risk) task->eye hand Hand Protection: - Double gloving (e.g., nitrile) task->hand body Body Protection: - Lab coat - Chemical resistant coveralls (high risk) task->body resp Respiratory Protection: - Fume hood (primary) - Respirator (as needed) task->resp proceed Proceed with Experiment body->proceed_edge

Caption: PPE Selection Workflow for Handling this compound.

Emergency_Response_Flowchart start Exposure Incident exposure_type Determine Exposure Type start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush_skin Flush with water for 15 min Remove contaminated clothing skin->flush_skin flush_eye Flush with water for 15 min eye->flush_eye fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water Do NOT induce vomiting ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical rinse_mouth->medical

Caption: Emergency Response Flowchart for Accidental Exposure.

By adhering to these rigorous safety protocols, you can confidently and safely unlock the scientific potential of this compound. Remember, a culture of safety is the foundation of innovative and successful research.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.